Product packaging for 4-Chlorofuro[2,3-b]pyridine(Cat. No.:CAS No. 193624-86-1)

4-Chlorofuro[2,3-b]pyridine

Cat. No.: B1600411
CAS No.: 193624-86-1
M. Wt: 153.56 g/mol
InChI Key: VJSOVZZEMSGHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chlorofuro[2,3-b]pyridine (CAS 193624-86-1) is a fused bicyclic heterocyclic compound of significant interest in medicinal and agrochemical research. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex multicyclic systems designed for improved biological activity . The chlorine atom at the 4-position makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki couplings, and nucleophilic substitution reactions, enabling rapid diversification of its core structure . Fused heterocycles like furo[2,3-b]pyridine are key scaffolds in drug discovery. Research into analogous furo[3,2-b]pyridine systems has demonstrated a wide range of pharmacological applications, including use as antibiotic, antiviral, antifungal, and anticancer agents, as well as inhibitors for various enzymes and receptors . As such, this compound provides a crucial starting point for developing new therapeutic candidates in these areas. The compound has a molecular formula of C 7 H 4 ClNO and a molecular weight of 153.57 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO B1600411 4-Chlorofuro[2,3-b]pyridine CAS No. 193624-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorofuro[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSOVZZEMSGHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445616
Record name 4-Chlorofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193624-86-1
Record name 4-Chlorofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chlorofuro[2,3-b]pyridine from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The furo[2,3-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, serving as a core component in numerous biologically active compounds, particularly as potent kinase inhibitors.[1][2][3][4] Its isosteric relationship with azaindole allows for nuanced modifications in enzyme-inhibitor interactions, potentially improving selectivity and potency.[1] Within this class, 4-Chlorofuro[2,3-b]pyridine stands out as a critical synthetic intermediate, where the 4-chloro substituent acts as a versatile handle for introducing further molecular complexity through cross-coupling reactions.[5] This guide provides a comprehensive, in-depth analysis of the synthetic pathways to this compound, commencing from readily available pyridine precursors. We will dissect the strategic considerations for constructing the bicyclic core, detail field-proven experimental protocols, and explain the causality behind key procedural choices, offering researchers a practical and authoritative resource for accessing this valuable compound.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound necessitates a strategic approach to the assembly of the fused furan and pyridine rings, followed by the regioselective installation of the chlorine atom. A logical retrosynthetic analysis disconnects the target molecule into a furo[2,3-b]pyridin-4-ol intermediate and, further, to a foundational pyridine precursor.

The primary challenge lies in the initial construction of a pyridine ring with the correct substitution pattern to facilitate the subsequent furan ring annulation. The most convergent and widely adopted strategies rely on 2,3-dichloropyridine as the cornerstone precursor. This intermediate provides the necessary electrophilic sites for building the furan ring.

Therefore, our synthetic strategy is twofold:

  • Efficient synthesis of the key 2,3-dichloropyridine precursor from simple, commercially available pyridines.

  • Construction of the furo[2,3-b]pyridine core via cyclization, followed by the final chlorination to yield the target molecule.

G Target This compound Intermediate1 Furo[2,3-b]pyridin-4-ol Target->Intermediate1 Chlorination (e.g., POCl3) Precursor 2,3-Dichloropyridine Intermediate1->Precursor Furan Ring Annulation Pyridine Pyridine Precursors (e.g., 3-Aminopyridine) Precursor->Pyridine Diazotization / Sandmeyer Reaction

Caption: Retrosynthetic approach to this compound.

Synthesis of the Key Precursor: 2,3-Dichloropyridine

The availability of a robust and scalable route to 2,3-dichloropyridine is paramount. While several methods exist, the synthesis starting from 3-aminopyridine via a one-pot chlorination/diazotization sequence is often preferred for its efficiency and avoidance of isolating intermediates.[6][7]

Primary Route: One-Pot Synthesis from 3-Aminopyridine

This method involves two key transformations within the same reactor: the chlorination of 3-aminopyridine to 2-chloro-3-aminopyridine, followed by a Sandmeyer-type reaction to convert the amino group into the second chloro substituent.[6]

  • Chlorination: The pyridine ring is activated towards electrophilic substitution by the amino group. However, direct chlorination is challenging. A common approach uses a mixture of hydrogen peroxide and hydrochloric acid to generate the chlorinating species in situ, selectively adding a chlorine atom at the 2-position, ortho to the activating amino group.[6][8]

  • Diazotization & Sandmeyer Reaction: The resulting 2-chloro-3-aminopyridine is not isolated. The reaction mixture is treated with sodium nitrite to form a diazonium salt. A copper(I) catalyst (e.g., cuprous oxide or cuprous chloride) then facilitates the replacement of the diazonium group with a chloride ion, yielding 2,3-dichloropyridine.[8][9]

G cluster_0 One-Pot Synthesis Start 3-Aminopyridine Step1 2-Chloro-3-aminopyridine (in situ intermediate) Start->Step1 H2O2, HCl Step2 Diazonium Salt (in situ intermediate) Step1->Step2 NaNO2, HCl End 2,3-Dichloropyridine Step2->End Cu(I) Catalyst (Sandmeyer)

Caption: One-pot synthesis of 2,3-dichloropyridine from 3-aminopyridine.

Detailed Experimental Protocol: One-Pot Synthesis

The following protocol is a representative procedure based on established methods.[8]

Materials:

  • 3-Aminopyridine

  • Concentrated Hydrochloric Acid (36%)

  • Hydrogen Peroxide (27-30%)

  • Cuprous Oxide (Cu₂O) or Cuprous Chloride (CuCl)

  • Sodium Nitrite (NaNO₂)

  • 1000 mL four-neck flask with mechanical stirrer, thermometer, and dropping funnel

Procedure:

  • Chlorination:

    • Charge the flask with 3-aminopyridine (e.g., 0.5 mol), concentrated HCl (e.g., 270g), and a catalytic amount of an iron salt like ferrous chloride (optional, but can improve chlorination).

    • Stir the mixture and gently heat to ~55 °C until all solids dissolve, then cool to 25 °C.

    • Slowly add hydrogen peroxide (e.g., 94g of 27% solution) dropwise via the funnel, maintaining the temperature between 25-30 °C. The reaction is exothermic and the solution will darken.

    • Monitor the reaction by HPLC until consumption of the starting material is maximized. The primary product at this stage is 2-chloro-3-aminopyridine.[8]

  • Diazotization and Sandmeyer Reaction:

    • To the unpurified reaction mixture from the previous step, add additional HCl (e.g., 190g of 36%) and the copper catalyst (e.g., 0.25 mol of Cu₂O).

    • Cool the mixture to below 5 °C in an ice bath.

    • Prepare a solution of sodium nitrite (e.g., 1.0 mol in water) and add it dropwise, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the mixture to stir and slowly warm to room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Neutralize the reaction mixture carefully with a base (e.g., NaOH solution) to a pH of ~7-8.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,3-dichloropyridine.

Alternative Synthetic Routes

While the 3-aminopyridine route is common, other strategies exist, each with distinct advantages and disadvantages.

Starting MaterialKey StepsAdvantagesDisadvantagesReferences
3-Aminopyridine Chlorination, Diazotization, SandmeyerOne-pot process, good yieldUse of corrosive acids, generation of waste[6][7][8]
2,6-Dichloropyridine Chlorination to 2,3,6-trichloropyridine, Selective DechlorinationMature chlorination technologyRequires high-pressure hydrogenation equipment, catalyst cost[7][10]
2-Chloronicotinic Acid Amidation, Hofmann Degradation, Diazotization, SandmeyerAvoids direct handling of 3-aminopyridineMulti-step synthesis, potentially lower overall yield[9]

Assembly of the Furo[2,3-b]pyridine Core and Final Chlorination

With 2,3-dichloropyridine in hand, the next phase involves constructing the furan ring and installing the 4-chloro group. The most direct approach involves a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization and subsequent chlorination.

Synthetic Pathway
  • SNAr and Ether Formation: The chlorine at the 2-position of 2,3-dichloropyridine is more susceptible to nucleophilic attack than the one at the 3-position. This regioselectivity is exploited by reacting it with the alkoxide of an ethyl acetate derivative, such as ethyl 2-hydroxyacetate. The deprotonated hydroxyl group acts as a nucleophile, displacing the 2-chloro substituent to form an ether linkage.[1]

  • Intramolecular Cyclization (Annulation): The resulting intermediate possesses all the necessary atoms for the furan ring. In the presence of a strong base (e.g., sodium ethoxide or potassium tert-butoxide), an intramolecular condensation reaction occurs. The base deprotonates the α-carbon of the ester, which then attacks the 3-position of the pyridine ring, displacing the second chlorine atom and forming the furan ring. This cyclization typically yields the furo[2,3-b]pyridin-4-ol or its tautomeric form, the furo[2,3-b]pyridin-4(1H)-one.

  • Final Chlorination: The hydroxyl group at the 4-position is converted to the target chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[11] This reaction proceeds readily, providing the final this compound product.

G cluster_1 Furo[2,3-b]pyridine Core Synthesis Start 2,3-Dichloropyridine Step1 Ether Intermediate Start->Step1 1. Ethyl 2-hydroxyacetate 2. Base (e.g., NaH) Step2 Furo[2,3-b]pyridin-4-ol Step1->Step2 Strong Base (e.g., NaOEt) Intramolecular Cyclization End This compound Step2->End POCl3

Caption: Synthesis of this compound from 2,3-dichloropyridine.

Proposed Experimental Protocol

Materials:

  • 2,3-Dichloropyridine

  • Ethyl 2-hydroxyacetate

  • Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)

  • Anhydrous solvent (e.g., DMF, THF)

  • Phosphorus Oxychloride (POCl₃)

Procedure:

  • Ether Formation:

    • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve ethyl 2-hydroxyacetate in anhydrous DMF.

    • Cool the solution to 0 °C and add sodium hydride portion-wise. Stir until gas evolution ceases, indicating the formation of the alkoxide.

    • Add a solution of 2,3-dichloropyridine in DMF dropwise to the alkoxide solution.

    • Allow the reaction to warm to room temperature and stir until TLC/LCMS analysis indicates the consumption of the starting pyridine.

  • Intramolecular Cyclization:

    • To the crude reaction mixture, add a stronger base such as sodium ethoxide.

    • Heat the mixture (e.g., 80-100 °C) to drive the intramolecular cyclization. Monitor the reaction for the formation of the furo[2,3-b]pyridin-4-ol product.

    • Upon completion, cool the mixture and carefully quench with water. Acidify to precipitate the product, which can be collected by filtration.

  • Chlorination:

    • Thoroughly dry the crude furo[2,3-b]pyridin-4-ol intermediate.

    • In a flask equipped with a reflux condenser, add the intermediate to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux and maintain for several hours until the conversion is complete.

    • Carefully cool the reaction mixture and pour it onto crushed ice to quench the excess POCl₃.

    • Neutralize with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent.

    • Dry, concentrate, and purify the final product by column chromatography or recrystallization.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful preparation of a key pyridine precursor. The most practical and efficient pathway commences with 3-aminopyridine, which is converted to 2,3-dichloropyridine in a robust one-pot procedure. This critical intermediate then undergoes a regioselective SNAr reaction followed by a base-mediated intramolecular cyclization to construct the fused furo[2,3-b]pyridine core. The final transformation, a chlorination using standard reagents like POCl₃, furnishes the desired this compound. This synthetic guide provides researchers and drug development professionals with the strategic insights and detailed methodologies required to access this valuable building block for the development of novel therapeutics.

References

4-Chlorofuro[2,3-b]pyridine chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chlorofuro[2,3-b]pyridine: Chemical Properties and Reactivity

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the domains of drug discovery and materials science. Its unique fused-ring structure, combining an electron-rich furan with an electron-deficient pyridine, imparts a distinct reactivity profile. The presence of a chlorine atom at the 4-position, activated by the ring nitrogen, renders this site a versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of the chemical properties, spectroscopic characteristics, and reactivity of this compound. We will delve into the mechanistic underpinnings of its key reactions—including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—and provide field-proven experimental protocols for its application in synthesis.

Core Chemical and Physical Properties

A thorough understanding of the physical and structural properties of a reagent is fundamental to its effective application in synthesis. This compound is a solid at room temperature and possesses a set of well-defined characteristics that dictate its handling, solubility, and spectroscopic identification.

Structural and Physicochemical Data

The core data for this compound is summarized in the table below. These parameters are essential for reaction setup, purification, and computational modeling.

PropertyValueReference
CAS Number 193624-86-1[1][2]
Molecular Formula C₇H₄ClNO[1][3]
Molecular Weight 153.57 g/mol [2][3]
Boiling Point 204.3 ± 20.0 °C at 760 mmHg (Predicted)[3]
LogP 2.2 - 2.48 (Calculated)[1][2]
Topological Polar Surface Area (TPSA) 26.03 Ų[1]
Storage Conditions 2-8°C, under dry, inert atmosphere[3]

Causality Insight: The calculated LogP value of ~2.2 suggests moderate lipophilicity, indicating that while it is soluble in common organic solvents like dichloromethane, THF, and ethyl acetate, its solubility in aqueous media is limited. This is a critical consideration for designing reaction and workup conditions, particularly in biphasic systems or when dealing with aqueous reagents.[4]

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra are proprietary to manufacturers, the expected profile can be reliably predicted.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically 7.0-8.5 ppm).

    • The two protons on the furan ring will appear as doublets.

    • The two protons on the pyridine ring will also appear as doublets, with chemical shifts influenced by the electronegative nitrogen and chlorine atoms. The proton adjacent to the nitrogen (at C6) is expected to be the most downfield.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven signals. The carbon atom attached to the chlorine (C4) will be significantly influenced by the halogen's inductive effect. The carbons adjacent to the nitrogen (C6) and oxygen (C7a) will also exhibit characteristic downfield shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M+) peak at m/z 153 and an isotope peak (M+2) at m/z 155 with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of its chloro-substituted, electron-deficient pyridine ring. The nitrogen atom at position 7 activates the C4 position (para- to the nitrogen) for nucleophilic attack, making the chlorine an excellent leaving group. This feature is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (S_N_Ar)

The most direct transformation of this compound involves the displacement of the C4-chloro substituent by a nucleophile. This reaction proceeds via a Meisenheimer-type intermediate, which is stabilized by the electron-withdrawing nitrogen atom.[5][6]

Mechanism: The reaction is initiated by the attack of a nucleophile at the C4 position, breaking the aromaticity of the pyridine ring to form a negatively charged intermediate (Meisenheimer complex). The negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[5] The subsequent expulsion of the chloride ion restores aromaticity and yields the substituted product.

Caption: S_N_Ar reaction pathway for this compound.

Common Nucleophiles:

  • N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles (e.g., imidazole, morpholine).

  • O-Nucleophiles: Alkoxides and phenoxides.

  • S-Nucleophiles: Thiolates.

Field-Proven Protocol: Amination with Morpholine

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq.), morpholine (1.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Solvent: Add anhydrous dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to achieve a substrate concentration of 0.2-0.5 M.

  • Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-(morpholino)furo[2,3-b]pyridine.

Trustworthiness: The use of a polar aprotic solvent like DMF or NMP is crucial as it effectively solvates the cationic counter-ion of the base without interfering with the nucleophile. The elevated temperature provides the necessary activation energy to overcome the barrier of temporarily breaking aromaticity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized modern synthesis, and this compound is an excellent substrate for these transformations. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the use of specialized, electron-rich, and bulky phosphine ligands enables efficient coupling.[7]

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron species (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[7][8]

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition Ar-Pd(II)(Cl)L₂ pd0->oa Ar-Cl tm Transmetalation Ar-Pd(II)(R)L₂ oa->tm [R-B(OH)₃]⁻ re Reductive Elimination tm->re re->pd0 Product Out product Ar-R re->product arcl This compound arcl->oa boronic R-B(OH)₂ + Base boronic->tm

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Phenylation

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a pre-catalyst system like Pd₂(dba)₃ (0.02 eq.) with a ligand like SPhos (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq.).

  • Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C under argon for 4-16 hours, monitoring by LC-MS.

  • Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic fractions. Wash with brine, dry over MgSO₄, and concentrate. Purify via column chromatography to obtain 4-phenylfuro[2,3-b]pyridine.

Expertise: The choice of ligand is critical for coupling unreactive aryl chlorides. Bulky, electron-rich phosphine ligands like SPhos or XPhos promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[9] The base is essential for activating the boronic acid to form a more nucleophilic boronate species.[7]

For constructing carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method. It allows for the coupling of this compound with a vast range of primary and secondary amines.[10][11]

Buchwald_Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition Ar-Pd(II)(Cl)L₂ pd0->oa Ar-Cl le Amine Coordination & Deprotonation [Ar-Pd(II)(NR₂H)L]⁺ → Ar-Pd(II)(NR₂)L oa->le + R₂NH, - Cl⁻ re Reductive Elimination le->re - Base-H⁺ re->pd0 Product Out product Ar-NR₂ re->product arcl This compound arcl->oa amine R₂NH + Base amine->le

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Field-Proven Protocol: Coupling with Aniline

  • Reaction Setup: Under an inert atmosphere, combine this compound (1.0 eq.), aniline (1.1 eq.), a palladium pre-catalyst (e.g., G3-XPhos, 0.02 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the mixture to 80-110 °C until the starting material is consumed (typically 2-12 hours), as monitored by LC-MS.

  • Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and dilute with ethyl acetate.

  • Purification: Separate the organic and aqueous layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to isolate the desired N-arylated product.

Expertise & Trustworthiness: The use of a strong, sterically hindered base like NaOtBu is critical; it is basic enough to deprotonate the amine-palladium complex but is not nucleophilic enough to compete in S_N_Ar side reactions.[10] The choice of a specialized Buchwald ligand and pre-catalyst ensures high efficiency and broad substrate scope, which is essential for success with a challenging substrate like an aryl chloride.[9]

Conclusion

This compound stands out as a highly valuable and versatile heterocyclic scaffold. Its chemical properties are defined by the chlorinated, electron-poor pyridine ring, which enables a rich and predictable reactivity profile. Mastery of its two primary reaction pathways—nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—provides chemists in pharmaceutical and materials science with a reliable tool to access a diverse array of complex, functionalized molecules. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the strategic application of this important chemical intermediate.

References

Spectroscopic Characterization of 4-Chlorofuro[2,3-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

4-Chlorofuro[2,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a derivative of the furo[2,3-b]pyridine scaffold, it serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly kinase inhibitors for cancer therapy.[1][2] The precise structural elucidation of this molecule is paramount for ensuring the integrity of downstream applications. This guide provides an in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural confirmation of this compound. We will delve into the theoretical underpinnings of each technique, the practical considerations for data acquisition, and a detailed interpretation of the expected spectral data.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C₇H₄ClNO[3][4]
Molecular Weight 153.57 g/mol [4]
CAS Number 193624-86-1[3][4]
IUPAC Name This compound[3]

The structure, presented in Figure 1, consists of a fused furan and pyridine ring system, with a chlorine atom substituted at the 4-position of the pyridine ring. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR are the primary experiments of interest.

Experimental Protocol: ¹H and ¹³C NMR

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for compounds of this nature due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent signal.[5]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in CDCl₃ transfer Transfer to NMR tube dissolve->transfer instrument High-Field NMR Spectrometer transfer->instrument h1_nmr Acquire ¹H NMR instrument->h1_nmr c13_nmr Acquire ¹³C NMR instrument->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the heterocyclic core. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the oxygen atom, and the chlorine atom.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-27.6 - 7.8d~2.0Located on the furan ring, adjacent to the oxygen atom.
H-36.8 - 7.0d~2.0Also on the furan ring, coupled to H-2.
H-58.2 - 8.4d~5.0Adjacent to the nitrogen atom in the pyridine ring, significantly deshielded.
H-67.2 - 7.4d~5.0Coupled to H-5 on the pyridine ring.

Note: These are predicted values based on the analysis of similar furo[2,3-b]pyridine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary slightly.[6][7]

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2142 - 145Part of the furan ring, deshielded by the adjacent oxygen.
C-3105 - 108Also on the furan ring, shielded relative to C-2.
C-3a150 - 153Bridgehead carbon, influenced by both rings.
C-4148 - 152Directly attached to the chlorine atom, deshielded.
C-5145 - 148Adjacent to the nitrogen atom.
C-6118 - 122Part of the pyridine ring.
C-7a158 - 162Bridgehead carbon, influenced by both the nitrogen and oxygen atoms.

Note: Predicted values based on known substituent effects and data from related heterocyclic systems.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often utilize an ATR accessory, which simplifies sample handling and provides high-quality spectra from solid or liquid samples with minimal preparation.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Collect a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR_Workflow cluster_prep Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing clean Clean ATR Crystal background Collect Background Spectrum clean->background apply_sample Apply Solid Sample background->apply_sample acquire Acquire Spectrum (16-32 scans) apply_sample->acquire process Baseline & ATR Correction acquire->process Final Spectrum Final Spectrum process->Final Spectrum

Caption: Workflow for ATR-FTIR data acquisition.

IR Spectral Interpretation

The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the aromatic C-H and C=C/C=N bonds, as well as the C-O-C and C-Cl bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeRationale
3100 - 3000Aromatic C-H stretchCharacteristic of C-H bonds on the aromatic rings.[9][10]
1600 - 1450C=C and C=N stretchingVibrations of the fused aromatic ring system.[11]
1250 - 1000C-O-C stretchAsymmetric and symmetric stretching of the furan ether linkage.
850 - 750C-Cl stretchCharacteristic absorption for an aryl chloride.
~800Out-of-plane C-H bendingCan provide information about the substitution pattern of the aromatic rings.

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, GC-MS is an ideal technique for both separation and identification.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method that generates a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Analyze Molecular Ion & Fragments spectrum->interpret Structural Information Structural Information interpret->Structural Information

Caption: Workflow for GC-MS analysis.

Mass Spectrum Interpretation

The mass spectrum will provide the molecular weight and information about the fragmentation of this compound.

Expected Mass Spectrometry Data:

m/z ValueInterpretationRationale
153/155Molecular Ion (M⁺)The molecular ion peak will appear as a pair of signals with a ~3:1 intensity ratio, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.[3]
125/127[M - CO]⁺Loss of carbon monoxide from the furan ring is a common fragmentation pathway for such systems.
118[M - Cl]⁺Loss of the chlorine atom.
91[M - CO - Cl]⁺Subsequent loss of the chlorine atom after the initial loss of CO.

Note: The presence of the isotopic pattern for chlorine is a key diagnostic feature in the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR elucidate the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups and the aromatic system. Finally, mass spectrometry verifies the molecular weight and elemental composition, with the characteristic chlorine isotope pattern serving as a definitive marker. For researchers and drug development professionals, a thorough understanding and application of these spectroscopic methods are essential for ensuring the quality and identity of this important synthetic intermediate.

References

The Strategic Application of 4-Chlorofuro[2,3-b]pyridine in Drug Discovery: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates the exploration of unique and versatile chemical scaffolds. The furo[2,3-b]pyridine core, a heterocyclic system isosteric to the biologically significant 7-azaindole, has garnered considerable attention as a "privileged" structure. Its rigid, planar framework and strategic placement of hydrogen bond donors and acceptors make it an ideal foundation for the design of potent and selective inhibitors of various enzyme families, particularly protein kinases. This technical guide delves into the specific potential of a key derivative, 4-Chlorofuro[2,3-b]pyridine, as a pivotal intermediate in the synthesis of next-generation therapeutics. We will explore its synthesis, physicochemical properties, and, most critically, its strategic application in the development of potent kinase inhibitors, with a particular focus on Lymphocyte-specific protein tyrosine kinase (Lck).

Physicochemical Properties of the this compound Core

The introduction of a chlorine atom at the 4-position of the furo[2,3-b]pyridine scaffold imparts distinct physicochemical properties that are highly advantageous in drug design.

PropertyValueSource
Molecular Formula C₇H₄ClNOPubChem
Molecular Weight 153.57 g/mol PubChem
XLogP3 2.2PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem

The chloro-substituent enhances the electrophilic character of the C4 position, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of various amine-containing moieties, a common feature in kinase inhibitors. Furthermore, the lipophilicity conferred by the chlorine atom can significantly influence the compound's membrane permeability and overall pharmacokinetic profile.

Synthesis of the this compound Intermediate: A Plausible Pathway

Proposed Synthetic Workflow

G A 2,4-Dichloropyridine B 2-Chloro-4-iodopyridine A->B Halogen Exchange C 2-Chloro-4-(trimethylsilylethynyl)pyridine B->C Sonogashira Coupling D 2-Chloro-4-ethynylpyridine C->D Desilylation E 3-Hydroxy-2-chloro-4-ethynylpyridine D->E Hydroxylation F This compound E->F Intramolecular Cyclization

Diagram 1. Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Halogen Exchange to 2-Chloro-4-iodopyridine

  • Rationale: To introduce an iodine atom at the 4-position, which is more reactive in subsequent palladium-catalyzed coupling reactions than chlorine.

  • Procedure: 2,4-Dichloropyridine is subjected to a halogen exchange reaction, for example, using sodium iodide in a suitable solvent like N,N-dimethylformamide (DMF) with heating.

Step 2: Sonogashira Coupling to 2-Chloro-4-(trimethylsilylethynyl)pyridine

  • Rationale: Introduction of an ethynyl group, which will ultimately form the furan ring. The trimethylsilyl (TMS) group is used as a protecting group for the terminal alkyne.

  • Procedure: 2-Chloro-4-iodopyridine is reacted with (trimethylsilyl)acetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system such as triethylamine/DMF.

Step 3: Desilylation to 2-Chloro-4-ethynylpyridine

  • Rationale: Removal of the TMS protecting group to liberate the terminal alkyne for the subsequent cyclization step.

  • Procedure: The TMS-protected alkyne is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.

Step 4: Hydroxylation to 3-Hydroxy-2-chloro-4-ethynylpyridine

  • Rationale: Introduction of a hydroxyl group at the 3-position, which is essential for the intramolecular cyclization to form the furan ring.

  • Procedure: This transformation can be challenging. One potential approach involves directed ortho-metalation of the 2-chloropyridine followed by reaction with an oxygenating agent.

Step 5: Intramolecular Cyclization to this compound

  • Rationale: Formation of the furo[2,3-b]pyridine ring system through an intramolecular attack of the hydroxyl group onto the alkyne.

  • Procedure: The 3-hydroxy-2-chloro-4-ethynylpyridine is treated with a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF to induce cyclization.

Application in Drug Discovery: A Gateway to Potent Lck Inhibitors

The strategic value of this compound lies in its role as a key intermediate for the synthesis of potent kinase inhibitors. A prominent example is the development of 2,3-diarylfuro[2,3-b]pyridin-4-amines as highly selective inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck).[1]

Synthesis of 2,3-Diaryl-4-aminofuro[2,3-b]pyridine Lck Inhibitors

The synthesis of these potent Lck inhibitors leverages the reactivity of the 4-chloro position of the furo[2,3-b]pyridine core.

G A This compound B 4-Chloro-2,3-diarylfuro[2,3-b]pyridine A->B Sequential Suzuki or Stille Couplings at positions 2 and 3 C 2,3-Diaryl-4-aminofuro[2,3-b]pyridine (Lck Inhibitor) B->C Nucleophilic Aromatic Substitution (SNAr) with an amine G TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_NFkB_AP1 NFAT, NF-κB, AP-1 Ca_PKC->NFAT_NFkB_AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT_NFkB_AP1->Gene_Expression Inhibitor Furo[2,3-b]pyridine Inhibitor Inhibitor->Lck Inhibition

References

The Furopyridine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanisms of Action in Biological Systems

Introduction: The Rise of the Furopyridine Heterocycle

The furopyridine nucleus, a bicyclic aromatic heterocycle integrating a furan and a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines and other key biological molecules allows it to interact with a wide array of biomolecular targets, leading to a diverse range of pharmacological activities.[1] This guide provides an in-depth exploration of the multifaceted mechanisms of action of furopyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their therapeutic potential. We will delve into the core biological activities of these compounds, elucidating the molecular pathways they modulate and providing practical, field-proven experimental protocols to assess their efficacy.

The inherent versatility of the furopyridine core allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological targeting.[2] This has led to the development of derivatives with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] This guide will dissect these activities, grounding the discussion in robust scientific evidence and providing the necessary tools to propel further research and development in this exciting field.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Furopyridine derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key enzymes that drive tumor growth and proliferation. Two of the most well-characterized mechanisms are the inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[4] Mutations in the EGFR gene can lead to its constitutive activation, a common driver of various cancers, including non-small cell lung cancer (NSCLC).[4] Furopyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR.[3][4]

Mechanism of Action: Furopyridine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream signaling molecules. This blockade of the EGFR signaling cascade ultimately leads to cell cycle arrest and apoptosis. Molecular docking and dynamics simulations have revealed that these compounds form key hydrogen bonds and van der Waals interactions within the ATP-binding pocket of EGFR, contributing to their high inhibitory potency.[4] Certain derivatives have shown efficacy against drug-resistant EGFR mutations, such as L858R/T790M and L858R/T790M/C797S, which are common causes of treatment failure with existing EGFR inhibitors.[3][4]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a furopyridine derivative against EGFR.

  • Reagent Preparation:

    • Prepare a stock solution of the furopyridine test compound in 100% DMSO.

    • Dilute recombinant human EGFR kinase and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer at a concentration close to its Km for EGFR.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the EGFR enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.

  • Data Analysis:

    • Calculate the percentage of EGFR inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Inhibitory Activity of Furopyridine Derivatives against EGFR

CompoundEGFR TargetIC50 (nM)Reference
PD18Wild-type12.88[3]
PD56Wild-type8.38[3]
PD23L858R/T790M3.23[3]
PD18L858R/T790M10.84[3]
PD56L858R/T790M12.36[3]

Visualization: EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Furopyridine Furopyridine Derivative Furopyridine->EGFR Inhibition EGF EGF EGF->EGFR CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Activates DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis Promotes Furopyridine Furopyridine Derivative Furopyridine->CyclinE_CDK2 Inhibition Tau_Pathway GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs Neuronal_Death Neuronal Death NFTs->Neuronal_Death Furopyridine Furopyridine Derivative Furopyridine->GSK3b Inhibition

References

Navigating the Physicochemical Landscape of 4-Chlorofuro[2,3-b]pyridine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Physicochemical Profiling in Advancing Novel Heterocycles

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] 4-Chlorofuro[2,3-b]pyridine, as a key intermediate and a potential pharmacophore in its own right, presents both opportunities and challenges in the early stages of drug discovery and development. Its utility is fundamentally governed by its physicochemical properties, paramount among which are solubility and stability. A comprehensive understanding of how this compound behaves in various solvent systems and under different stress conditions is not merely academic; it is a critical determinant of its viability as a lead candidate, influencing everything from biological assay reliability to formulation strategies and, ultimately, in vivo efficacy.

This in-depth technical guide provides a framework for characterizing the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this guide synthesizes insights from related chemical structures and outlines robust, field-proven experimental protocols. The objective is to empower researchers to generate reliable data, interpret it within a meaningful chemical context, and make informed decisions in their research and development endeavors.

Part 1: Deconstructing Solubility – From Theoretical Considerations to Practical Application

Solubility, the extent to which a compound dissolves in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of a drug candidate's profile. Poor solubility can lead to erratic results in in vitro screens, hinder absorption, and create significant formulation hurdles.[3][4]

Rationale and Influencing Factors for this compound

The solubility of this compound is dictated by its molecular structure—a planar, rigid, and relatively lipophilic fused heterocyclic system.

  • Crystal Lattice Energy: The planar nature of the furo[2,3-b]pyridine core promotes efficient π-π stacking in the solid state. This can lead to high crystal lattice energy, which the solvent must overcome for dissolution to occur. This is a common cause of low solubility in this class of compounds.[5]

  • Lipophilicity: The presence of a chloro-substituent and the aromatic system contributes to the compound's lipophilicity, suggesting a preference for non-polar organic solvents over aqueous media.

  • Polarity and Hydrogen Bonding: The furo[2,3-b]pyridine system contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors. However, it lacks hydrogen bond donors. This limits its ability to form strong interactions with protic solvents like water, likely resulting in low aqueous solubility.

  • Ionization: The pyridine nitrogen provides a site for protonation (pKa of the conjugate acid of 2-chloropyridine is 0.49), which can significantly enhance aqueous solubility.[6] Therefore, the solubility of this compound is expected to be pH-dependent, with increased solubility in acidic aqueous buffers.

Based on these factors, this compound is anticipated to exhibit good solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in other organic solvents like methanol, ethanol, and acetone, and low solubility in non-polar solvents and neutral aqueous solutions.

Quantitative Solubility Assessment: A Methodological Overview

Two key types of solubility are typically measured in drug discovery:

  • Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO). It reflects the solubility of the fastest precipitating form and is useful for early-stage screening.[3][7][8][9]

  • Thermodynamic (Equilibrium) Solubility: This is the true saturation solubility of the most stable crystalline form of a compound in a given solvent at equilibrium. It is a more time-consuming but critical measurement for lead optimization and formulation development.[4][10][11]

The following table summarizes the anticipated solubility profile and provides a starting point for experimental determination.

Solvent Solvent Type Anticipated Solubility Rationale
Water (pH 7.4)Polar ProticVery LowLack of H-bond donors, relatively lipophilic.
Phosphate Buffer (pH 2.0)Polar Protic (Acidic)Low to ModerateProtonation of the pyridine nitrogen should increase solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong dipole moment effectively solvates the molecule.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a potent polar aprotic solvent.
EthanolPolar ProticModerateCan engage in some polar interactions and H-bond acceptance.
MethanolPolar ProticModerateSimilar to ethanol but slightly more polar.
AcetonitrilePolar AproticModerateLess polar than DMSO/DMF but a good organic solvent.
Dichloromethane (DCM)Non-polarModerate to LowSuitable for less polar compounds.
HexanesNon-polarVery LowMismatch in polarity.
Experimental Protocols for Solubility Determination

This protocol determines the equilibrium solubility and is considered the "gold standard."[4][10]

Methodology:

  • Preparation: Add an excess amount of solid this compound (enough to ensure a saturated solution with visible solid remaining) to a known volume of the test solvent in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calibration: Prepare a standard curve of the compound in the same analytical solvent to ensure accurate quantification.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid to solvent B Agitate at constant T (24-72h) A->B C Centrifuge or Filter B->C D Dilute Supernatant C->D E Analyze by HPLC-UV D->E F Calculate Concentration vs. Standard Curve E->F Stability_Indicating_HPLC_Workflow cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_evaluation Method Validation A Expose Compound to Acid, Base, Oxidative, Thermal, Photolytic Stress B Inject Stressed Sample onto C18 Column A->B C Run Gradient Elution B->C D Detect with UV C->D E Assess Peak Purity D->E F Demonstrate Resolution between Parent and Degradants E->F G Quantify Degradation F->G

References

literature review of 4-Chlorofuro[2,3-b]pyridine synthesis and reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reactions of 4-Chlorofuro[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold

The fusion of pyridine and furan rings creates the furo[2,3-b]pyridine scaffold, a heterocyclic system of considerable interest in medicinal chemistry. This core structure is recognized as a "privileged fragment," appearing in numerous biologically active compounds, particularly as a hinge-binding pharmacophore in protein kinase inhibitors.[1] Protein kinases are a critical class of drug targets, and deregulation of their function is implicated in a host of diseases, including cancer and immunological disorders.[1] The furo[2,3-b]pyridine core has been identified in potent inhibitors of kinases like Lck and Akt and has also shown activity against CNS disorders and hyperglycemia.

The strategic placement of a chlorine atom at the 4-position of this scaffold yields this compound (C₇H₄ClNO, CAS No. 193624-86-1), a versatile synthetic intermediate.[2][3][4] This chlorine atom is not merely a substituent; it is an activatable handle, primed for a variety of chemical transformations. Its presence dramatically enhances the synthetic utility of the furo[2,3-b]pyridine system, allowing for the systematic and diverse functionalization required for structure-activity relationship (SAR) studies in drug discovery. This guide provides a detailed exploration of the principal synthetic routes to this compound and delineates the key reactions that leverage its unique chemical reactivity.

Part 1: Synthesis of this compound

The construction of this compound is most efficiently achieved through a two-stage process: first, the assembly of the core heterocyclic ring system to form a furo[2,3-b]pyridin-4-ol intermediate, followed by a robust chlorination step. This approach allows for the reliable generation of the target compound from readily available pyridine precursors.

Stage 1: Assembly of the Furo[2,3-b]pyridin-4-one Core

A prevalent and effective strategy for forming the fused furan ring involves an intramolecular nucleophilic aromatic substitution (SₙAr) followed by cyclization. This pathway typically begins with a suitably substituted nicotinic acid derivative.

A representative synthesis starts from 2-chloronicotinic acid. The key transformation is a tandem SₙAr-cyclization reaction. In this process, the alkoxide generated from a 2-hydroxyacetate ester displaces the chlorine atom at the 2-position of the pyridine ring. The resulting intermediate then undergoes an intramolecular cyclization to form the furan ring, yielding the stable furo[2,3-b]pyridin-4(1H)-one tautomer.

Synthesis_Pathway_1 cluster_0 Core Synthesis cluster_1 Chlorination 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Intermediate_Ester Ethyl 2-Chloronicotinate 2_Chloronicotinic_Acid->Intermediate_Ester EtOH, H+ Furo_Pyridinone Furo[2,3-b]pyridin-4(1H)-one Intermediate_Ester->Furo_Pyridinone 1. Ethyl 2-hydroxyacetate, NaH 2. Intramolecular Cyclization Target This compound Furo_Pyridinone->Target POCl₃, Heat

Caption: Synthetic pathway to this compound.

Stage 2: Chlorination of Furo[2,3-b]pyridin-4-ol

The furo[2,3-b]pyridin-4(1H)-one intermediate exists in tautomeric equilibrium with its enol form, furo[2,3-b]pyridin-4-ol. This hydroxyl group can be readily converted to a chloro group using standard chlorinating agents. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its effectiveness in converting heterocyclic ketones and hydroxyls into chlorides. The reaction proceeds by heating the furo[2,3-b]pyridin-4-ol with excess POCl₃, often in the presence of a tertiary amine base like triethylamine or N,N-diisopropylethylamine to neutralize the HCl byproduct.

Experimental Protocol: Chlorination of Furo[2,3-b]pyridin-4-ol

Objective: To convert the furo[2,3-b]pyridin-4-ol intermediate to this compound.

Materials:

  • Furo[2,3-b]pyridin-4-ol (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (10 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, optional)

  • Toluene or Acetonitrile (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add furo[2,3-b]pyridin-4-ol (1.0 equiv).

  • Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (10 equiv). If desired, a high-boiling solvent such as toluene can be used.

  • Optional: Slowly add DIPEA (2.0 equiv) to the mixture.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice. Caution: This is a highly exothermic quench.

  • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Part 2: Key Reactions of this compound

The chlorine atom at the C4 position is the focal point of reactivity, rendering the molecule susceptible to two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine nitrogen atom is strongly electron-withdrawing, which significantly reduces the electron density at the C2 and C4 positions ("ortho" and "para" to the nitrogen). This electron deficiency makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles.

Mechanistic Insight: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C4 carbon, breaking the aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex. The crucial feature of attack at the C4 position is that the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[5] This stabilization of the intermediate is key to the reaction's facility and is not possible when attack occurs at the C3 position.[5] The subsequent loss of the chloride ion restores aromaticity and yields the substituted product.

Caption: General mechanism for SₙAr at the C4 position.

This reaction is highly versatile, accommodating a wide range of nucleophiles. Primary and secondary amines, for example, readily displace the chloride to form 4-aminofuro[2,3-b]pyridines, a common scaffold in kinase inhibitors.[6] Other effective nucleophiles include alkoxides (R-O⁻), thiolates (R-S⁻), and stabilized carbanions.

Table 1: Representative SₙAr Reactions

NucleophileReagent ExampleProduct TypeTypical Conditions
AmineR¹R²NH4-Aminofuro[2,3-b]pyridineBase (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, NMP), Heat
AlkoxideNaOR4-Alkoxyfuro[2,3-b]pyridineAlcohol solvent (ROH), Heat
ThiolateNaSR4-(Alkylthio)furo[2,3-b]pyridineAprotic solvent (e.g., DMF), Room Temp or Heat
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized C-C and C-heteroatom bond formation. For this compound, these reactions provide a powerful tool for introducing complex aryl, heteroaryl, and alkyl groups. The choice of catalyst, specifically the phosphine ligand, is critical for achieving efficient coupling with the relatively less reactive C-Cl bond.[7]

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of the chloro-heterocycle with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is valued for its functional group tolerance and the commercial availability of a vast array of boronic acids.[8][9]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product 4-R-Furo[2,3-b]pyridine RedElim->Product ArCl This compound ArCl->OxAdd ArBOH2 R-B(OH)₂ + Base ArBOH2->Transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Other Cross-Coupling Reactions:

  • Negishi Coupling: Utilizes organozinc reagents, which are often prepared from the corresponding organolithium or Grignard reagents.[10]

  • Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, serving as an alternative to classical SₙAr for coupling amines.

  • Sonogashira Coupling: Couples the aryl chloride with a terminal alkyne, providing access to alkynylated furo[2,3-b]pyridines.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with EtOAc (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-arylfuro[2,3-b]pyridine.

Conclusion

This compound stands as a cornerstone intermediate for the synthesis of functionalized furo[2,3-b]pyridine derivatives. Its preparation from common starting materials is robust and scalable. The true value of this compound lies in the reactivity of the C4-chloro substituent, which serves as a versatile linchpin for diversification. Through well-established methodologies like nucleophilic aromatic substitution and an ever-expanding portfolio of palladium-catalyzed cross-coupling reactions, researchers can readily access a vast chemical space. This strategic flexibility is invaluable for professionals in drug development, enabling the rapid generation of libraries for biological screening and the fine-tuning of molecular properties to optimize lead compounds.

References

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on the Furopyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of electrophilic and nucleophilic substitution reactions on the furopyridine ring system. As privileged scaffolds in medicinal chemistry and materials science, a deep understanding of the reactivity and regioselectivity of furopyridine isomers is paramount for the rational design of novel functionalized molecules. This document delineates the underlying electronic principles governing these reactions, offers a comparative analysis of the reactivity of the four principal furopyridine isomers (furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine), and provides detailed experimental protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical versatility of the furopyridine core.

Introduction: The Furopyridine Scaffold

Furopyridines are a class of bicyclic aromatic heterocycles composed of a fused furan and pyridine ring. The amalgamation of an electron-rich furan ring and an electron-deficient pyridine ring within a single molecular framework results in a unique electronic landscape and distinct chemical reactivity. This duality makes the furopyridine scaffold a versatile platform for the synthesis of a wide array of compounds with diverse biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2] The specific arrangement of the fused rings gives rise to four principal isomers, each with its own characteristic reactivity profile.

A thorough understanding of how electrophiles and nucleophiles interact with these isomers is crucial for controlling the regioselectivity of substitution reactions and, consequently, for the successful synthesis of target molecules with desired pharmacological or material properties. This guide will explore the nuances of these transformations in a systematic manner.

Electrophilic Aromatic Substitution: Reactivity and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic systems. In the context of furopyridines, the reaction is governed by the competing directing effects of the furan and pyridine rings.

Mechanistic Principles

The mechanism of EAS on furopyridines follows the classical pathway involving the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product.

The regioselectivity of the attack is determined by the stability of the resulting sigma complex. The electron-rich furan ring is significantly more activated towards electrophilic attack than the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring deactivates the carbons in that ring towards electrophiles through its inductive electron-withdrawing effect.[3] Consequently, electrophilic substitution on furopyridines is generally directed towards the furan moiety.

Within the furan ring, the position of electrophilic attack (α or β to the furan oxygen) is dictated by the ability of the heteroatom to stabilize the positive charge in the sigma complex through resonance.

Isomer-Specific Regioselectivity

The fusion pattern of the furan and pyridine rings in each isomer significantly influences the preferred site of electrophilic attack.

  • Furo[2,3-b]pyridine: In this isomer, the furan ring is analogous to a 2,3-disubstituted furan. Electrophilic attack is predicted to occur at the C3 position (the β-position of the furan ring). This is because the positive charge in the sigma complex can be effectively delocalized onto the furan oxygen without disrupting the aromaticity of the pyridine ring.

  • Furo[3,2-b]pyridine: Similar to furo[2,3-b]pyridine, this isomer is expected to undergo electrophilic substitution on the furan ring. The most likely position of attack is the C2 position (the α-position of the furan ring), as this allows for resonance stabilization of the intermediate carbocation involving the furan oxygen.

  • Furo[2,3-c]pyridine: For this isomer, electrophilic attack is anticipated at the C2 position (the α-position of the furan ring).[4] This position is activated by the electron-donating oxygen of the furan ring.

  • Furo[3,2-c]pyridine: In the case of furo[3,2-c]pyridine, electrophilic substitution is also expected to occur at the C3 position (the β-position of the furan ring).

It is important to note that in benzofused derivatives, such as benzo[b]furo[2,3-c]pyridines, electrophilic substitution like nitration and acylation has been shown to occur exclusively on the benzene ring, highlighting the influence of the extended π-system.[5]

Experimental Protocols and Data
Furopyridine DerivativeElectrophile/ReagentsConditionsMajor Product(s)Yield (%)RegioselectivityReference
Benzo[b]furo[2,3-c]pyridineHNO₃ / H₂SO₄-6-Nitrobenzo[b]furo[2,3-c]pyridine-Benzene ring[5]
Benzo[b]furo[2,3-c]pyridineAc₂O / SnCl₄-6-Acetylbenzo[b]furo[2,3-c]pyridine-Benzene ring[5]
Furo[3,2-c]pyridineN-Iodosuccinimide-Iodo-substituted furo[3,2-c]pyridineGood-[6]
Furo[3,2-c]pyridineN-Bromosuccinimide-Bromo-substituted furo[3,2-c]pyridineGood-[6]

Electrophilic_Substitution_Mechanism

Nucleophilic Aromatic Substitution: Reactivity and Regioselectivity

Nucleophilic aromatic substitution (SNAr) on the furopyridine ring system is primarily dictated by the electron-deficient nature of the pyridine moiety. The fused furan ring, being electron-rich, generally does not undergo direct nucleophilic attack.

Mechanistic Principles

The SNAr mechanism on furopyridines typically proceeds through an addition-elimination pathway. A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of a leaving group, commonly a halide.

The regioselectivity of nucleophilic attack is governed by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate. Attack at the positions ortho (C2) and para (C4) to the ring nitrogen allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which provides significant stabilization.[7] Attack at the meta (C3) position does not offer this stabilization and is therefore much less favorable.[8]

Isomer-Specific Reactivity

The fusion of the furan ring influences the reactivity of the pyridine ring towards nucleophiles. The electron-donating nature of the furan ring can modulate the electron deficiency of the pyridine ring, but the primary directing effects of the pyridine nitrogen remain dominant.

  • Furo[2,3-b]pyridine & Furo[3,2-b]pyridine: In these isomers, the positions susceptible to nucleophilic attack are C2 and C4 of the pyridine ring. The presence of a good leaving group at these positions facilitates SNAr reactions.

  • Furo[2,3-c]pyridine & Furo[3,2-c]pyridine: Similarly, for these isomers, nucleophilic attack is favored at the positions ortho and para to the pyridine nitrogen.

A classic example of nucleophilic substitution on pyridines is the Chichibabin reaction, which involves the amination of the ring with sodium amide.[9][10] This reaction typically occurs at the C2 position. While not extensively documented for all furopyridine isomers, it is a potential route for the introduction of amino groups.

Experimental Protocols and Data

The following table provides examples of nucleophilic aromatic substitution reactions on furopyridine derivatives.

Furopyridine DerivativeNucleophile/ReagentsConditionsMajor Product(s)Yield (%)RegioselectivityReference
2-Fluoropyridines (general)Various N, O, S, C nucleophilesMild conditions2-Substituted pyridines-C2 position[5]
2-Chloro-3-substituted pyridines1-MethylpiperazineVaries (solvent dependent)2- or 6-substituted products-Dependent on sterics and solvent[11]
4-(1-piperazinyl)furo[3,2-c]pyridine synthesisPrecursor with leaving group-4-substituted product-C4 position[6]

Nucleophilic_Substitution_Mechanism

Conclusion

The furopyridine ring system presents a fascinating case study in the reactivity of fused heterocyclic compounds. Electrophilic substitution is predominantly directed to the electron-rich furan ring, with the specific position of attack influenced by the isomer's structure. Conversely, nucleophilic substitution is favored at the electron-deficient positions of the pyridine ring, primarily at the carbons ortho and para to the nitrogen atom.

A comprehensive understanding of these reactivity patterns is essential for the strategic design and synthesis of novel furopyridine derivatives. The ability to selectively functionalize either the furan or the pyridine moiety opens up a vast chemical space for the development of new therapeutic agents and advanced materials. Further exploration into the subtle electronic and steric effects that govern the regioselectivity in each isomer will undoubtedly lead to the discovery of even more efficient and selective synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Furo[2,3-b]pyridines and the Power of Suzuki-Miyaura Coupling

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including potent kinase inhibitors and modulators of critical cellular signaling pathways.[2][3] The ability to functionalize this core structure with diverse aryl and heteroaryl fragments is paramount for generating compound libraries and optimizing drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[4][5][6] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls and substituted aromatic compounds.[4] Key advantages of this palladium-catalyzed reaction include its tolerance of a wide range of functional groups, the commercial availability of a vast library of boronic acids and their derivatives, and the generation of non-toxic boron-containing byproducts.[7]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Chlorofuro[2,3-b]pyridine, a key building block for the synthesis of novel pharmaceutical agents. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting, grounded in established scientific principles.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5][6][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[5][7]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[6][9]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][8]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L₂-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Aryl-furo[2,3-b]pyridines

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids or their pinacol esters.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄, or a pre-catalyst like Pd(Amphos)₂Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid or its ester (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction mixture via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryl-furo[2,3-b]pyridine.[10]

Scientific Integrity & Logic: Causality Behind Experimental Choices

Catalyst and Ligand Selection:

The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates like heteroaryl chlorides.[7][10][11] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[9][12][13][14]

  • Electron-rich ligands enhance the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step with electron-deficient aryl chlorides.[15]

  • Bulky ligands promote reductive elimination and can prevent catalyst deactivation. For heteroaryl chlorides, catalyst systems like Pd(Amphos)₂Cl₂ or those generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a ligand like SPhos have shown high efficacy.[10][13]

The Role of the Base and Solvent:

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid to form a more reactive boronate species, which is essential for the transmetalation step.[9] The choice of base can significantly impact the reaction outcome.

  • Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Stronger bases can sometimes lead to side reactions, while weaker bases may result in sluggish conversions.

  • The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often employed to facilitate the dissolution of the base and the boronate intermediate.[16]

Boronic Acids vs. Boronic Esters:

While boronic acids are widely used, they can be prone to protodeboronation (cleavage of the C-B bond by a proton source) under certain conditions.[4][15] Boronic acid pinacol esters are often more stable, easier to handle and purify, and less susceptible to this side reaction.[4][17][18] In some cases, potassium trifluoroborate salts offer enhanced stability and can be used as an alternative, slowly releasing the boronic acid under the reaction conditions.[19][20]

Data Presentation: Representative Reaction Parameters

ParameterConditionRationale
Catalyst PdCl₂(dppf) or Pd(Amphos)₂Cl₂Effective for heteroaryl chlorides.[10][11]
Catalyst Loading 1-5 mol%Balances reaction rate and cost.
Ligand dppf or AmphosBulky, electron-rich ligands promote oxidative addition.[13]
Base K₂CO₃ or K₃PO₄ (2-3 eq.)Activates the boronic acid for transmetalation.[9]
Solvent 1,4-Dioxane/H₂O (4:1)Good solubility for both organic and inorganic reagents.[16]
Temperature 80-110 °CProvides sufficient thermal energy for the reaction.
Boron Source Boronic acid or pinacol ester (1.1-1.5 eq.)Pinacol esters offer greater stability.[4][17]

Troubleshooting and Optimization Workflow

Optimization_Workflow cluster_workflow Optimization Workflow Start Low or No Yield Check_Reagents Verify Reagent Purity and Inertness of Atmosphere Start->Check_Reagents Vary_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Reagents->Vary_Base Vary_Solvent Test Alternative Solvents (e.g., Toluene, DMF) Vary_Base->Vary_Solvent Vary_Catalyst Change Catalyst/Ligand System (e.g., Pd₂(dba)₃/SPhos) Vary_Solvent->Vary_Catalyst Vary_Temp Increase Reaction Temperature Vary_Catalyst->Vary_Temp Successful_Reaction Optimized Conditions Achieved Vary_Temp->Successful_Reaction

Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Furo[2,3-b]pyridines and the Power of C-N Coupling

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic and structural properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors, and agents targeting central nervous system disorders. The strategic introduction of an amino group at the 4-position of this scaffold can profoundly influence a molecule's pharmacological profile, modulating its solubility, basicity, and ability to form key hydrogen bonds with biological targets.

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited substrate scope. For heteroaryl chlorides like 4-chlorofuro[2,3-b]pyridine, which can be less reactive than their bromo or iodo counterparts, the development of robust and general Buchwald-Hartwig protocols is of paramount importance.

This document provides a comprehensive guide to the Buchwald-Hartwig amination of this compound, offering insights into the reaction mechanism, a detailed experimental protocol, and strategies for optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1] Understanding this cycle is crucial for rationalizing the choice of reaction components and for troubleshooting suboptimal results.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 4-aminofuro[2,3-b]pyridine product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination [Ar-Pd(II)(Cl)(R2NH)L2] Oxidative Addition Complex->Amine Coordination + R2NH Palladium Amido Complex Ar-Pd(II)(NR2)L2 Amine Coordination->Palladium Amido Complex + Base - Base-H+Cl- Palladium Amido Complex->Pd(0)L2 Product Ar-NR2 Palladium Amido Complex->Product Reductive Elimination Ar-Cl This compound R2NH Amine Base Base

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters: A Guide to Rational Selection

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

Component Examples Rationale and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ. Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved activity and reproducibility.
Ligand Xantphos, RuPhos, BrettPhos, DavePhosFor challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands are crucial.[2] They accelerate the rate-limiting oxidative addition and the final reductive elimination step, while minimizing side reactions.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is highly effective but can be incompatible with base-sensitive functional groups. Weaker inorganic bases like potassium phosphate or cesium carbonate can be used, often requiring higher temperatures.
Solvent Toluene, 1,4-Dioxane, t-ButanolAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. The choice of solvent can influence the solubility of the reactants and the base, thereby affecting the reaction rate.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is adapted from established procedures for the amination of structurally related heteroaryl chlorides. Optimization may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the phosphine ligand (e.g., Xantphos, 0.1 mmol, 10 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 mmol, 5 mol%) to an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar.

  • Addition of Base and Amine: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) to the flask via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

Troubleshooting_Workflow start Low or No Conversion check_inert Verify Inert Atmosphere and Anhydrous Conditions start->check_inert hydrodehalogenation Significant Hydrodehalogenation Side Product Observed start->hydrodehalogenation check_reagents Check Reagent Purity (Base, Solvent, Amine) check_inert->check_reagents Conditions OK optimize_catalyst Screen Ligands (e.g., RuPhos, BrettPhos) Increase Catalyst Loading check_reagents->optimize_catalyst Reagents OK optimize_temp Increase Temperature (e.g., up to 120 °C) optimize_catalyst->optimize_temp success Improved Yield optimize_temp->success change_ligand Switch to a More Bulky Ligand to Promote Reductive Elimination hydrodehalogenation->change_ligand change_base Consider a Weaker Base (e.g., K3PO4) and Higher Temp. change_ligand->change_base change_base->success

Figure 2: Decision workflow for troubleshooting the amination reaction.

Common Issues and Solutions:

  • Low or No Conversion: This is often due to the lower reactivity of the C-Cl bond.

    • Inert Atmosphere: Ensure the reaction is set up under strictly anaerobic and anhydrous conditions. Oxygen can deactivate the Pd(0) catalyst.

    • Catalyst System: Screen different bulky, electron-rich phosphine ligands. Increasing the catalyst loading (up to 5 mol%) may be necessary.

    • Temperature: Higher temperatures (up to 120 °C) may be required to drive the reaction to completion.

  • Hydrodehalogenation: The replacement of the chlorine atom with hydrogen is a common side reaction.

    • Ligand Choice: Using more sterically hindered ligands can accelerate the desired reductive elimination over competing pathways.

    • Base Purity: Ensure the base is anhydrous, as trace water can be a proton source for hydrodehalogenation.

  • Substrate Decomposition: If the starting material or product is sensitive to the strong basicity of NaOtBu, consider using a weaker base such as K₃PO₄ or Cs₂CO₃, which may necessitate higher reaction temperatures.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 4-aminofuro[2,3-b]pyridine derivatives. A thorough understanding of the reaction mechanism and the role of each component is key to developing a successful and robust protocol. While this compound can be a challenging substrate, the use of modern, bulky phosphine ligands and carefully optimized reaction conditions can lead to high yields of the desired aminated products, opening the door to the exploration of new chemical space in drug discovery and materials science.

References

palladium-catalyzed cross-coupling reactions with 4-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Chlorofuro[2,3-b]pyridine

Introduction: The Strategic Importance of the Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry.[1] As an isostere of azaindole, this scaffold is increasingly recognized as a valuable hinge-binding template in the design of protein kinase inhibitors, which are critical in oncology and the treatment of immunological, neurological, and metabolic diseases.[2] The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic landscape, making furo[2,3-b]pyridine derivatives potent modulators of key cellular signaling pathways.[2][3][4]

The ability to precisely functionalize this core is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics.[2] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[5][6] This guide provides detailed protocols and technical insights for the successful application of these reactions to a key building block: this compound.

The Substrate: Understanding the Reactivity of this compound

This compound presents a unique set of challenges and opportunities as a cross-coupling substrate. The chlorine atom is positioned on the electron-deficient pyridine ring, which generally makes the C-Cl bond more susceptible to oxidative addition by a palladium catalyst compared to a chloroarene. However, aryl chlorides are inherently the most challenging halide substrates to activate, following the general reactivity trend of I > Br > Cl.[5][7]

Furthermore, the presence of heteroatoms within the scaffold can lead to competitive coordination with the palladium center, potentially slowing the reaction or deactivating the catalyst.[8][9] Success in coupling reactions with this substrate, therefore, depends critically on the rational selection of the catalyst system—specifically the palladium precursor and, most importantly, the ancillary ligand—to overcome the high activation barrier of the C-Cl bond and ensure high catalytic turnover.

The Engine of Synthesis: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, three-step catalytic cycle involving Pd(0) and Pd(II) oxidation states.[7][10][11] Understanding this mechanism is fundamental to troubleshooting and optimizing reactions.

  • Oxidative Addition : The cycle begins with the insertion of the active, coordinatively unsaturated Pd(0) catalyst into the carbon-chlorine bond of this compound. This is often the rate-determining step for chloro-substrates and results in a Pd(II) intermediate.[7][10]

  • Transmetalation : The nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base.[7][12]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are expelled, forming the desired C-C or C-heteroatom bond. This final step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][11]

Palladium Catalytic Cycle cluster_cycle Pd(0) / Pd(II) Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Ar-Pd(II)(Cl)L₂ Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)(R)L₂ PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Functionalized Product (Ar-R) PdII_B->Product ArCl This compound (Ar-Cl) ArCl->PdII_A R_M Coupling Partner (R-M) R_M->PdII_B

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols and Application Notes

The following sections provide detailed, step-by-step protocols for key cross-coupling reactions involving this compound. These are designed as robust starting points for optimization.

General Experimental Workflow

All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and hydrolysis of reagents.[13]

Experimental Workflow start Start: Dry Schlenk Flask add_solids Add Solids: This compound, Coupling Partner, Base start->add_solids evacuate Evacuate & Backfill with Inert Gas (3x) add_solids->evacuate add_catalyst Add Pd Catalyst & Ligand evacuate->add_catalyst add_solvent Add Degassed Anhydrous Solvent add_catalyst->add_solvent heat Heat to Desired Temperature with Stirring add_solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Standard workflow for setting up a cross-coupling reaction.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound.[11] It is widely used in the synthesis of biaryl compounds common in pharmaceuticals.[14][15]

Expert Insights: The coupling of aryl chlorides requires a highly active catalyst system. The use of bulky, electron-rich phosphine ligands (like those developed by Buchwald) or N-heterocyclic carbene (NHC) ligands is often essential to promote the difficult oxidative addition step.[16][17] The choice of base is also critical; potassium phosphate (K₃PO₄) is often effective for challenging couplings.[5][18]

Reaction Scheme: this compound + Arylboronic Acid → 4-Arylfuro[2,3-b]pyridine

Representative Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 eq).[14]

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst/ligand system.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/H₂O mixture) via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.[14]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentExampleMolar Eq.Role & Rationale
Substrate This compound1.0Electrophilic partner.
Nucleophile Phenylboronic Acid1.2 - 1.5Nucleophilic partner; excess ensures complete consumption of the substrate.
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05Source of active Pd(0) catalyst.
Ligand SPhos or XPhos0.02 - 0.10Bulky, electron-rich ligand to facilitate oxidative addition of the C-Cl bond.
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0Activates the boronic acid for transmetalation.[18]
Solvent 1,4-Dioxane or Toluene0.1 MAnhydrous, high-boiling point solvent suitable for heating.
Temperature 80 - 110 °C-Provides thermal energy to overcome activation barriers.
Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides to form C(sp)–C(sp²) bonds, creating arylalkynes and conjugated enynes.[19][20] The reaction uniquely employs both a palladium catalyst and a copper(I) co-catalyst.[19]

Expert Insights: The classic Sonogashira coupling requires a copper(I) salt (typically CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[12][20] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves as both the base and often as a solvent. Anhydrous and anaerobic conditions are crucial to prevent the homocoupling of the alkyne (Glaser coupling).[21]

Reaction Scheme: this compound + Terminal Alkyne → 4-(Alkynyl)furo[2,3-b]pyridine

Representative Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq) and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (3x).

  • Add the copper(I) iodide (CuI) co-catalyst.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., TEA).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 2: Recommended Conditions for Sonogashira Coupling

ComponentExampleMolar Eq.Role & Rationale
Substrate This compound1.0Electrophilic partner.
Nucleophile Phenylacetylene1.2Nucleophilic partner.
Pd Catalyst Pd(PPh₃)₂Cl₂0.02 - 0.05Main catalyst for the cross-coupling cycle.
Cu Co-catalyst Copper(I) Iodide (CuI)0.05 - 0.10Activates the alkyne for transmetalation.[19]
Base Triethylamine (TEA)2.0 - 3.0Scavenges HX byproduct and deprotonates the alkyne.
Solvent THF or DMF0.1 MAnhydrous polar aprotic solvent.
Temperature 25 - 60 °C-Reaction often proceeds under mild thermal conditions.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful reaction for constructing C-N bonds by coupling amines with aryl halides.[22][23] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[12][24]

Expert Insights: This reaction is highly sensitive to the choice of ligand and base. Sterically hindered, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination step.[24] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine and form the palladium-amido intermediate.[22][23]

Reaction Scheme: this compound + Amine (R₂NH) → 4-(Dialkylamino)furo[2,3-b]pyridine

Representative Protocol:

  • To a dry Schlenk flask in a glovebox, add the palladium precatalyst, the ligand, and the base (e.g., NaOtBu).

  • Add this compound (1.0 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.1-1.5 eq) via syringe.

  • Seal the vessel and heat with stirring at 80-110 °C for 12-24 hours.

  • Monitor the reaction's progress by LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

ComponentExampleMolar Eq.Role & Rationale
Substrate This compound1.0Electrophilic partner.
Nucleophile Morpholine1.2Amine coupling partner.
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.02Source of active Pd(0) catalyst.
Ligand RuPhos or BrettPhos0.02 - 0.04Specialized ligand to promote C-N reductive elimination.[24]
Base NaOtBu or LHMDS1.4Strong, non-nucleophilic base to deprotonate the amine.[22]
Solvent Toluene or Dioxane0.1 MAnhydrous, non-protic solvent.
Temperature 80 - 110 °C-Required to drive the catalytic cycle, especially reductive elimination.
Heck Reaction: C-C Alkene Formation

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for vinylation.[25][26] The reaction proceeds via a different mechanism than the previously described couplings, involving migratory insertion and β-hydride elimination steps.[11][27]

Expert Insights: A key feature of the Heck reaction is the use of a base (often an amine like TEA or an inorganic base like K₂CO₃) to regenerate the Pd(0) catalyst in the final step of the cycle.[25][27] The reaction typically works best with electron-deficient alkenes, such as acrylates or styrenes.[25] Phosphine-free catalyst systems, such as Pd(OAc)₂, can be effective, although ligands are often added to improve stability and reactivity.[26][28]

Reaction Scheme: this compound + Alkene → 4-(Vinyl)furo[2,3-b]pyridine

Representative Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq) and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (3x).

  • Add the base (e.g., K₂CO₃ or TEA).

  • Add anhydrous, degassed solvent (e.g., DMF or DMA).

  • Add the alkene (1.5-2.0 eq) via syringe.

  • Heat the reaction with stirring at 100-140 °C for 12-48 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 4: Recommended Conditions for the Heck Reaction

ComponentExampleMolar Eq.Role & Rationale
Substrate This compound1.0Electrophilic partner.
Nucleophile n-Butyl acrylate1.5Alkene coupling partner.
Pd Catalyst Pd(OAc)₂0.02 - 0.05Common and effective precatalyst for Heck reactions.[25]
Ligand P(o-tolyl)₃ (optional)0.04 - 0.10Can stabilize the catalyst and improve yields.
Base K₂CO₃ or Triethylamine1.5 - 2.0Regenerates the Pd(0) catalyst after β-hydride elimination.[27]
Solvent DMF or DMA0.1 MHigh-boiling polar aprotic solvent.
Temperature 100 - 140 °C-Higher temperatures are often required for Heck couplings with aryl chlorides.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Presence of oxygen or moisture.3. Impure reagents or solvents.4. Insufficiently active ligand for C-Cl activation.1. Use a Pd(0) source like Pd₂(dba)₃ or a more efficient precatalyst system.[13]2. Ensure rigorous degassing of solvents and use of a proper inert atmosphere setup.[13]3. Use freshly purified reagents and high-purity anhydrous solvents.4. Switch to a more electron-rich, bulky ligand (e.g., Buchwald-type biarylphosphines).[16]
Formation of Homocoupled Products 1. (Suzuki) Premature hydrolysis of boronic acid.2. (Sonogashira) Oxygen presence leading to Glaser coupling.1. Use anhydrous conditions and a non-aqueous base system if possible.2. Thoroughly degas all reagents and maintain a strict inert atmosphere.
Dehalogenation of Starting Material 1. Presence of water or protic impurities.2. β-hydride elimination from a Pd-H species.1. Ensure all reagents and solvents are scrupulously dry.2. This can be a competing pathway; screen different ligands and bases to favor reductive elimination.
Catalyst Decomposition (Black Precipitate) 1. Reaction temperature is too high.2. Ligand is not robust enough to stabilize the Pd nanoparticles.1. Lower the reaction temperature and increase the reaction time.2. Use a more sterically demanding or chelating ligand to prevent catalyst agglomeration.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the medicinally important furo[2,3-b]pyridine scaffold. While the activation of the 4-chloro position presents a challenge, it can be reliably overcome through the careful selection of highly active palladium/ligand systems and optimized reaction conditions. The Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions provide a comprehensive toolkit for introducing diverse aryl, alkynyl, amino, and vinyl functionalities, respectively. The protocols and insights provided in this guide serve as a foundation for researchers to accelerate the discovery and development of novel furo[2,3-b]pyridine-based therapeutics.

References

Application Notes and Protocols for the Gram-Scale Synthesis of 4-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere of indole and azaindole moieties. This structural motif is a cornerstone in the development of a wide array of therapeutic agents, particularly kinase inhibitors for oncology. The incorporation of a chlorine atom at the 4-position of the furo[2,3-b]pyridine core provides a key functional handle for further synthetic elaboration through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive, step-by-step experimental procedure for the gram-scale synthesis of 4-Chlorofuro[2,3-b]pyridine, a valuable building block for medicinal chemistry campaigns.

Synthetic Strategy: A Multi-Step Approach to this compound

The synthesis of this compound is accomplished through a robust four-step sequence, commencing with the construction of the core furo[2,3-b]pyridine ring system. This is followed by a regioselective nitration at the 4-position, subsequent reduction of the nitro group to the corresponding amine, and finally, a Sandmeyer reaction to install the desired chloro substituent. This strategic approach was designed for scalability and to minimize the need for extensive chromatographic purification.

G cluster_0 Overall Synthetic Workflow Start Furo[2,3-b]pyridine Synthesis Nitration 4-Nitrofuro[2,3-b]pyridine Synthesis Start->Nitration HNO₃, H₂SO₄ Reduction 4-Aminofuro[2,3-b]pyridine Synthesis Nitration->Reduction Fe, NH₄Cl Sandmeyer This compound Synthesis Reduction->Sandmeyer 1. NaNO₂, HCl 2. CuCl Purification Final Product Purification Sandmeyer->Purification Extraction & Recrystallization Characterization Product Analysis Purification->Characterization NMR, MS, etc.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Gram-Scale Synthesis of Furo[2,3-b]pyridine

The initial step involves the construction of the parent furo[2,3-b]pyridine heterocycle. Several methods exist for this transformation, with a concise and scalable approach being the preferred route for gram-scale production[1][2]. The following protocol is adapted from established literature procedures.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMolesSupplier
2-ChloronicotinaldehydeC₆H₄ClNO141.5514.15 g0.10Commercially Available
Ethylene glycolC₂H₆O₂62.07120 mL-Commercially Available
Potassium hydroxideKOH56.1116.83 g0.30Commercially Available

Experimental Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloronicotinaldehyde (14.15 g, 0.10 mol) and ethylene glycol (120 mL).

  • Stir the mixture at room temperature to dissolve the aldehyde.

  • Add potassium hydroxide pellets (16.83 g, 0.30 mol) portion-wise to the solution. An exotherm may be observed.

  • Heat the reaction mixture to 160 °C and maintain at this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude furo[2,3-b]pyridine.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure furo[2,3-b]pyridine.

Part 2: Nitration of Furo[2,3-b]pyridine

The second step is the regioselective nitration of the furo[2,3-b]pyridine core at the 4-position. The pyridine ring is generally deactivated towards electrophilic substitution; however, the fused furan ring can influence the regioselectivity. Nitration is expected to occur at the 4-position due to electronic effects.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMolesSupplier
Furo[2,3-b]pyridineC₇H₅NO119.1211.91 g0.10Synthesized in Part 1
Sulfuric acid (98%)H₂SO₄98.0850 mL-Commercially Available
Nitric acid (70%)HNO₃63.017.5 mL~0.12Commercially Available

Experimental Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add furo[2,3-b]pyridine (11.91 g, 0.10 mol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (15 mL) in a separate beaker, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the furo[2,3-b]pyridine solution over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-nitrofuro[2,3-b]pyridine.

Part 3: Reduction of 4-Nitrofuro[2,3-b]pyridine

The nitro group is then reduced to an amine, a common and well-established transformation. Iron powder in the presence of an ammonium chloride solution provides an effective and economical method for this reduction on a gram scale.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMolesSupplier
4-Nitrofuro[2,3-b]pyridineC₇H₄N₂O₃164.1216.41 g0.10Synthesized in Part 2
Iron powderFe55.8527.92 g0.50Commercially Available
Ammonium chlorideNH₄Cl53.4926.75 g0.50Commercially Available
EthanolC₂H₅OH46.07200 mL-Commercially Available
WaterH₂O18.02100 mL--

Experimental Protocol:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 4-nitrofuro[2,3-b]pyridine (16.41 g, 0.10 mol) in a mixture of ethanol (200 mL) and water (100 mL).

  • Add iron powder (27.92 g, 0.50 mol) and ammonium chloride (26.75 g, 0.50 mol) to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with a 2M sodium hydroxide solution to a pH of ~10.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminofuro[2,3-b]pyridine.

Part 4: Sandmeyer Reaction for the Synthesis of this compound

The final step is the conversion of the 4-amino group to a 4-chloro group via the Sandmeyer reaction. This classic transformation involves the diazotization of the amine followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst[3][4][5].

G cluster_1 Sandmeyer Reaction Mechanism Amine 4-Aminofuro[2,3-b]pyridine Diazonium Furo[2,3-b]pyridin-4-yl-diazonium salt Amine->Diazonium NaNO₂, HCl Radical Furo[2,3-b]pyridin-4-yl radical Diazonium->Radical + Cu(I) -> Cu(II) Product This compound Radical->Product + CuCl₂ -> CuCl N2 N₂ Radical->N2 CuI CuCl CuII CuCl₂

Caption: Simplified mechanism of the Sandmeyer reaction.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMolesSupplier
4-Aminofuro[2,3-b]pyridineC₇H₆N₂O134.1413.41 g0.10Synthesized in Part 3
Hydrochloric acid (conc.)HCl36.4630 mL-Commercially Available
Sodium nitriteNaNO₂69.007.6 g0.11Commercially Available
Copper(I) chlorideCuCl98.9912.0 g0.12Commercially Available
WaterH₂O18.02200 mL--

Experimental Protocol:

  • In a 500 mL beaker, dissolve 4-aminofuro[2,3-b]pyridine (13.41 g, 0.10 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with stirring.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (30 mL) and cool the solution to 0 °C.

  • Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature after the addition is complete to form the diazonium salt solution.

  • In a 1 L three-necked round-bottom flask, prepare a solution of copper(I) chloride (12.0 g, 0.12 mol) in concentrated hydrochloric acid (50 mL).

  • Cool the copper(I) chloride solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Purification and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Typical Data:

PropertyValue
AppearanceOff-white to pale yellow solid
Molecular FormulaC₇H₄ClNO
Molecular Weight153.57 g/mol
Expected ¹H NMR (CDCl₃, 400 MHz)δ 7.0-8.5 (m, 4H)
Expected ¹³C NMR (CDCl₃, 101 MHz)δ 100-160
Expected Mass Spec (ESI+)m/z 154.0 [M+H]⁺

Safety Precautions

  • General: All experimental procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Corrosive Reagents: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

  • Nitrating Mixture: The preparation of the nitrating mixture is highly exothermic and should be done with extreme caution, ensuring slow addition and efficient cooling.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

Strategic Functionalization of the Furan Ring in 4-Chlorofuro[2,3-b]pyridine: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by a Senior Application Scientist

Abstract

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, most notably in the domain of protein kinase inhibitors.[1] Its unique electronic properties and structural resemblance to purine systems make it an attractive core for engaging with biological targets.[2][3] This guide provides a detailed exploration of synthetic strategies for the targeted functionalization of the furan ring within the 4-chlorofuro[2,3-b]pyridine framework (CAS 193624-86-1).[4] We present validated protocols for electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, offering researchers a robust toolkit for generating diverse libraries of novel chemical entities for drug discovery and development.

Introduction: The Strategic Value of this compound

The this compound core is a highly valuable intermediate in medicinal chemistry.[5] It possesses two distinct and orthogonally reactive centers: the electron-deficient pyridine ring, activated for nucleophilic aromatic substitution at the C4 position, and the electron-rich furan ring, which is amenable to electrophilic attack and metal-catalyzed functionalization. This dichotomy allows for sequential and selective chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR).

The furan moiety, while reactive, is sensitive to harsh acidic conditions and strong oxidants, which necessitates the use of carefully controlled reaction protocols to preserve the core scaffold.[6][7] This guide focuses exclusively on methodologies that selectively modify the C2 and C3 positions of the furan ring, leveraging its inherent nucleophilicity.

Synthesis of the this compound Scaffold

Access to the starting material is a prerequisite for any functionalization campaign. A reliable and scalable synthesis of the furo[2,3-b]pyridine core can be achieved through a multi-step sequence starting from commercially available pyridine derivatives. The most common strategies involve the annulation of the furan ring onto a pre-functionalized pyridine. One established approach begins with a 2,4-dichloropyridine derivative, followed by nucleophilic substitution and intramolecular cyclization.

Workflow for Scaffold Synthesis

A 2,4-Dichloronicotinic acid B Esterification (e.g., EtOH, H+) A->B C Ethyl 2,4-dichloronicotinate B->C D SNAr with Ethyl Glycolate (e.g., NaH, THF) C->D Forms ether intermediate E Intramolecular Cyclization D->E Base-mediated F Hydrolysis & Decarboxylation (e.g., NaOH, then heat) E->F G This compound F->G

Caption: General synthetic workflow for the this compound core.

Strategy 1: Electrophilic Aromatic Substitution on the Furan Ring

The high electron density of the furan ring makes it a prime target for electrophilic aromatic substitution (EAS). These reactions provide a direct method for installing key functional groups such as nitro, halo, and acyl moieties. The primary sites of attack are the C2 and C3 positions.

Nitration of the Furan Ring

The introduction of a nitro group provides a versatile synthetic handle that can be readily reduced to an amine or used in other transformations. Due to the acid-sensitivity of the furan ring, classical nitrating conditions (H₂SO₄/HNO₃) are often too harsh. Milder reagents, such as nitric acid in trifluoroacetic anhydride, are preferred.[8]

Protocol: Synthesis of 4-Chloro-2-nitrofuro[2,3-b]pyridine

  • Reaction Setup: To a stirred solution of this compound (1.0 equiv.) in trifluoroacetic anhydride (10 vol) at -10 °C under an inert atmosphere (N₂ or Ar), add nitric acid (1.1 equiv., fuming) dropwise, ensuring the internal temperature does not exceed -5 °C.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C to 0 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS (typically 1-3 hours).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH 7-8 by the slow addition of solid sodium bicarbonate or aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-nitrofuro[2,3-b]pyridine product.[9]

Causality: Trifluoroacetic anhydride serves as both the solvent and an activator for nitric acid, forming the potent electrophile trifluoroacetyl nitrate in situ. This allows the reaction to proceed at low temperatures, minimizing acid-catalyzed degradation of the furan ring.[8]

Halogenation of the Furan Ring

Installing a halogen, particularly bromine or iodine, at the C3 position is a critical step for enabling subsequent metal-catalyzed cross-coupling reactions. N-halosuccinimides (NBS, NIS) are effective and mild electrophilic halogenating agents for this purpose.

Protocol: Synthesis of 3-Bromo-4-chlorofuro[2,3-b]pyridine

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 5 vol) in a flask protected from light.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water (20 vol) and stir for 30 minutes. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization or silica gel chromatography.

Causality: DMF is an excellent solvent for this reaction, and its polar aprotic nature can help to polarize the N-Br bond of NBS, facilitating the electrophilic attack on the electron-rich C3 position of the furan ring.

Friedel-Crafts Acylation

Direct acylation introduces a ketone functionality, a cornerstone for further molecular elaboration. The pyridine nitrogen can coordinate with and deactivate traditional Lewis acids like AlCl₃.[10] Therefore, milder Lewis acids or alternative conditions are required.

Protocol: Synthesis of 3-Acetyl-4-chlorofuro[2,3-b]pyridine

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (10 vol) at 0 °C, add tin(IV) chloride (SnCl₄, 1.2 equiv.) dropwise.

  • Reagent Addition: After stirring for 15 minutes, add acetyl chloride (1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Strategy 2: Metal-Catalyzed Cross-Coupling Reactions

This powerful strategy enables the formation of C-C, C-N, and C-O bonds, offering vast potential for diversification. The process typically involves a pre-functionalized substrate, such as the 3-bromo derivative prepared in section 3.2.

Regioselectivity of Functionalization

A Electrophilic Aromatic Substitution (Nitration, Halogenation) Core A->Core Direct C-H Functionalization (Mainly C2/C3) B Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Core->B Requires Pre-Halogenation (Mainly C3) Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal Substrate R¹-X (3-Bromo-furopyridine) Substrate->OxAdd

References

Application Notes & Protocols: Strategic Derivatization of 4-Chlorofuro[2,3-b]pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[2,3-b]pyridine Scaffold as a Privileged Structure

The furo[2,3-b]pyridine, or 7-azaindole, core is recognized in medicinal chemistry as a "privileged scaffold".[1] Its derivatives have demonstrated a wide spectrum of biological activities, showing promise as anticancer agents, kinase inhibitors, and antimicrobial compounds.[1][2][3][4] The rigid bicyclic structure provides a well-defined orientation for substituents, allowing for precise interactions with biological targets, while the fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic landscape for molecular recognition.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. The systematic derivatization of a core scaffold is the primary means by which SAR is explored. 4-Chlorofuro[2,3-b]pyridine is a versatile starting material for such studies, offering a reactive handle at the C4-position for a variety of transformations. This guide provides a detailed overview of the key derivatization strategies and step-by-step protocols for modifying this scaffold, empowering researchers in their drug discovery efforts.

Chemical Reactivity and Strategic Considerations

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The chlorine atom at the C4-position of this compound is therefore highly activated towards displacement by nucleophiles. This reactivity is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[5][6]

Beyond SNAr, the C4-Cl bond is an excellent substrate for modern palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, provide powerful and versatile methods for installing a diverse array of carbon- and heteroatom-based substituents with high efficiency and functional group tolerance.[7]

The choice of derivatization strategy depends on the desired target structures and the specific questions being addressed in the SAR campaign.

Key derivatization strategies for this compound.

Detailed Application Protocols

The following protocols provide robust starting points for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Objective: To introduce aryl or heteroaryl substituents at the C4-position. This is a cornerstone reaction for exploring how steric and electronic properties of aromatic appendages affect biological activity.

Rationale: The Suzuki-Miyaura reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8] For heteroaryl chlorides, a catalyst system comprising a palladium source like Pd₂(dba)₃ and a sterically demanding phosphine ligand is often effective.[9]

Experimental Protocol:

  • Materials:

    • This compound

    • Aryl/heteroaryl boronic acid or pinacol ester

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Tricyclohexylphosphine (PCy₃) or similar bulky phosphine ligand

    • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)

    • Anhydrous 1,4-dioxane and water

  • Procedure:

    • To a flame-dried reaction vial, add this compound (1.0 mmol, 1.0 eq), the desired boronic acid/ester (1.2-1.5 mmol, 1.2-1.5 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).

    • In a separate vial, prepare the catalyst premix: dissolve Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and PCy₃ (0.06 mmol, 6 mol%) in anhydrous 1,4-dioxane (2 mL).

    • Add the catalyst premix to the reaction vial containing the solids.

    • Add additional 1,4-dioxane (8 mL) and water (2 mL) to the main reaction vial.

    • Seal the vial and sparge with argon or nitrogen for 10-15 minutes.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, stable Pd(0) or Pd(II) precursors.
Ligand PCy₃, SPhos, XPhosBulky, electron-rich phosphines facilitate oxidative addition to the aryl chloride.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Activates the boronic acid for transmetalation.[8]
Solvent Dioxane/H₂O, Toluene/H₂OAprotic/aqueous mixtures are standard for Suzuki couplings.
Temperature 80 - 110 °CSufficient thermal energy for the catalytic cycle, especially with less reactive chlorides.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To synthesize 4-amino-furo[2,3-b]pyridine derivatives. The introduction of amine functionalities is critical for modulating solubility, basicity, and forming key hydrogen bond interactions with biological targets.

Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[2][3] The choice of ligand is crucial and is often tailored to the class of amine (primary, secondary, acyclic, cyclic).[10] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine or the intermediate palladium-amine complex.[10]

Experimental Protocol:

  • Materials:

    • This compound

    • Primary or secondary amine

    • Pd₂(dba)₃ or Pd(OAc)₂

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligand

    • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

    • Anhydrous toluene or 1,4-dioxane

  • Procedure:

    • To a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol, 1.4 eq) to a flame-dried reaction vial.

    • Add this compound (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.048 mmol, 4.8 mol%).

    • Add anhydrous toluene (10 mL).

    • Seal the vial and remove from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring for 6-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

Objective: To install alkynyl groups at the C4-position. Alkynes are versatile functional groups; they can act as rigid linkers, participate in hydrogen bonding, or be further elaborated via reactions like click chemistry.

Rationale: The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides.[11] It typically employs a dual-catalyst system of palladium and copper(I).[12] The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[13] An amine base is used both to deprotonate the alkyne and as a solvent.

Experimental Protocol:

  • Materials:

    • This compound

    • Terminal alkyne

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a reaction vial, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

    • Evacuate and backfill the vial with an inert atmosphere (argon or nitrogen) three times.

    • Add anhydrous THF (5 mL) and Et₃N (5 mL).

    • Add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.

    • Stir the reaction at room temperature to 60 °C for 4-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and filter through Celite® to remove insoluble salts.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 4: Palladium-Catalyzed Cyanation

Objective: To introduce a nitrile group at the C4-position. The nitrile is a key functional group that can serve as a hydrogen bond acceptor, a precursor to amines (via reduction) or carboxylic acids (via hydrolysis), or be incorporated into various heterocycles.

Rationale: Traditional cyanation methods often use highly toxic reagents like KCN or NaCN. Modern methods utilize less acutely toxic and more manageable cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[14][15] A palladium catalyst with a ligand such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is effective for this transformation.[16]

Experimental Protocol:

  • Materials:

    • This compound

    • Zinc cyanide (Zn(CN)₂)

    • Pd₂(dba)₃

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

  • Procedure:

    • To a flame-dried reaction vial, add this compound (1.0 mmol, 1.0 eq), Zn(CN)₂ (0.6 mmol, 0.6 eq), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and dppf (0.06 mmol, 6 mol%).

    • Evacuate and backfill the vial with an inert atmosphere three times.

    • Add anhydrous DMF (5 mL).

    • Seal the vial and heat to 120-140 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®.

    • Wash the filtrate with water (multiple times to remove DMF) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 5: Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the C4-chloride with various heteroatom nucleophiles (amines, alcohols, thiols). This is often the most direct and atom-economical method for introducing these functionalities.

Rationale: The electron-deficient nature of the pyridine ring activates the C4-position for direct nucleophilic attack.[17][18] The reaction is typically promoted by heat and sometimes a base to deprotonate the incoming nucleophile. This method avoids the cost and potential toxicity of metal catalysts.

Experimental Protocol (Example with an Amine Nucleophile):

  • Materials:

    • This compound

    • Desired primary or secondary amine

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (optional, if amine salt is used or to scavenge HCl)

    • N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or ethanol

  • Procedure:

    • To a pressure-rated reaction vial, add this compound (1.0 mmol, 1.0 eq) and the amine (2.0-3.0 mmol, 2.0-3.0 eq).

    • Add a suitable solvent such as NMP or ethanol (5 mL). If the amine is used as its hydrochloride salt, add 3.0 eq of a base like K₂CO₃ or DIPEA.

    • Seal the vial tightly.

    • Heat the reaction mixture to 100-160 °C with stirring for 4-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool to room temperature. If a polar aprotic solvent was used, dilute with water and extract the product with ethyl acetate. If ethanol was used, concentrate the mixture directly.

    • Wash the organic extracts with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

Experimental Workflow and Validation

A typical workflow for the derivatization and analysis of this compound is outlined below. Each step is critical for ensuring the integrity of the SAR data generated.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis Start This compound + Reagents Reaction Reaction Setup (Inert atmosphere, heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Structure Structure Verification (NMR, MS) Purification->Structure Purity Purity Analysis (LC-MS, HPLC) Structure->Purity Assay Biological Assay Purity->Assay

General workflow from synthesis to biological evaluation.

Self-Validation:

  • Reaction Monitoring: Consistent monitoring by LC-MS or TLC is crucial to determine reaction completion and identify potential side products.

  • Structural Confirmation: Unambiguous characterization of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is mandatory. This validates that the desired transformation has occurred at the correct position.

  • Purity Assessment: Final compounds submitted for biological screening must have a purity of >95% as determined by HPLC or LC-MS to ensure that the observed biological activity is attributable to the intended molecule.

By following these detailed protocols and validation steps, researchers can efficiently generate diverse libraries of furo[2,3-b]pyridine analogues, paving the way for the discovery of novel and potent therapeutic agents.

References

A Stability-Indicating RP-HPLC Method for the Analysis of 4-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Chlorofuro[2,3-b]pyridine. As a crucial heterocyclic building block in modern drug discovery, particularly in the synthesis of kinase inhibitors, a robust analytical method is paramount for ensuring its quality, purity, and stability.[1] The method was developed based on a systematic evaluation of the analyte's physicochemical properties and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The protocol demonstrates specificity through forced degradation studies, proving its suitability for routine quality control and stability testing in research and manufacturing environments.

Introduction: The Analytical Challenge

This compound is a bicyclic heteroaromatic compound. Its structure, featuring a pyridine ring, a furan ring, and a chlorine substituent, presents a unique analytical profile.[4][5] The development of a successful HPLC method hinges on understanding and controlling the interactions between the analyte and the chromatographic system.

Key Physicochemical Considerations:

  • Hydrophobicity (logP): With a calculated octanol-water partition coefficient (logP) of approximately 2.2-2.5, this compound is moderately nonpolar, making it an ideal candidate for reversed-phase chromatography.[4][5]

  • UV Absorbance: The fused aromatic ring system constitutes a strong chromophore. Related furo[2,3-b]pyridine structures exhibit significant UV absorbance between 250 nm and 390 nm.[9] Pyridine itself shows a characteristic absorbance maximum around 254 nm.[10] This provides a solid basis for selecting a detection wavelength for high-sensitivity analysis.

This guide outlines a logical, step-by-step workflow for method development, optimization, forced degradation analysis, and full validation.

Part I: HPLC Method Development and Optimization

The primary objective was to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or degradants, within a reasonable runtime.

Rationale for Initial Conditions

A reversed-phase C18 column was selected as the starting point due to its versatility and effectiveness in retaining moderately nonpolar compounds. Acetonitrile (ACN) was chosen as the organic modifier for its low viscosity and strong elution properties for aromatic compounds. To control the ionization state of the analyte, a low pH mobile phase buffered with potassium phosphate and adjusted with phosphoric acid was employed. A photodiode array (PDA) detector was used to scan across a range of wavelengths to identify the absorbance maximum (λ-max) for optimal sensitivity.

Experimental Protocol: Method Screening
  • Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust pH to 3.0 with 85% phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Screening:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • PDA Detection: 210-400 nm.

    • Run a broad gradient from 10% B to 90% B over 20 minutes to determine the approximate elution composition.

  • Optimization: Based on the scouting gradient, a refined isocratic or shorter gradient method can be developed. The goal is to achieve a retention time (k') between 2 and 10, a tailing factor (T) between 0.9 and 1.5, and a theoretical plate count (N) > 2000. For this analyte, an isocratic method was found to be optimal.

Method Development Workflow Diagram

MethodDevelopment cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Final Method A Assess Physicochemical Properties (logP, pKa estimate, UV Scan) B Select Column & Mobile Phase (C18, ACN/Buffered Water) A->B C Perform Gradient Scouting Run (10-90% ACN) B->C D Determine λ-max with PDA C->D E Refine Mobile Phase Composition (Isocratic vs. Gradient) D->E F Adjust pH & Flow Rate E->F G Evaluate Peak Shape (Tailing Factor, Plates) F->G H Finalize Optimized Conditions G->H

Caption: Logical workflow for HPLC method development.

Part II: Optimized Analytical Method

The following parameters were established to provide optimal separation and peak shape for this compound.

ParameterOptimized Condition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile, 40% (20 mM KH₂PO₄, pH 3.0)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 278 nm
Run Time 10 minutes
Analyte RT ~ 5.2 minutes

Part III: Forced Degradation & Stability-Indicating Properties

To ensure the method can distinguish the intact drug from its degradation products, forced degradation studies were conducted as mandated by ICH guideline Q1A(R2).[11][12] The objective is to achieve partial degradation (typically 5-20%) to demonstrate selectivity.[13]

Protocol for Forced Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound for each stress condition.

  • Acid Hydrolysis: Add 1 mL of sample solution to 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH before dilution.

  • Base Hydrolysis: Add 1 mL of sample solution to 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl before dilution.

  • Oxidative Degradation: Add 1 mL of sample solution to 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 48 hours. Dissolve to final concentration.

  • Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][14] Dissolve to final concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. Use PDA peak purity analysis to confirm the homogeneity of the main analyte peak.

Forced Degradation Workflow

ForcedDegradation cluster_input Inputs cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_output Analysis & Evaluation Analyte This compound (1 mg/mL Solution & Solid) Acid Acidic (1N HCl, 80°C) Analyte->Acid Base Basic (1N NaOH, 80°C) Analyte->Base Oxidative Oxidative (30% H₂O₂, RT) Analyte->Oxidative Thermal Thermal (105°C Solid) Analyte->Thermal Photo Photolytic (1.2M lux-hr) Analyte->Photo HPLC Analyze via Optimized HPLC Method Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Purity Assess Peak Purity (PDA Detector) HPLC->Purity Deg Calculate % Degradation Purity->Deg Result Confirm Stability-Indicating Nature of Method Deg->Result

Caption: Workflow for forced degradation studies.

Summary of Forced Degradation Results
Stress Condition% DegradationPeak PurityObservations
Acidic (1N HCl, 80°C) 14.2%PassMajor degradation peak at RRT ~0.85
Basic (1N NaOH, 80°C) 18.5%PassMajor degradation peak at RRT ~0.72
Oxidative (30% H₂O₂) 8.1%PassMinor degradation peak at RRT ~1.30
Thermal (105°C) < 2%PassCompound is highly stable to dry heat
Photolytic (ICH Q1B) 5.5%PassMinor degradation observed
Control (Unstressed) 0%PassNo degradation

RRT = Relative Retention Time

The method successfully separated all major degradation products from the parent this compound peak, and the peak purity analysis confirmed the main peak was spectrally homogenous in all cases. This demonstrates the method is stability-indicating .

Part IV: Method Validation (ICH Q2(R1))

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16]

Validation Protocols and Acceptance Criteria
  • System Suitability: Six replicate injections of a standard solution were performed. The %RSD for peak area and retention time, tailing factor, and theoretical plates were calculated.

  • Specificity: Assessed through forced degradation studies. The resolution between the main peak and the nearest degradation product must be >2.0.

  • Linearity: A five-point calibration curve was constructed from 50% to 150% of the nominal concentration (50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) was determined.

  • Accuracy: Determined by the recovery method. The analyte was spiked into a placebo at three concentration levels (80%, 100%, 120%) in triplicate. The % recovery was calculated.

  • Precision:

    • Repeatability (Intra-day): Six individual preparations of the standard solution were analyzed on the same day.

    • Intermediate Precision (Inter-day): The repeatability assay was performed by a different analyst on a different day. The %RSD was calculated.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determined based on the signal-to-noise ratio (S/N) of 10:1 for LOQ and 3:1 for LOD.

  • Robustness: The method's performance was evaluated by making small, deliberate changes to key parameters (flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2).

Summary of Validation Results
Validation ParameterAcceptance CriteriaResult
System Suitability
%RSD of Peak Area≤ 2.0%0.45%
%RSD of Retention Time≤ 1.0%0.12%
Tailing Factor≤ 2.01.15
Theoretical Plates≥ 20008560
Specificity Resolution > 2.0Pass
Linearity r² ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.3%
Precision (%RSD)
Repeatability≤ 2.0%0.68%
Intermediate Precision≤ 2.0%0.85%
LOD S/N ≈ 30.05 µg/mL
LOQ S/N ≈ 100.15 µg/mL
Robustness System suitability passesPass

Conclusion

A highly specific, accurate, precise, and robust stability-indicating RP-HPLC method for the analysis of this compound has been successfully developed and validated per ICH guidelines. The isocratic method provides a rapid and reliable tool for the quantitative analysis of the compound in the presence of its degradation products, making it suitable for routine quality control and stability assessment in the pharmaceutical industry.

References

Mastering Reaction Progress: A Detailed Protocol for Monitoring 4-Chlorofuro[2,3-b]pyridine Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Scientists

Introduction

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif of growing importance in medicinal chemistry, frequently explored as a hinge-binding pharmacophore in kinase inhibitors.[1] The synthesis and functionalization of this core often involve sensitive and costly reagents, making precise monitoring of reaction progress not just beneficial, but critical for optimizing yield, minimizing byproduct formation, and determining the exact point of reaction completion. 4-Chlorofuro[2,3-b]pyridine serves as a key intermediate, poised for diverse cross-coupling and substitution reactions.

Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose—it is rapid, cost-effective, and requires minimal sample volume.[2] This application note provides a detailed, field-tested protocol for monitoring reactions involving this compound. It moves beyond a simple list of steps to explain the scientific rationale behind each choice, ensuring researchers can adapt and troubleshoot the methodology for their specific chemical transformations.

Core Principles: Tailoring TLC for a Nitrogen Heterocycle

Monitoring reactions of this compound (a moderately non-polar aromatic heterocycle)[3] requires careful consideration of the TLC system to achieve clear separation between the starting material, intermediates, and the final product(s).

1. The Stationary Phase: The Foundation of Separation For most applications involving this scaffold, standard silica gel plates (Silica Gel 60 F₂₅₄) are the optimal choice.[4] Silica gel is a highly polar adsorbent. The "F₂₅₄" designation indicates the inclusion of a fluorescent indicator that allows for non-destructive visualization of UV-active compounds under 254 nm light—a crucial feature for aromatic systems like furo[2,3-b]pyridines.[5][6]

2. The Mobile Phase: The Key to Resolution The choice of eluent, or mobile phase, is the most critical parameter for achieving good separation.[7] The principle is to use a solvent system where the components of the reaction mixture have different affinities for the mobile phase versus the polar silica gel.

  • Polarity Matching: Less polar compounds (like the this compound starting material) will travel further up the plate (higher Retention Factor, Rf), while more polar compounds (typically the products of functionalization) will interact more strongly with the silica and travel shorter distances (lower Rf).[8]

  • Combating Tailing: The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups (Si-OH) on the silica surface, causing the spot to "streak" or "tail." This can obscure separation. To prevent this, a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, is often added to the mobile phase to neutralize these acidic sites.[9]

3. Visualization: Making the Invisible Visible Since most organic reactants and products are colorless, specific methods are required to visualize the separated spots on the TLC plate.

  • UV Light (Non-destructive): The conjugated aromatic system of the furo[2,3-b]pyridine core makes it strongly UV-active. Visualization under a short-wave (254 nm) UV lamp is the primary and most convenient method, appearing as dark spots against a fluorescent green background.[5]

  • Chemical Stains (Destructive): After UV visualization, chemical stains can provide additional information or visualize UV-inactive byproducts. A potassium permanganate (KMnO₄) stain is particularly useful as it reacts with any functional group that can be oxidized (e.g., alkenes, alcohols, some amines), appearing as yellow-to-brown spots on a purple background.[6]

Detailed Experimental Protocol

This protocol is designed as a self-validating system by employing a three-lane spotting technique, which is essential for unambiguous interpretation of the reaction's progress.[10]

Materials
  • TLC Plates: Merck Silica Gel 60 F₂₅₄ aluminum- or glass-backed plates.

  • Solvents: Reagent-grade hexanes, ethyl acetate (EtOAc), dichloromethane (DCM), methanol (MeOH), and triethylamine (Et₃N).

  • Spotters: Glass capillary tubes.

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Visualization Tools: Handheld UV lamp (254 nm), forceps, heat gun.

  • Potassium Permanganate Stain: (See preparation below).

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_run Development cluster_viz Analysis prep_plate 1. Prepare TLC Plate & Chamber spot_lanes 2. Spot Lanes (SM, RXN, Co) prep_plate->spot_lanes Use capillary spotter develop 3. Develop Plate spot_lanes->develop Place in chamber dry 4. Dry Plate develop->dry Mark solvent front uv_viz 5. Visualize under UV (254 nm) dry->uv_viz circle_spots 6. Circle Spots uv_viz->circle_spots Use pencil stain_viz 7. Stain Plate (e.g., KMnO4) analyze 8. Calculate Rf & Interpret stain_viz->analyze circle_spots->stain_viz

Caption: Standard workflow for monitoring reaction progress using TLC.

Step-by-Step Methodology

Step 1: Preparation of the TLC System

  • Cut the Plate: If necessary, cut a silica plate to the desired size (e.g., 5 cm x 7 cm). Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom edge. Do not gouge the silica.

  • Prepare the Eluent: Select a starting solvent system (see Table 1). For a typical cross-coupling reaction on this compound, a 4:1 mixture of Hexanes:EtOAc is a good starting point.[4] Prepare about 5-10 mL of this eluent in a beaker. If tailing is anticipated, add 0.1% Et₃N.

  • Saturate the Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm (below the baseline on your plate). Place a piece of filter paper inside, wetting it with the eluent, and close the lid. Allow the chamber to saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front and improves spot resolution.[7]

Step 2: Spotting the TLC Plate Proper spotting is crucial for accurate analysis. The goal is to apply a very small, concentrated spot.[8]

  • Prepare Samples:

    • Starting Material (SM): Dissolve a tiny amount (~1 mg) of this compound in ~0.5 mL of a volatile solvent like EtOAc or DCM.

    • Reaction Mixture (RXN): Using a capillary spotter, take a small aliquot directly from the reaction vessel.[10] Dilute this aliquot in a small vial with 2-3 drops of EtOAc or DCM. The sample should be concentrated enough to see but not so concentrated that it causes streaking.

  • Spot the Plate: Label three lanes in pencil at the top of the plate: "SM," "Co," and "RXN."

    • Lane 1 (SM): Dip a clean capillary spotter into the starting material solution and gently touch it to the baseline in this lane. Let the solvent evaporate completely.

    • Lane 2 (Co - Co-spot): First, spot the starting material as in Lane 1. Let it dry. Then, using a new spotter, carefully spot the reaction mixture directly on top of the SM spot. This lane is your internal standard.[10]

    • Lane 3 (RXN): Spot the diluted reaction mixture in this lane.

    • Check the plate under the UV lamp before developing to ensure you have spotted enough material.

Step 3: Developing the Plate

  • Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the eluent level is below the baseline.

  • Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.

  • When the solvent front is about 0.5-1 cm from the top of the plate, remove it with forceps.

  • Immediately mark the position of the solvent front with a pencil.[8]

Step 4: Visualization and Interpretation

  • Dry the Plate: Allow all the eluent to evaporate from the plate in a fume hood. A gentle stream of air or a heat gun can accelerate this.

  • UV Visualization: Place the dry plate under a 254 nm UV lamp. The furo[2,3-b]pyridine-containing spots will appear dark purple/black.[5] Lightly circle the spots with a pencil, as they will disappear when the lamp is removed.

  • Stain Visualization (Optional but Recommended):

    • Stain Preparation (KMnO₄): Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution is stable for months when stored in a dark bottle.

    • Staining: Using forceps, quickly dip the plate into the KMnO₄ stain solution, ensuring the entire area is covered. Remove and wipe the excess stain from the back of the plate with a paper towel.

    • Development: Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against the purple background.

  • Analysis:

    • Calculate Rf values: The Rf (Retention Factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front (Rf = distance of spot / distance of solvent front).[11]

    • Interpret the Results:

      • t=0: The RXN lane should show only the starting material spot, which should align perfectly with the SM lane and the upper spot in the Co lane.

      • Reaction in Progress: The RXN lane will show a diminishing SM spot and the appearance of one or more new spots (products) with lower Rf values. The Co lane will clearly show separation between the SM spot and the new product spot.

      • Reaction Complete: The SM spot should be completely absent from the RXN lane. Only the product spot(s) should be visible.[10]

Data Presentation and Troubleshooting

Table 1: Recommended Solvent Systems for Furo[2,3-b]pyridine TLC

Solvent System (v/v)PolarityTypical ApplicationExpected Rf of this compoundNotes
9:1 Hexanes / EtOAcLowGood for resolving non-polar compounds.~0.6 - 0.7May not move polar products off the baseline.
4:1 Hexanes / EtOAc Medium-Low Excellent starting point for most reactions. ~0.4 - 0.5 Ideal for achieving good separation between SM and moderately more polar products.[12]
1:1 Hexanes / EtOAcMediumFor reactions that produce significantly more polar products.~0.8 - 0.9Risk of poor separation if products are also highly mobile.
95:5 DCM / MeOHHighUseful for very polar products that do not move in EtOAc/Hexanes systems.> 0.9 (at top)Starting material will likely run with the solvent front.[4]
Add 0.1-1% Et₃NModifierUse with any system if spots are tailing (streaking).N/ANeutralizes acidic silica to produce sharper, rounder spots.[9]

Troubleshooting Common TLC Issues

  • Spots are Streaked/Tailing: The sample is too concentrated, or the compound is interacting with acidic silica. Solution: Dilute the sample further and/or add 0.1-1% triethylamine to the eluent.[8][9]

  • All Spots Remain at the Baseline (Rf ≈ 0): The eluent is not polar enough. Solution: Increase the proportion of the more polar solvent (e.g., move from 9:1 to 4:1 Hex/EtOAc).[7]

  • All Spots Run to the Solvent Front (Rf ≈ 1): The eluent is too polar. Solution: Decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 Hex/EtOAc).[7]

  • Spots are Not Separated (Overlapping): The polarity of the eluent is not optimal. Solution: Try a different solvent system with different selectivity (e.g., switch from EtOAc to DCM as the polar component). Running the TLC multiple times in different systems may be necessary.[11][13]

References

The Versatile Scaffold: Harnessing 4-Chlorofuro[2,3-b]pyridine for the Next Generation of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

The furo[2,3-b]pyridine core, a fused heterocyclic system, is a privileged scaffold in medicinal and agrochemical research due to its diverse biological activities. The introduction of a chlorine atom at the 4-position of this scaffold, yielding 4-Chlorofuro[2,3-b]pyridine, provides a reactive handle for synthetic chemists to elaborate the core structure and develop novel agrochemicals. This application note will delve into the synthetic utility of this compound as a key intermediate in the synthesis of potential insecticides, focusing on the principles of nucleophilic aromatic substitution to construct complex and biologically active molecules.

Introduction to this compound: A Building Block for Innovation

This compound is a halogenated aromatic heterocycle with the chemical formula C₇H₄ClNO.[1] Its structure is characterized by a furan ring fused to a pyridine ring, with a chlorine atom attached to the pyridine ring at the C-4 position. This chlorine atom is the key to the synthetic utility of this molecule. The pyridine ring is electron-deficient, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). This electronic characteristic makes the chlorine at C-4 susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions.[2] This reactivity allows for the introduction of a wide variety of functional groups, making this compound a valuable building block for creating libraries of compounds to be screened for agrochemical activity.

The furo[2,3-b]pyridine scaffold itself is found in various biologically active compounds, and its derivatives have been investigated for a range of applications, including as potential insecticides and fungicides. The incorporation of this moiety into a larger molecule can impart favorable physicochemical properties, such as improved metabolic stability and target binding affinity.

Core Application: Synthesis of Novel Insecticidal Aminofuro[2,3-b]pyridine Derivatives

This section will detail a representative application of this compound in the synthesis of a novel class of potential insecticides. The strategy hinges on a nucleophilic aromatic substitution reaction to displace the C-4 chloro group with a substituted amine. This approach is inspired by the synthesis of numerous existing agrochemicals where a C-Cl bond on a heterocyclic ring is displaced to build the final active ingredient.

Rationale for the Synthetic Approach

The introduction of an amino group at the C-4 position of the furo[2,3-b]pyridine core can significantly influence the biological activity of the resulting molecule. The nature of the substituent on the nitrogen atom can be varied to fine-tune the compound's properties, such as its lipophilicity, which affects its ability to penetrate the insect cuticle, and its binding affinity to the target protein. By reacting this compound with a library of primary or secondary amines, a diverse set of candidate insecticides can be generated for high-throughput screening.

The general reaction scheme is depicted below:

Figure 1: General reaction scheme for the synthesis of aminofuro[2,3-b]pyridine derivatives.

Experimental Protocol: Synthesis of a Representative 4-Aminofuro[2,3-b]pyridine Derivative

This protocol describes the synthesis of a representative compound, 4-((4-fluorobenzyl)amino)furo[2,3-b]pyridine, a hypothetical but plausible insecticidal candidate.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorobenzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 g, 6.51 mmol) in DMF (20 mL) in a round-bottom flask, add 4-fluorobenzylamine (0.98 g, 7.81 mmol) and potassium carbonate (1.80 g, 13.02 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-((4-fluorobenzyl)amino)furo[2,3-b]pyridine.

Expected Outcome and Characterization:

The final product is expected to be a solid. Its structure can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Parameter Expected Value
Yield 60-80%
Appearance White to off-white solid
¹H NMR Peaks corresponding to furo[2,3-b]pyridine and 4-fluorobenzyl moieties
Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₄H₁₁FN₂O

Structure-Activity Relationships and Further Development

The synthesized aminofuro[2,3-b]pyridine derivatives can be screened for their insecticidal activity against a panel of common agricultural pests, such as aphids, mites, and lepidopteran larvae. The results of these bioassays can be used to establish structure-activity relationships (SAR). For example, the electronic and steric properties of the substituent on the amine can be correlated with the observed insecticidal potency.

SAR_Logic Start This compound Synth Synthesize Library of 4-Aminofuro[2,3-b]pyridines Start->Synth Screen High-Throughput Insecticidal Screening Synth->Screen SAR Establish Structure-Activity Relationships (SAR) Screen->SAR Optimize Lead Optimization SAR->Optimize Optimize->Synth Iterative Design Candidate Agrochemical Candidate Optimize->Candidate

Figure 2: Workflow for the discovery of agrochemical candidates from this compound.

Further optimization could involve modifying the furo[2,3-b]pyridine core itself, for example, by introducing substituents on the furan ring. The goal of this iterative process is to identify a lead compound with high potency against target pests, low toxicity to non-target organisms, and favorable environmental properties.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its reactivity at the C-4 position allows for the facile introduction of various functional groups, enabling the creation of diverse chemical libraries for biological screening. The representative synthesis of 4-aminofuro[2,3-b]pyridine derivatives described herein highlights a practical and efficient method for accessing potential new insecticidal agents. The continued exploration of the chemistry of this compound and its derivatives holds significant promise for the discovery of the next generation of crop protection solutions.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 4-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chlorofuro[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. As a key building block in the development of kinase inhibitors and other therapeutic agents, a robust and high-yielding synthesis is critical.[1]

This guide moves beyond a simple protocol, delving into the common side reactions and experimental pitfalls you may encounter. We will explore the mechanistic basis for these issues and provide field-proven troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.

Core Synthetic Pathway: Chlorination of Furo[2,3-b]pyridin-4(7H)-one

The most prevalent and direct laboratory-scale synthesis of this compound involves the deoxychlorination of its corresponding pyridone tautomer, Furo[2,3-b]pyridin-4(7H)-one. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃), often with gentle heating. While seemingly straightforward, the reaction's success hinges on understanding the delicate balance of reactivity of the starting material, product, and potential intermediates.

Synthesis_Workflow cluster_main Core Reaction SM Furo[2,3-b]pyridin-4(7H)-one Reagent POCl₃ (Phosphorus Oxychloride) Δ (Heat) Product This compound Reagent->Product Deoxychlorination

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions

Q1: My reaction is incomplete. TLC and NMR analysis show significant amounts of unreacted Furo[2,3-b]pyridin-4(7H)-one. What are the likely causes?

A1: This is the most common issue and typically points to suboptimal reaction conditions or reagent stoichiometry. The conversion of the pyridone to the chloro-pyridine proceeds through a phosphate ester intermediate, which requires sufficient energy and reagent to be fully converted.

Probable Causes & Solutions:

  • Insufficient Reagent: The stoichiometry of POCl₃ is critical. While it acts as both a reagent and a solvent in many cases, using too little can lead to incomplete conversion.

    • Troubleshooting: Ensure a sufficient excess of POCl₃ is used, typically between 5-10 equivalents when used as the primary solvent and reagent.

  • Low Reaction Temperature: The activation energy for the conversion of the intermediate phosphate ester to the final product can be significant.

    • Troubleshooting: Gradually increase the reaction temperature, monitoring by TLC. A typical range is 80-110 °C. Refluxing in POCl₃ (b.p. 106 °C) is a common strategy.

  • Short Reaction Time: Complex heterocyclic reactions can be slower than they appear.

    • Troubleshooting: Extend the reaction time and monitor progress every 1-2 hours by quenching a small aliquot and analyzing via TLC or LCMS.

  • Poor Solubility: The starting pyridone may have low solubility in the reaction medium, especially if a co-solvent is used.

    • Troubleshooting: If using a co-solvent, consider one with a high boiling point in which the starting material is more soluble. However, using POCl₃ as the solvent is often the most effective approach. The low solubility of furo[2,3-b]pyridine derivatives can stem from strong intermolecular π-π stacking.[2]

Q2: My reaction mixture turned dark brown or black, resulting in a low yield of intractable tar. What causes this decomposition?

A2: This issue strongly suggests product instability and subsequent polymerization. The product, this compound, contains a pyridine nitrogen that can act as a nucleophile and a C4 position that is activated for nucleophilic aromatic substitution. This allows the product to react with itself, especially at elevated temperatures. This behavior is analogous to the known instability of 4-chloropyridine, which can self-react to form pyridylpyridinium salts.[3]

Mechanism of Decomposition: One molecule's pyridine nitrogen can attack the C4 position of another molecule, displacing the chloride and forming a charged dimer or polymer. This process is autocatalytic as the resulting pyridinium species are highly colored.

Side_Reaction_Polymerization P1 This compound (Molecule 1) Dimer N-Furo[2,3-b]pyridyl Pyridinium Dimer P1->Dimer N attacks C4 1 P2 This compound (Molecule 2) Polymer Dark, Insoluble Polymers (Tar) Dimer->Polymer Further Reaction 2

Caption: Proposed pathway for product decomposition via self-reaction.

Mitigation Strategies:

  • Temperature Control: Do not overheat the reaction. Find the minimum temperature required for complete conversion of the starting material.

  • Minimize Reaction Time: Once the reaction is complete (as determined by TLC/LCMS), proceed with the workup immediately. Do not let the completed reaction stand at high temperatures.

  • Rapid Quenching: The workup procedure is critical. Slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This rapidly decreases the temperature and dilutes the reactive species.

  • pH Control During Workup: Keep the aqueous solution acidic during initial extraction. Basifying the solution will generate the freebase, which is more nucleophilic and prone to polymerization.

  • Isolate as a Salt: The most effective way to prevent decomposition is to isolate and store the product as its hydrochloride salt.[3] The protonated pyridine nitrogen is no longer nucleophilic, dramatically enhancing stability.

Q3: During aqueous workup or purification, my product seems to revert to the starting material. Why does this happen?

A3: You are observing hydrolysis. The C4-Cl bond is activated towards nucleophilic substitution, and water is a competent nucleophile, especially under neutral or basic conditions, or if heat is applied during solvent removal.

IssueProbable CauseRecommended Solution
Hydrolysis The 4-chloro group is susceptible to nucleophilic attack by water or alcohols.Workup: Perform extractions quickly at low temperatures. Avoid rotovapping from protic solvents like methanol/ethanol. Use dichloromethane or ethyl acetate.
Basic conditions during workup accelerate the hydrolysis rate.Purification: Use a minimally activated silica gel. Consider a rapid filtration through a plug of silica rather than a long column chromatography session. If possible, triturate or recrystallize the HCl salt.
Prolonged contact with protic solvents (e.g., during chromatography).Storage: Store the final compound as the hydrochloride salt in a desiccator.
Q4: I'm having trouble with the workup. It's forming emulsions and the product is difficult to extract.

A4: This is common when quenching phosphorus oxychloride reactions. The hydrolysis of POCl₃ produces phosphoric acid, and its salts formed during neutralization can act as emulsifying agents.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Emulsion during Aqueous Workup Quench Quench reaction mixture slowly onto crushed ice Start->Quench Acidify Ensure aqueous layer is strongly acidic (pH 1-2) Quench->Acidify Extract1 Extract with organic solvent (e.g., DCM, EtOAc) Acidify->Extract1 Filter Filter through Celite® to break up solids Extract1->Filter if solids/emulsion persist Brine Wash organic layer with brine Extract1->Brine if no solids Filter->Brine Dry Dry over Na₂SO₄ or MgSO₄ Brine->Dry End Proceed to solvent removal and further purification Dry->End

Caption: Decision workflow for resolving workup emulsions.

  • Pro-Tip: Adding brine (saturated NaCl solution) during the extraction can help break up emulsions by increasing the ionic strength of the aqueous phase. If significant solids are present, filtering the entire biphasic mixture through a pad of Celite® can be very effective.

Recommended Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Furo[2,3-b]pyridin-4(7H)-one (1.0 equiv).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv) at room temperature in a fume hood.

  • Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC (e.g., 10% MeOH in DCM).

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Crucially , slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process.

  • Once the quench is complete, carefully neutralize the acidic solution to pH 8-9 using a saturated solution of sodium carbonate or sodium hydroxide, keeping the temperature below 10 °C with an ice bath.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Conversion to this compound Hydrochloride (for Stability)
  • Dissolve the crude this compound freebase in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly bubble dry HCl gas through the solution OR add a solution of HCl in diethyl ether (commercially available) dropwise until precipitation is complete.

  • Stir the resulting slurry for 30 minutes at 0 °C.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the resulting white to off-white solid under high vacuum. The hydrochloride salt can be stored for extended periods at room temperature in a desiccator.

References

Technical Support Center: Synthesis of 4-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chlorofuro[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide: Addressing Low Yield and Impurities

A common and efficient route to this compound involves a two-step sequence: a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This guide is structured to address potential issues in each of these key stages.

Step 1: Sonogashira Coupling of 2,3-Dichloropyridine with a Protected Alkyne

The initial step typically involves the palladium- and copper-catalyzed cross-coupling of 2,3-dichloropyridine with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA).

Q1: My Sonogashira coupling reaction is sluggish or fails to go to completion. What are the likely causes and how can I fix this?

A1: A stalled Sonogashira coupling can be due to several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The Pd(0) active species is susceptible to oxidation.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degas your solvents thoroughly before use.

  • Poor Quality Reagents:

    • Solution: Use freshly distilled solvents and high-purity reagents. 2,3-Dichloropyridine can be purified by distillation if necessary. Ensure your amine base (e.g., triethylamine or diisopropylamine) is free of water.

  • Suboptimal Temperature:

    • Solution: While many Sonogashira couplings proceed at room temperature, some substrates require heating. Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor the progress by TLC or GC-MS.

  • Inappropriate Ligand:

    • Solution: While triphenylphosphine (PPh₃) is a common ligand, more electron-rich and bulky phosphine ligands can sometimes improve catalytic activity. Consider trying ligands like P(t-Bu)₃ or XPhos.

Q2: I am observing a significant amount of a side product that appears to be the homocoupled alkyne (Glaser coupling). How can I minimize this?

A2: The formation of a diacetylene byproduct is a common issue in Sonogashira reactions, particularly in the presence of oxygen.[1]

  • Oxygen Contamination: The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne.

    • Solution: Rigorous exclusion of oxygen is critical. Use Schlenk techniques and ensure all reagents and solvents are properly degassed. Running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has also been shown to reduce homocoupling.[1]

  • Copper-Free Conditions:

    • Solution: Consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for homocoupling. In these cases, a higher loading of the palladium catalyst and a different base, such as piperidine or pyrrolidine, may be necessary.

Step 2: Deprotection and Intramolecular Cyclization

The second step involves the removal of the silyl protecting group (if used) and the subsequent intramolecular cyclization to form the furo[2,3-b]pyridine ring.

Q3: The deprotection of the trimethylsilyl (TMS) group is incomplete or leads to decomposition of my starting material. What should I do?

A3: The choice of deprotection conditions is crucial to avoid unwanted side reactions.

  • Harsh Deprotection Conditions: Strong acids or bases can lead to decomposition of the sensitive alkynyl pyridine intermediate.

    • Solution: Use mild deprotection reagents. For TMS group removal, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF is often effective at room temperature. Alternatively, a mild base like potassium carbonate in methanol can also be used.

  • In-situ Deprotection:

    • Solution: Some Sonogashira coupling protocols can be designed to effect in-situ deprotection of the TMS group, simplifying the workflow.[2] This often involves the use of a base that can facilitate both the coupling and the deprotection.

Q4: My intramolecular cyclization to form the furo[2,3-b]pyridine ring is not proceeding efficiently, resulting in a low yield of the final product. How can I drive this reaction to completion?

A4: The intramolecular cyclization is a key bond-forming step that can be influenced by several factors.

  • Insufficiently Basic Conditions: The cyclization often requires a base to facilitate the nucleophilic attack of the generated alkoxide onto the alkyne.

    • Solution: If you are performing a stepwise deprotection and cyclization, ensure a suitable base is present for the cyclization step. Bases like potassium carbonate, sodium hydride, or potassium tert-butoxide can be effective.

  • Solvent Effects: The choice of solvent can significantly impact the rate of cyclization.

    • Solution: Polar aprotic solvents like DMF or DMSO are often used to promote this type of cyclization.

  • Temperature:

    • Solution: Gentle heating may be required to facilitate the cyclization. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at elevated temperatures.

Frequently Asked Questions (FAQs)

Q5: What is the likely reaction mechanism for the intramolecular cyclization step?

A5: The intramolecular cyclization proceeds through a nucleophilic attack of an in-situ generated oxygen nucleophile onto the alkyne. In the case of using a 3-hydroxypyridine precursor, the reaction is a base-mediated 5-exo-dig cyclization. When starting from a 3-chloropyridine and a terminal alkyne that is subsequently hydrated, a similar intramolecular cyclization occurs.

Q6: What are the best methods for purifying the final this compound product?

A6: Purification of chlorinated heterocyclic compounds can sometimes be challenging due to their similar polarities to byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution with a mixture of non-polar (e.g., hexanes or petroleum ether) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

  • Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Q7: Are there alternative synthetic routes to this compound that might offer higher yields?

A7: While the Sonogashira coupling followed by cyclization is a common and versatile route, other methods exist for the synthesis of the furo[2,3-b]pyridine core. These can include intramolecular cyclization of 2-alkynyl-3-hydroxypyridines, which avoids the chlorination step on the pyridine ring if the desired product is the hydroxy-analogue, or tandem reactions that form both the furan and pyridine rings in a single pot. The choice of route will depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Data and Protocols

Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
Problem Potential Cause Recommended Solution
Sluggish Sonogashira Coupling Inactive catalyst, poor reagent quality, suboptimal temperatureUse inert atmosphere, purify reagents, incrementally increase temperature
Significant Alkyne Homocoupling Oxygen contamination, copper-catalyzed side reactionRigorous degassing, use of a dilute H₂ atmosphere, consider copper-free conditions
Incomplete TMS Deprotection Harsh deprotection conditionsUse mild reagents like TBAF in THF or K₂CO₃ in methanol
Inefficient Intramolecular Cyclization Insufficiently basic conditions, inappropriate solventAdd a suitable base (e.g., K₂CO₃, NaH), use polar aprotic solvents (e.g., DMF, DMSO)
Difficult Purification Similar polarity of product and byproductsOptimize column chromatography solvent system, consider recrystallization or preparative chromatography
Experimental Protocol: General Two-Step Synthesis of this compound

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions.

Step 1: Sonogashira Coupling

  • To a dried Schlenk flask under an argon atmosphere, add 2,3-dichloropyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add degassed triethylamine (3.0 eq.) and a suitable solvent (e.g., THF or DMF).

  • Add trimethylsilylacetylene (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Deprotection and Cyclization

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., THF or methanol).

  • Add a deprotecting agent such as TBAF (1.1 eq.) in THF or potassium carbonate (2.0 eq.) in methanol.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

  • If cyclization is not spontaneous, add a base such as potassium carbonate or sodium hydride and heat the reaction mixture (e.g., in DMF at 80-100 °C).

  • After the cyclization is complete, cool the reaction mixture, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify the crude this compound by column chromatography on silica gel.

Visualizations

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection & Cyclization 2,3-Dichloropyridine 2,3-Dichloropyridine Intermediate 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine 2,3-Dichloropyridine->Intermediate Pd/Cu catalyst, Base TMS-acetylene TMS-acetylene TMS-acetylene->Intermediate Deprotected_Intermediate 2-Chloro-3-ethynylpyridine Intermediate->Deprotected_Intermediate Deprotection (e.g., TBAF) Final_Product This compound Deprotected_Intermediate->Final_Product Intramolecular Cyclization (Base)

Caption: A two-step synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_step1 Troubleshooting Sonogashira Coupling cluster_step2 Troubleshooting Deprotection & Cyclization start Low Yield of This compound check_step1 Analyze Step 1: Sonogashira Coupling start->check_step1 check_step2 Analyze Step 2: Deprotection & Cyclization start->check_step2 catalyst Check Catalyst Activity (Inert atmosphere, degas solvents) check_step1->catalyst reagents Verify Reagent Quality (Purify starting materials, dry solvents) check_step1->reagents homocoupling Minimize Homocoupling (Exclude O₂, consider Cu-free) check_step1->homocoupling deprotection Optimize Deprotection (Use mild conditions, e.g., TBAF) check_step2->deprotection cyclization Promote Cyclization (Add base, use polar aprotic solvent, heat) check_step2->cyclization end Improved Yield catalyst->end reagents->end homocoupling->end deprotection->end cyclization->end

Caption: A workflow for troubleshooting low yield issues.

References

Technical Support Center: Navigating the Challenge of Pyridine Nitrogen in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving pyridine-containing substrates. The presence of the pyridine nitrogen lone pair introduces a common yet formidable obstacle: catalyst poisoning. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to ensure the success of your synthetic campaigns.

Understanding the Core Problem: Pyridine as a Catalyst Poison

The primary challenge in cross-coupling reactions with pyridine substrates stems from the Lewis basicity of the pyridine nitrogen. This nitrogen atom can strongly coordinate to the palladium catalyst, forming a stable, inactive complex that effectively removes the catalyst from the reaction cycle.[1][2] This phenomenon is particularly pronounced with 2-substituted pyridines, often referred to as the "2-pyridyl problem," due to the proximity of the nitrogen to the reaction site, which enhances its ability to poison the catalyst.[1]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with pyridine-containing substrates in cross-coupling reactions.

Q1: Why are my cross-coupling reactions with pyridyl halides consistently failing or giving low yields?

A1: The most common culprit is catalyst poisoning by the pyridine nitrogen. The lone pair of electrons on the nitrogen atom coordinates to the palladium center, leading to the formation of an inactive catalyst species and halting the catalytic cycle.[1][2] Other potential issues include suboptimal reaction conditions, inappropriate ligand choice, or problems with reagent purity.

Q2: What is the mechanistic basis for pyridine poisoning of palladium catalysts?

A2: The active Pd(0) catalyst in the cross-coupling cycle is electron-rich and susceptible to coordination by Lewis bases. The pyridine nitrogen acts as a strong ligand, binding to the palladium and preventing the necessary steps of the catalytic cycle, such as oxidative addition of the aryl halide or subsequent transmetalation and reductive elimination, from occurring.[1]

Q3: Are all positional isomers of pyridyl halides equally problematic?

A3: No. 2-Halopyridines are generally the most challenging substrates due to the close proximity of the nitrogen atom to the coupling site, which facilitates catalyst poisoning.[1] 3- and 4-halopyridines are typically more reactive as the nitrogen is further away, reducing its inhibitory effect.[1]

Q4: Can the choice of palladium precursor influence the outcome of the reaction?

A4: Absolutely. Using a well-defined palladium pre-catalyst can be advantageous over generating the active Pd(0) species in situ from Pd(II) sources like Pd(OAc)₂.[1] Pre-catalysts are designed for efficient and clean generation of the active catalytic species, which can sometimes bypass deactivation pathways. In some cases, using a Pd(0) source directly, such as Pd₂(dba)₃, can be beneficial.[3]

Q5: How does the choice of ligand impact the success of the reaction?

A5: The ligand plays a crucial role in preventing catalyst poisoning. Bulky and electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, or N-heterocyclic carbene (NHC) ligands are often effective.[2] These ligands can sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate, and their electron-donating properties can promote the desired catalytic cycle.[4][5]

Troubleshooting Guide: From Failed Reactions to Successful Couplings

This section provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with pyridine substrates.

Issue 1: Low or No Conversion

Symptoms: Your reaction shows little to no formation of the desired product, and you recover a significant amount of starting material.

Possible Cause: Catalyst poisoning by the pyridine nitrogen is the most likely reason.[1]

Troubleshooting Workflow:

start Low/No Conversion ligand Switch to a Bulkier, Electron-Rich Ligand (e.g., XPhos, SPhos) start->ligand precatalyst Use a Well-Defined Pre-catalyst ligand->precatalyst conditions Optimize Reaction Conditions (Temperature, Base, Solvent) precatalyst->conditions success Successful Coupling conditions->success

Caption: Troubleshooting workflow for low or no conversion.

Detailed Steps:

  • Switch to a More Effective Ligand: If you are using a less bulky ligand like PPh₃, switch to a sterically hindered and electron-rich phosphine ligand such as XPhos, SPhos, or P(t-Bu)₃.[1] These ligands can create a "pocket" around the palladium center that disfavors coordination of the pyridine nitrogen.

  • Employ a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[1] This can often lead to more reproducible results compared to in situ generation from Pd(II) salts.

  • Optimize Reaction Conditions:

    • Base: Screen a variety of bases. While stronger bases like KOtBu are common in Buchwald-Hartwig aminations, weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used in Suzuki couplings.[1] The choice of base can significantly impact the reaction outcome.

    • Temperature: Carefully increase the reaction temperature in 10-20 °C increments. While higher temperatures can sometimes overcome the energy barrier for the desired reaction, they can also lead to catalyst decomposition.[2]

    • Solvent: The choice of solvent can influence catalyst stability and reactivity. Toluene, dioxane, and THF are commonly used.

Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Symptoms: You observe the formation of significant amounts of undesired side products, such as the homocoupling of your organometallic reagent or dehalogenation of your pyridyl halide.

Possible Causes:

  • Homocoupling: Often promoted by the presence of oxygen.[1]

  • Dehalogenation: Can be favored at higher temperatures or with certain ligand/base combinations.[1]

Preventative Measures:

Side ProductRecommended ActionRationale
Homocoupling Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).Oxygen can oxidize the active Pd(0) catalyst, leading to pathways that favor homocoupling.[6]
Use a pre-catalyst that rapidly forms the active species.This can minimize side reactions that occur during the initial reduction of a Pd(II) source.[1]
Dehalogenation Optimize the ligand and base combination.The electronic and steric properties of the ligand and the strength of the base can influence the relative rates of reductive elimination (product formation) versus dehalogenation.
Lower the reaction temperature.Higher temperatures can sometimes promote dehalogenation pathways.[1]
Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Symptoms: You observe the formation of a black precipitate (palladium black) in your reaction mixture, often accompanied by a stall in the reaction.

Possible Cause: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration into inactive palladium black.[2]

Solutions:

  • Optimize Reaction Conditions to Increase the Rate of the Catalytic Cycle: By implementing the strategies mentioned for low conversion (e.g., using a more effective ligand), you can accelerate the catalytic cycle and reduce the time the active Pd(0) species is vulnerable to agglomeration.

  • Ensure an Adequate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and more prone to decomposition.[2]

Preventative Strategies and Protocols

Proactive measures can significantly increase the success rate of cross-coupling reactions with pyridine-containing substrates.

Strategy 1: Strategic Ligand Selection

The use of bulky, electron-rich ligands is a cornerstone of preventing pyridine poisoning.

cluster_0 Without Bulky Ligand cluster_1 With Bulky Ligand Pd Pd Py Pyridine Py->Pd Strong Coordination (Poisoning) Pd_L Pd Py_no Pyridine Pd_L->Py_no Coordination Inhibited Ligand Bulky Ligand Ligand->Pd_L

Caption: Steric hindrance from bulky ligands prevents pyridine coordination.

Protocol: General Procedure for a Suzuki-Miyaura Coupling of a 2-Bromopyridine

  • To an oven-dried reaction vessel, add the 2-bromopyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vessel and purge with an inert gas (argon or nitrogen).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not part of the pre-catalyst, e.g., XPhos, 1.1-1.2 equiv relative to palladium).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with aqueous workup and purification.[2]

Strategy 2: Pyridine N-Oxide Strategy

For particularly challenging substrates, an alternative approach is to use a pyridine N-oxide. The N-oxide can be used in a direct arylation reaction, and the resulting product can then be reduced to the desired 2-arylpyridine. This strategy circumvents the issues associated with the basicity of the pyridine nitrogen during the cross-coupling step.[7]

Experimental Workflow:

start Pyridine N-Oxide + Aryl Bromide coupling Pd-Catalyzed Direct Arylation start->coupling product_n_oxide 2-Arylpyridine N-Oxide coupling->product_n_oxide reduction Reduction (e.g., Pd-catalyzed hydrogenolysis) product_n_oxide->reduction final_product 2-Arylpyridine reduction->final_product

Caption: Workflow for the pyridine N-oxide direct arylation strategy.

This technical guide provides a starting point for addressing the challenges of catalyst poisoning by pyridine nitrogen in cross-coupling reactions. By understanding the underlying principles and systematically applying the troubleshooting and preventative strategies outlined, you can significantly improve the outcomes of your reactions.

References

Technical Support Center: Challenges in the Purification of Basic Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges encountered during the purification of basic pyridine-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile yet sometimes troublesome molecules. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your purification workflows effectively.

Introduction: The "Pyridine Problem" in Purification

Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. However, their basic nature, characterized by the lone pair of electrons on the nitrogen atom (pKa of pyridinium ion ≈ 5.2-5.5), is the primary source of purification difficulties.[1][2] This basicity leads to a host of issues, including strong interactions with stationary phases in chromatography, unpredictable solubility, and a tendency to chelate metals. This guide will provide a structured approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Here are some of the most common high-level questions we receive regarding the purification of pyridine-containing compounds.

Q1: Why do my pyridine compounds show severe peak tailing in reverse-phase HPLC?

A1: Peak tailing is the most frequent issue and is primarily caused by the interaction of the basic pyridine nitrogen with acidic residual silanol groups on the surface of silica-based stationary phases.[3] This secondary interaction mechanism, in addition to the desired hydrophobic interaction, leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.[4] Column overload and physical issues like dead volume can also contribute.[3][5]

Q2: I'm losing my compound during workup. What are the likely causes?

A2: Low recovery can often be attributed to the amphiphilic nature of many pyridine derivatives. During an acidic wash (intended to remove the basic compound by forming a water-soluble salt), if your compound also has significant non-polar character, it can form emulsions or remain partially in the organic layer. Conversely, during a basic wash, highly polar derivatives might be lost to the aqueous phase.

Q3: My purified pyridine compound is a salt (e.g., a hydrochloride or trifluoroacetate). How can I obtain the free base?

A3: To convert a pyridinium salt to the free base, you need to neutralize it with a base that is stronger than pyridine. A common method is to dissolve the salt in an organic solvent and wash it with a mild aqueous base like sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The free base will then reside in the organic layer, which can be dried and concentrated.

Q4: Can I use normal-phase (silica gel) chromatography for my basic pyridine compound?

A4: Yes, but with caution. The acidic nature of standard silica gel can lead to very strong, sometimes irreversible, binding of basic pyridine compounds, resulting in poor recovery and significant peak tailing.[3] It is often necessary to deactivate the silica or modify the mobile phase.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific purification techniques.

Guide 1: Reverse-Phase HPLC & Preparative Chromatography
Issue 1.1: Persistent Peak Tailing

Peak tailing not only looks poor but also negatively impacts resolution and quantification.[6]

Causality: The primary cause is the interaction between the basic nitrogen of the pyridine and ionized silanol groups (Si-O⁻) on the silica surface of the stationary phase.[6]

Troubleshooting Workflow:

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH to 2.5-3.0 (e.g., with 0.1% TFA or Formic Acid) start->ph_adjust additive Add a Competing Base (e.g., 0.1% Triethylamine - TEA) ph_adjust->additive No resolution Peak Shape Improved? ph_adjust->resolution Yes column_type Switch to a Different Column (e.g., Polar-Embedded, End-Capped, Hybrid) additive->column_type No additive->resolution Yes check_system Check for System Issues (Dead Volume, Column Void) column_type->check_system No column_type->resolution Yes check_system->resolution end Problem Solved resolution->end Yes G start Crude Mixture (Pyridine Compound + Impurities) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve acid_wash Wash with Dilute Acid (e.g., 1M HCl) dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers aqueous_layer Aqueous Layer (Contains Pyridinium Salt) separate_layers->aqueous_layer organic_layer_impurities Organic Layer (Contains Neutral/Acidic Impurities) separate_layers->organic_layer_impurities neutralize Neutralize Aqueous Layer (e.g., with NaHCO₃) aqueous_layer->neutralize extract Extract with Organic Solvent neutralize->extract final_organic Organic Layer (Contains Purified Free Base) extract->final_organic dry_concentrate Dry (e.g., Na₂SO₄) and Concentrate final_organic->dry_concentrate product Purified Pyridine Compound dry_concentrate->product

References

Technical Support Center: Purification of 4-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chlorofuro[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert advice on overcoming common purification challenges. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind our recommended procedures.

Frequently Asked Questions (FAQs)

Q1: My crude this compound sample is a dark, oily residue. What are the likely impurities?

A1: A dark, oily appearance in your crude product often points to the presence of several types of impurities. Based on common synthetic routes to the furo[2,3-b]pyridine scaffold, the following are the most probable culprits:

  • Unreacted Starting Materials: Depending on your synthetic approach, you may have residual precursors. For instance, if you are employing a synthesis involving the cyclization of a substituted pyridine, unreacted pyridine derivatives may persist.

  • Polymeric Byproducts: Pyridine and its derivatives can sometimes undergo polymerization under certain reaction conditions, especially in the presence of strong acids or high temperatures, leading to tar-like substances.

  • Products of Side Reactions:

    • Hydrolysis: The chloro-substituent on the pyridine ring can be susceptible to hydrolysis, especially if aqueous workups are performed under non-neutral pH conditions. This would result in the formation of 4-hydroxyfuro[2,3-b]pyridine.

    • Dechlorination: Reductive dechlorination can occur, leading to the formation of the parent furo[2,3-b]pyridine.[1]

    • Regioisomers: If your synthesis involves the annulation of the furan ring onto a pyridine precursor, the formation of undesired regioisomers is a possibility that can complicate purification.

Q2: I'm observing significant tailing of my product spot on a silica gel TLC plate. What is causing this and how can I fix it?

A2: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like this compound on silica gel. The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows down the elution of the compound, causing it to streak or "tail."

To mitigate this, you can:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your eluent. These basic additives will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound and leading to more symmetrical spots.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica, like amino- or cyano-functionalized silica gel.

Troubleshooting and Purification Protocols

Initial Work-up: Removing Basic Impurities

A common and effective first step in purification is an acidic wash to remove basic impurities, including unreacted pyridine-based starting materials.

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).

  • Shake the funnel vigorously, ensuring to vent frequently.

  • Allow the layers to separate and drain the aqueous layer, which will contain the protonated, water-soluble basic impurities.

  • Repeat the wash with the dilute acid solution.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Finally, wash the organic layer with brine to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

G

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solvent Screening: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

This method is useful when a single suitable solvent cannot be found.

  • Solvent Selection: Find a pair of miscible solvents. One solvent should readily dissolve your compound at all temperatures (the "soluble" solvent), while the other should not dissolve it at any temperature (the "insoluble" solvent). Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "soluble" solvent.

  • Induce Precipitation: While the solution is still hot, slowly add the "insoluble" solvent dropwise until the solution becomes cloudy (turbid).

  • Redissolution: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 4-6 from the single-solvent recrystallization protocol.

G

Purification by Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice.

  • TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4 and provide good separation from impurities. Common solvent systems for compounds of this polarity include gradients of ethyl acetate in hexanes or dichloromethane in methanol.

  • Column Packing: Pack a column with silica gel using the "slurry method" with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase Hexanes/Ethyl Acetate or DCM/Methanol gradientProvides a polarity range suitable for many heterocyclic compounds.
Mobile Phase Additive 0.1-1% TriethylamineNeutralizes acidic silanol groups, preventing peak tailing.

Characterization of Purified this compound

After purification, it is crucial to confirm the identity and purity of your compound.

  • Mass Spectrometry (MS): To confirm the molecular weight. The expected molecular weight for C₇H₄ClNO is approximately 153.57 g/mol .[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

Technical Support Center: Improving Regioselectivity on the Furopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving the furopyridine scaffold. As a privileged heterocyclic motif in medicinal chemistry and drug discovery, the furopyridine core offers unique biological activities and advantageous physicochemical properties.[1][2][3] However, its synthetic manipulation is often plagued by challenges in controlling regioselectivity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, troubleshooting-focused answers to common experimental issues, explaining the causality behind reaction outcomes and offering field-proven protocols to enhance success.

Section 1: The Core Challenge: Understanding Furopyridine Reactivity

Q1: Why is achieving regioselective functionalization on the furopyridine scaffold so difficult?

A1: The difficulty arises from the unique and conflicting electronic nature of the fused bicyclic system. The furopyridine scaffold is an amalgam of a π-excessive (electron-rich) furan ring and a π-deficient (electron-poor) pyridine ring.[4] This duality creates multiple, competing sites for reactivity:

  • The Furan Ring: Being electron-rich, it is inherently activated towards electrophilic aromatic substitution (EAS) . The C2 and C3 positions are the most common sites for electrophilic attack.

  • The Pyridine Ring: Being electron-deficient due to the electronegative nitrogen atom, it is susceptible to nucleophilic aromatic substitution (SNAr) , especially at the C2 and C4 positions (ortho and para to the nitrogen).[5][6] The nitrogen also acts as a Lewis base, readily coordinating to metal catalysts or reacting with acids, which can complicate many standard reaction protocols.[7]

This electronic push-pull dynamic means that without careful consideration of the reaction mechanism and precise control of conditions, many reactions yield a mixture of isomers, leading to low yields of the desired product and complex purification challenges.

G cluster_furopyridine Furopyridine Scaffold cluster_furan Furan Ring cluster_pyridine Pyridine Ring struct Furopyridine Core (e.g., Furo[3,2-b]pyridine) furan_reactivity π-Excessive (Electron-Rich) struct->furan_reactivity Contains pyridine_reactivity π-Deficient (Electron-Poor) struct->pyridine_reactivity Contains eas_node Favors Electrophilic Attack (e.g., Halogenation, Nitration) furan_reactivity->eas_node Leads to snar_node Favors Nucleophilic Attack (e.g., SNAr, Lithiation) pyridine_reactivity->snar_node Leads to

Caption: Inherent electronic conflict within the furopyridine scaffold.

Section 2: Troubleshooting Guide by Reaction Type

This section addresses specific experimental problems encountered during the functionalization of furopyridines.

Part A: Electrophilic Aromatic Substitution (EAS)
Q2: My electrophilic substitution (e.g., bromination, acylation) on an unsubstituted furopyridine is giving poor regioselectivity, primarily reacting on the furan ring but at multiple positions. How can I improve this?

A2: This is a classic problem. The furan ring is significantly more activated towards electrophiles than the pyridine ring.[4] However, the C2 and C3 positions on the furan moiety often have similar reactivity, leading to mixtures. Furthermore, many EAS reactions require strong acids, which can protonate the pyridine nitrogen, further deactivating the entire system and potentially causing decomposition of the acid-sensitive furan ring.[8]

Troubleshooting & Optimization:

  • Lower the Reaction Temperature: Many unwanted side reactions are kinetically disfavored at lower temperatures. Start your reaction at 0°C or even -78°C and allow it to warm slowly, monitoring by TLC or LC-MS.

  • Use Milder Reagents: Aggressive electrophiles (e.g., Br₂ with AlCl₃) often lack selectivity. Opt for milder, more selective reagents.

  • Solvent Choice: The solvent can influence the reactivity of the electrophile. Less polar solvents can sometimes dampen reactivity and improve selectivity.

Data Summary: Regioselective Bromination Conditions

Reagent(s)SolventTemperatureTypical OutcomeReference Insight
Br₂CH₂Cl₂ / AcOHRoom TempMixture of C3-Br and C2,C3-diBrHigh reactivity, often over-brominates.
NBSTHF or CH₃CN0°C to RTPredominantly C3-BrMilder, generally provides better C3 selectivity.
CuBr₂CH₃CNRoom TempHigh C3 selectivityExcellent for selective C3 bromination.[9]
Protocol: Highly Regioselective C3-Bromination of Furo[3,2-b]pyridine

This protocol is adapted from methodologies emphasizing high regioselectivity.

Materials:

  • Furo[3,2-b]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the Furo[3,2-b]pyridine substrate in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice-water bath.

  • Add NBS portion-wise over 10-15 minutes, ensuring the temperature does not rise above 5°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the C3-brominated furopyridine.

Part B: Directed ortho-Metalation (DoM) & C-H Activation
Q3: I need to functionalize the pyridine ring, but electrophilic and nucleophilic substitutions are failing or giving the wrong isomer. How can I target a specific C-H bond on the pyridine moiety?

A3: This is the ideal scenario for employing directed metalation or metal-catalyzed C-H activation. These strategies override the inherent electronic preferences of the ring system.

  • Directed ortho-Metalation (DoM): This powerful technique uses a directing metalating group (DMG) to deliver a strong base (typically an organolithium reagent) to an adjacent C-H bond, leading to regioselective deprotonation.[10][11] The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles.

  • Transition Metal-Catalyzed C-H Activation: This approach uses a transition metal catalyst (e.g., Palladium, Rhodium) that coordinates to a directing group on the substrate to selectively activate and functionalize a specific C-H bond, often at positions that are otherwise inaccessible.[12][13][14]

Troubleshooting & Optimization for DoM:

  • Choice of Directing Group (DMG): The DMG must coordinate effectively to the lithium base. Common effective DMGs for pyridine systems include pivalamides (-NHPiv), carbamates (-OCONR₂), and amides (-CONR₂).[10]

  • Choice of Base: The steric bulk of the base is crucial.

    • n-BuLi: Less hindered, generally very reactive.

    • s-BuLi / t-BuLi: More hindered, can sometimes offer improved selectivity.

    • LDA (Lithium diisopropylamide): A very hindered, non-nucleophilic base. It is excellent for deprotonating acidic protons without the risk of nucleophilic addition to the pyridine ring.[15]

  • Temperature is Critical: DoM reactions must be performed at low temperatures (typically -78°C) to prevent side reactions, such as addition of the organolithium reagent to the C=N bond of the pyridine or decomposition of the lithiated intermediate.[10]

G start Goal: Functionalize a specific C-H bond on the Pyridine Ring q1 Is the target C-H bond ortho to a heteroatom or can a DMG be installed? start->q1 dom_path Use Directed ortho-Metalation (DoM) q1->dom_path Yes cha_path Use Transition-Metal Catalyzed C-H Activation q1->cha_path No / Distal C-H q2_dom Choose Directing Group (DMG) (e.g., -CONR₂, -NHPiv) dom_path->q2_dom q2_cha Select Directing Group & Catalyst (e.g., Pyridine, Amide & Pd(OAc)₂) cha_path->q2_cha q3_dom Select Base (LDA for selectivity, n-BuLi for reactivity) q2_dom->q3_dom q4_dom Maintain Low Temperature (-78°C) q3_dom->q4_dom q5_dom Quench with Electrophile (E+) q4_dom->q5_dom end Achieve Regioselective Functionalization q5_dom->end q3_cha Optimize Ligand & Additives (e.g., Phosphines, PivOH) q2_cha->q3_cha q4_cha Screen Solvents & Temperature q3_cha->q4_cha q4_cha->end

Caption: Decision workflow for regioselective C-H functionalization.

Part C: Palladium-Catalyzed Cross-Coupling
Q4: My Suzuki-Miyaura coupling on a dihalofuropyridine is giving a mixture of mono-arylated products, or it reacts at the wrong position. How can I achieve regioselectivity?

A4: Regioselectivity in the cross-coupling of polyhalogenated heterocycles is governed by the relative ease of oxidative addition of the Pd(0) catalyst into the different carbon-halogen (C-X) bonds.[16][17]

Troubleshooting & Optimization:

  • Exploit Halogen Reactivity Difference: The most reliable strategy is to use a substrate with two different halogens. The general order of reactivity for oxidative addition is C-I > C-Br > C-OTf >> C-Cl .[18] For example, on a 2-chloro-7-bromofuropyridine, the Suzuki coupling will almost exclusively occur at the C7-Br position first. You can then perform a second, different coupling at the C2-Cl position under more forcing conditions.

  • Electronic and Steric Differentiation: Even with the same halogen, differences in the electronic environment can lead to selectivity. Positions on the electron-poor pyridine ring are generally more reactive towards oxidative addition than positions on the electron-rich furan ring. For furo[3,2-b]pyridines, C7 is often more reactive than C3.[12]

  • Ligand and Catalyst Tuning: The choice of phosphine ligand can significantly influence the outcome. Bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can promote the oxidative addition of less reactive C-Cl bonds.

Q5: I am attempting a direct C-H arylation on a furopyridine, but the reaction is sluggish and unselective. What are the key parameters to control?

A5: Direct C-H arylation is a powerful but sensitive reaction. Unlike cross-coupling, which relies on pre-functionalized halides, C-H arylation depends on the intrinsic acidity and accessibility of the C-H bonds. The outcome is a delicate balance of factors.[14]

Troubleshooting & Optimization:

  • Understand the Mechanism: Many modern direct arylations, particularly on electron-rich heterocycles, proceed via a Concerted Metalation-Deprotonation (CMD) mechanism.[12][14] This pathway is highly sensitive to the acidity of the C-H bond and the reaction additives.

  • The Role of Acid Additives: Carboxylic acids, especially pivalic acid (PivOH), are often crucial. They act as a proton shuttle in the CMD mechanism, facilitating the C-H bond cleavage step.[12] Varying the amount of PivOH (from 30 mol% to 2 equivalents) can dramatically impact yield and selectivity.

  • Steric Hindrance: Sterics can be used to your advantage. A bulky substituent on the furopyridine (e.g., at C2) can block reaction at the adjacent C3 position and favor functionalization at a more remote site, such as C7.[4][12]

Data Summary: Selective Direct Arylation of 2-Substituted Furo[3,2-b]pyridines

Target PositionCatalyst SystemAdditiveKey Factor for SelectivityReference
C3 Pd(OAc)₂ / SPhosK₂CO₃Inherent high reactivity of the furan C3-H bond.[12]
C7 Pd(OAc)₂ / P(t-Bu)₂Me·HBF₄K₂CO₃, PivOHPivOH facilitates the CMD pathway at the pyridine ring C-H bond.[12][14]

Section 3: References

  • Shutske, G. M. (1986). FUROPYRIDINES. SYNTHESIS AND PROPERTIES . Organic Preparations and Procedures International, 18(4), 247-285.--INVALID-LINK--

  • Shi, D. Q., et al. (2009). Facile and Clean Synthesis of Furopyridine Derivatives via Three-Component Reaction in Aqueous Media Without Catalyst . Synthetic Communications, 39(14), 2481-2491.--INVALID-LINK--

  • BenchChem (2025). Challenges in the functionalization of the furopyridine ring . BenchChem Technical Support.--INVALID-LINK--

  • Abdel-Aziz, A. A. M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity . Molecules, 27(19), 6529.--INVALID-LINK--

  • Carrër, A., et al. (2012). Selective Palladium-Catalyzed Direct Arylation of Furo[3,2- b ]pyridines . Advanced Synthesis & Catalysis, 354(14-15), 2751-2756.--INVALID-LINK--

  • Wang, D., et al. (2019). Rhodium‐Catalyzed Direct Arylation of Furopyridine: Synthesis and the Cardiac Effects of Dictamnine Derivatives . ChemistrySelect, 4(25), 7481-7484.--INVALID-LINK--

  • Sleebs, B. E., et al. (2024). Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection . ACS Medicinal Chemistry Letters, 15(6), 779-780.--INVALID-LINK--

  • Ghorbani-Vaghei, R., et al. (2014). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties . New Journal of Chemistry, 38(12), 5991-5999.--INVALID-LINK--

  • Godard, A., et al. (1993). Furopyridines. XIV: Synthesis of 2-aminoalkyl derivatives of furo[2,3-b] . Journal of Heterocyclic Chemistry, 30(4), 949-954.--INVALID-LINK--

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer . International Journal of Molecular Sciences, 25(17), 9634.--INVALID-LINK--

  • ResearchGate (2020). Established strategies for controlling regioselectivity in C−H activation of pyridine . ResearchGate.--INVALID-LINK--

  • Ahamed, M. B., & Daugulis, O. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview . Molecules, 24(18), 3349.--INVALID-LINK--

  • Verma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . Molecules, 26(20), 6217.--INVALID-LINK--

  • Maddar, F. M., & Al-Zaydi, K. M. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES . HETEROCYCLES, 91(3), 479-513.--INVALID-LINK--

  • Daugulis, O., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring . Angewandte Chemie International Edition, 50(44), 10412-10415.--INVALID-LINK--

  • PharmaBlock. Furopyridines in Drug Discovery . PharmaBlock Whitepaper.--INVALID-LINK--

  • Prostakov, N. S., et al. (1987). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation . Chemistry of Heterocyclic Compounds, 23(3), 269-272.--INVALID-LINK--

  • Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines . Journal of the American Chemical Society, 130(8), 2448-2449.--INVALID-LINK--

  • Sleebs, B. E., et al. (2024). Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection . ACS Medicinal Chemistry Letters.--INVALID-LINK--

  • Al-Salahi, R., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines . Comptes Rendus Chimie, 21(11-12), 1083-1090.--INVALID-LINK--

  • Manolikakes, S. M., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange . Zeitschrift für Naturforschung B, 68(4), 411-424.--INVALID-LINK--

  • Gucka, M., et al. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids . Molecules, 27(19), 6296.--INVALID-LINK--

  • Bellina, F., & Rossi, R. (2006). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides . The Journal of Organic Chemistry, 71(12), 4554-4557.--INVALID-LINK--

  • ResearchGate. Structures of furopyridines derivatives with important biological activities and photophysical properties . ResearchGate.--INVALID-LINK--

  • BenchChem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings . BenchChem Technical Support.--INVALID-LINK--

  • Li, Y., et al. (2014). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines . Chemical Communications, 50(74), 10899-10902.--INVALID-LINK--

  • Fort, Y., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity . Journal of Organometallic Chemistry, 695(10-11), 1465-1473.--INVALID-LINK--

  • Chemistry Online (2022). Nucleophilic substitution of pyridines . Chemistry Online.--INVALID-LINK--

  • Buncel, E., et al. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . The Journal of Organic Chemistry, 69(12), 4022-4031.--INVALID-LINK--

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines . Angewandte Chemie International Edition, 62(18), e202300049.--INVALID-LINK--

  • Iddon, B., & Khan, N. (1987). Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines . Journal of Chemical Research, Synopses, (11), 392-393.--INVALID-LINK--

  • Lee, S. Y., & Fujii, N. (2013). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction . Organic Letters, 15(20), 5326-5329.--INVALID-LINK--

  • BenchChem. Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) . BenchChem Technical Support.--INVALID-LINK--

  • ResearchGate. ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives . ResearchGate.--INVALID-LINK--

  • LibreTexts Chemistry. (2021). 11.7: Heterocyclic Amines . Chemistry LibreTexts.--INVALID-LINK--

  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Quora.--INVALID-LINK--

  • ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines . ResearchGate.--INVALID-LINK--

  • Química Orgánica. Electrophilic substitution on pyridine . quimicaorganica.org.--INVALID-LINK--

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine . AK Lectures.--INVALID-LINK--

  • Izquierdo-García, J. L., et al. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory . New Journal of Chemistry, 46(10), 4690-4699.--INVALID-LINK--

  • Topczewski, J. J., & Sanford, M. S. (2015). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach . ACS Central Science, 1(4), 184-193.--INVALID-LINK--

  • Hocek, M., et al. (2010). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives . Current Organic Chemistry, 14(12), 1289-1304.--INVALID-LINK--

  • Kumar, A., & Kumar, V. (2022). C–H functionalization of pyridines . Organic & Biomolecular Chemistry, 20(2), 226-247.--INVALID-LINK--

  • JoVE. (2022). Preparation of Contiguous Bisaziridines for Regioselective Ring-Opening Reactions . Journal of Visualized Experiments, (185).--INVALID-LINK--

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science, 2(8), 1479-1488.--INVALID-LINK--

  • Chalmers University of Technology. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex . Chalmers Research.--INVALID-LINK--

  • ResearchGate. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines . ResearchGate.--INVALID-LINK--

  • Springer Nature Research Communities. (2023). Assembly drives regioselective azide-alkyne cycloaddition reaction . Nature Portfolio.--INVALID-LINK--

References

Technical Support Center: Mastering Exothermic Pyridine Synthesis and Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for managing exothermic reactions in pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control and safe scale-up of these vital chemical transformations. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and safe.

Section 1: Foundational Principles of Exothermic Reaction Management

All chemical reactions involve a change in enthalpy; exothermic reactions release energy in the form of heat. In pyridine synthesis, many of the classic and modern methods are highly exothermic. While this can be advantageous in driving reactions to completion, it presents significant safety challenges, especially during scale-up.

Q1: What are the primary safety concerns associated with exothermic reactions in pyridine synthesis?

A1: The principal concern is a thermal runaway . This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure. This can result in:

  • Boiling of solvents: leading to a rapid pressure increase.

  • Decomposition of reactants, products, or intermediates: which can generate non-condensable gases and further increase pressure.

  • Vessel rupture or explosion: in a worst-case scenario.

  • Formation of hazardous byproducts: due to side reactions at elevated temperatures.

Pyridine itself is a flammable liquid with a disagreeable odor, and its vapors can form explosive mixtures with air.[1] Therefore, loss of containment due to a thermal runaway presents a significant fire and health hazard.[2][3]

Q2: How does scale-up exacerbate the risks of exothermic reactions?

A2: The risk of thermal runaway increases significantly during scale-up due to a fundamental principle of geometry: the surface-area-to-volume ratio decreases as the scale increases .[4]

  • Heat Generation: This is proportional to the volume of the reactants.

  • Heat Removal: This is proportional to the surface area of the reactor in contact with the cooling medium.

As the reactor volume increases, the ability to dissipate heat through the reactor walls becomes less efficient, making it easier for heat to accumulate and initiate a thermal runaway.[4][5]

Q3: What is a proper risk assessment for scaling up an exothermic pyridine synthesis?

A3: A thorough risk assessment is non-negotiable.[6] It should be conducted before any scale-up and should be a living document, updated as new data becomes available. The key steps are:

  • Understand the Thermochemistry: Whenever possible, obtain data on the heat of reaction (ΔHrxn), adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[7] Techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) are invaluable.[7]

  • Identify Potential Hazards: Consider all reactants, intermediates, products, and solvents. Are any of them thermally unstable? Could any side reactions be triggered at higher temperatures?

  • Evaluate the Process: Analyze each step of the process, including reagent addition, heating, cooling, and work-up. What are the critical control points?

  • Develop Mitigation Strategies: Based on the hazards identified, develop strategies to control the reaction, such as those discussed in the following sections.

  • Plan for Contingencies: What is the emergency plan if cooling is lost or the temperature starts to rise uncontrollably?

Caption: A workflow for conducting a risk assessment before scaling up an exothermic reaction.

Section 2: Troubleshooting Guides for Specific Pyridine Syntheses

This section provides detailed troubleshooting advice in a question-and-answer format for several common pyridine synthesis methods known for their exothermic nature.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that is widely used but can be deceptively energetic, especially during the initial condensation steps.[8][9]

Q: My Hantzsch reaction is showing a significant exotherm immediately after adding all the reagents. How can I control this?

A: Adding all reagents at once in a batch process is a common cause of poor temperature control. To mitigate this:

  • Semi-Batch Addition: Instead of adding all components simultaneously, add one of the reactants, typically the aldehyde, dropwise to the mixture of the β-ketoester and ammonia source. This allows you to control the rate of reaction and, therefore, the rate of heat generation.

  • Efficient Cooling: Ensure your reaction vessel is immersed in a well-stirred cooling bath (e.g., ice-water or a cryostat) with good thermal contact.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

Q: During scale-up of my Hantzsch synthesis, I'm observing a delayed but very sharp exotherm. What is happening and how can I prevent it?

A: This is a classic sign of an "accumulation regime," a particularly dangerous situation. Here's the causality and solution:

  • What's Happening: The reaction has an induction period at the lower temperature of your cooling bath. During this time, the aldehyde you are adding is not reacting but is accumulating in the flask. Once the reaction is initiated (either by reaching a critical concentration or a small temperature fluctuation), the large amount of accumulated reactant reacts very quickly, leading to a massive and often uncontrollable exotherm.

  • Prevention:

    • Increase the Initial Temperature: It may seem counterintuitive, but starting the reaction at a slightly higher temperature (while still ensuring you have adequate cooling capacity) can prevent the accumulation of reactants by ensuring the reaction proceeds as the aldehyde is added.

    • Monitor the Reaction: Use in-situ monitoring techniques like IR or Raman spectroscopy, if available, to track the concentration of the aldehyde and ensure it is not accumulating.

    • Reaction Calorimetry: This is the gold standard for understanding the kinetics and thermal profile of your reaction, allowing you to design a safe addition profile.[7]

Chichibabin Reaction

The Chichibabin reaction, the amination of pyridine with sodium amide, is notoriously exothermic and involves hazardous reagents.[10] It is a common industrial method for producing aminopyridines.[11]

Q: I am running a Chichibabin reaction in xylene at elevated temperatures, and I'm concerned about the vigorous evolution of hydrogen gas and the potential for a runaway. How can I improve safety?

A: The high temperature and heterogeneous nature of the traditional Chichibabin reaction pose significant risks.[10] Consider these strategies:

  • Controlled Addition of Sodium Amide: Instead of adding all the sodium amide at once, add it portion-wise to the heated solution of pyridine in xylene. This allows you to control the rate of reaction and gas evolution.

  • Efficient Off-Gassing: Ensure your reactor is equipped with a properly sized and vented reflux condenser to handle the hydrogen gas evolution safely. The vent should lead to a safe area, away from ignition sources.

  • Alternative Conditions: For some substrates, it is possible to run the reaction at lower temperatures in liquid ammonia using potassium amide, which can be a safer, homogeneous process.[10]

Q: During the work-up of my Chichibabin reaction, I observe a strong exotherm when adding water to quench the reaction. What is the cause, and how can I do this safely?

A: The exotherm during quenching is due to the reaction of unreacted sodium amide with water. This can be very dangerous if not controlled.

  • Safe Quenching Protocol:

    • Cool the reaction mixture to a low temperature (e.g., 0 °C) in an ice bath.

    • Slowly and carefully add a less reactive quenching agent first, such as isopropanol or tert-butanol, to react with the bulk of the unreacted sodium amide.

    • Once the initial vigorous reaction has subsided, you can then slowly add water to complete the quench.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing substituted pyridines.[12][13] While generally less violently exothermic than the Chichibabin reaction, the condensation and cyclization steps can still generate significant heat.

Q: My one-pot Kröhnke synthesis is showing a noticeable exotherm during the initial heating phase. Is this normal, and how can I ensure it remains under control?

A: An initial exotherm is expected as the Michael addition and subsequent cyclization reactions begin.[12] To maintain control:

  • Gradual Heating: Instead of heating the reaction mixture rapidly to reflux, increase the temperature in a controlled manner using a programmable heating mantle or an oil bath with a temperature controller.

  • Monitor Internal Temperature: Always have a thermometer or thermocouple in the reaction mixture to monitor the internal temperature, not just the temperature of the heating bath.

  • Ensure Adequate Cooling Capacity: Have a cooling bath on standby. If the internal temperature begins to rise too quickly, you can raise the flask out of the heating bath and into the cooling bath to bring it back under control.

Section 3: Advanced Mitigation Strategies

For highly exothermic pyridine syntheses, or when scaling up to a significant degree, more advanced strategies are often necessary.

Reaction Calorimetry: A Proactive Approach to Safety

Reaction calorimetry is a powerful experimental technique that measures the heat flow of a chemical reaction in real-time.[7] This data is crucial for safe scale-up.

Experimental Protocol: Basic Reaction Calorimetry Setup

  • Reactor Setup: Use a jacketed glass reactor with a calibrated heat transfer coefficient (achieved through calibration experiments).

  • Temperature Probes: Place high-accuracy temperature probes in both the reaction mass and the jacket fluid.

  • Controlled Dosing: Use a syringe pump or a peristaltic pump for the controlled addition of the limiting reagent.

  • Data Logging: A computer-controlled system logs the temperatures and dosing rate, and calculates the heat flow in real-time.

  • Analysis: The data is used to determine the total heat of reaction, the heat flow profile over time, and the potential for accumulation.

By understanding the thermal profile of your reaction on a small scale, you can design a safe and efficient process for a larger scale, including determining the maximum safe dosing rate and the required cooling capacity.[7]

Continuous Flow Chemistry: An Inherently Safer Approach

Continuous flow chemistry offers a paradigm shift in managing exothermic reactions.[14] Instead of a large volume in a batch reactor, the reaction is carried out in a continuously flowing stream through a small-volume reactor (often a tube or a series of interconnected plates).

Key Advantages of Flow Chemistry for Exothermic Reactions:

  • Superior Heat Transfer: The very high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat removal, often enabling reactions to be run at higher temperatures without the risk of a runaway.[14]

  • Small Reaction Volume: At any given time, only a small amount of material is in the reactor, significantly reducing the potential consequences of a process upset.

  • Precise Temperature Control: The small thermal mass of the reactor allows for very precise and rapid temperature adjustments.

  • Safe Handling of Hazardous Intermediates: Unstable or hazardous intermediates can be generated and consumed in-situ without the need for isolation.

Batch_vs_Flow cluster_0 Batch Reactor cluster_1 Flow Reactor Batch_Reactor Large Volume Low Surface Area/Volume Ratio Poor Heat Transfer Thermal_Runaway High Risk of Thermal Runaway Batch_Reactor->Thermal_Runaway difficult heat removal Flow_Reactor Small Volume High Surface Area/Volume Ratio Excellent Heat Transfer Safe_Operation Inherently Safer Operation Flow_Reactor->Safe_Operation efficient heat removal

Caption: A comparison of heat transfer characteristics in batch versus flow reactors.

Section 4: Data Presentation

While precise enthalpy of reaction data is often proprietary and substrate-dependent, the following table provides a qualitative and semi-quantitative comparison of the thermal hazards associated with common pyridine syntheses.

Synthesis MethodTypical ExothermKey Hazard PointsRecommended Control Strategy
Hantzsch Moderate to HighInitial condensation, accumulation of reactantsSemi-batch addition of aldehyde, good cooling
Chichibabin High to SevereReaction with NaNH₂, H₂ evolution, work-upPortion-wise addition of NaNH₂, inert atmosphere, careful quenching
Kröhnke Low to ModerateMichael addition and cyclizationGradual heating, monitoring of internal temperature
Bönnemann VariableCatalyst activation, pressure build-upControlled reagent addition, pressure-rated vessel
Guareschi-Thorpe Low to ModerateInitial condensationStandard cooling and monitoring

Section 5: Conclusion

The synthesis of pyridines is fundamental to many areas of chemical research and development. However, the exothermic nature of many of these reactions demands a thorough understanding of thermal hazards and a proactive approach to safety. By implementing robust risk assessments, carefully controlling reaction parameters, and considering advanced mitigation strategies like reaction calorimetry and continuous flow chemistry, researchers can confidently and safely scale up these important transformations.

References

minimizing homocoupling and dehalogenation in 4-Chlorofuro[2,3-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Chlorofuro[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and effectively troubleshoot common side reactions, namely homocoupling and dehalogenation. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes and achieve high yields of your desired products.

Introduction: The Challenge of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry. However, its reactivity in palladium-catalyzed cross-coupling reactions can be nuanced. The electron-rich nature of the furo[2,3-b]pyridine ring system and the presence of a nitrogen lone pair can influence the catalytic cycle, sometimes leading to undesired side products.[1] This guide will address these challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of dehalogenated furo[2,3-b]pyridine in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I prevent this?

A1: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings where the chloro substituent is replaced by a hydrogen atom.[2] This can occur through several mechanistic pathways, often influenced by the choice of base, solvent, and ligand.

Mechanistic Insights:

  • β-Hydride Elimination: If the organoboron coupling partner contains β-hydrogens, β-hydride elimination from the palladium intermediate can occur, leading to the formation of a palladium-hydride species. This palladium-hydride can then reductively eliminate with the this compound to yield the dehalogenated product.[3][4]

  • Reaction with Base/Solvent: Certain bases and solvents can act as hydride sources. For instance, strong bases like alkoxides can promote the formation of palladium-hydride species.[5] Water present in the reaction mixture can also serve as a proton source, contributing to hydrodehalogenation.[2]

Troubleshooting Strategies:

Parameter Recommendation Rationale
Base Selection Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[5][6]Stronger bases like NaOtBu can promote dehalogenation. Weaker bases are less likely to generate hydride species.[7]
Ligand Choice Employ bulky, electron-rich phosphine ligands like XPhos or SPhos.[1][8]These ligands promote the desired reductive elimination to form the cross-coupled product over competing side reactions.[8][9]
Solvent Purity Use anhydrous, thoroughly degassed solvents.[1]The presence of water and oxygen can contribute to dehalogenation and other side reactions.[2]
Reaction Temperature Lower the reaction temperature.Dehalogenation pathways may have a different activation energy than the desired cross-coupling.
Q2: My Buchwald-Hartwig amination of this compound is resulting in low yields and a significant amount of homocoupled biaryl byproduct. What should I investigate?

A2: Homocoupling of the amine or the this compound can be a frustrating side reaction in Buchwald-Hartwig aminations.[10][11] This is often linked to the catalyst system and reaction conditions.

Mechanistic Considerations:

Homocoupling can arise from several pathways, including the oxidative coupling of two amine molecules or the reductive coupling of two this compound molecules at the palladium center. The stability of the palladium intermediates plays a crucial role.

Troubleshooting Flowchart:

G start Low Yield & Homocoupling in Buchwald-Hartwig check_ligand Is the ligand appropriate for aryl chlorides? start->check_ligand check_base Is the base strength optimal? check_ligand->check_base Yes solution1 Switch to a more robust, bulky ligand (e.g., BrettPhos, RuPhos). check_ligand->solution1 No check_temp Is the reaction temperature too high? check_base->check_temp Yes solution2 Use a weaker base like K3PO4 or Cs2CO3. check_base->solution2 No check_atmosphere Is the inert atmosphere rigorous? check_temp->check_atmosphere No solution3 Decrease the reaction temperature. check_temp->solution3 Yes solution4 Ensure thorough degassing and maintain a strict inert atmosphere. check_atmosphere->solution4 No G start Starting a new cross-coupling with this compound reaction_type What is the reaction type? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C (alkyne) suzuki_ligand Use a bulky biaryl phosphine ligand (e.g., XPhos, SPhos) with a Pd(II) precatalyst. suzuki->suzuki_ligand buchwald_ligand Select a 3rd generation Buchwald ligand (e.g., BrettPhos) with a suitable Pd precatalyst. buchwald->buchwald_ligand sonogashira_protocol Consider a copper-free protocol with a bulky phosphine ligand. sonogashira->sonogashira_protocol

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 4-Chlorofuro[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the furo[2,3-b]pyridine scaffold represents a "privileged structure." Its presence in molecules with diverse biological activities, from anticancer to anti-inflammatory agents, makes it a cornerstone of modern therapeutic innovation.[1][2][3] The synthesis of novel analogues, such as those featuring a 4-chloro substitution, is a critical strategy for modulating potency, selectivity, and pharmacokinetic properties. However, the synthesis of such targeted derivatives demands an equally rigorous and unambiguous confirmation of their chemical structure. An unverified structure undermines all subsequent biological and pharmacological data, rendering it unreliable.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the structural validation of 4-Chlorofuro[2,3-b]pyridine derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and present a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to deliver an irrefutable structural assignment.

Pillar 1: The Synergy of NMR and MS in Structural Elucidation

The cornerstone of modern small molecule characterization is the orthogonal and synergistic application of NMR and Mass Spectrometry. While MS provides a precise molecular weight and elemental composition, NMR reveals the intricate carbon-hydrogen framework, detailing atomic connectivity and spatial relationships.[3] Neither technique alone is sufficient for unambiguous validation, but together they form a powerful and comprehensive analytical strategy.

Table 1: Comparative Overview of Core Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity (¹H-¹H, ¹H-¹³C), and through-space relationships (NOE).Non-destructive; provides definitive evidence of covalent structure and regio-isomerism.[4][5]Requires soluble material in sufficient quantity; complex spectra may necessitate advanced 2D techniques for full interpretation.
Mass Spectrometry Precise molecular weight and elemental composition (HRMS); structural information from fragmentation patterns (MS/MS).Extremely sensitive, requiring minimal sample; provides a definitive molecular formula.Does not inherently provide information on atom connectivity or stereochemistry; fragmentation can be complex.[3]
X-ray Crystallography Absolute 3D structure in the solid state.Provides the most definitive structural proof.Requires a suitable single crystal, which can be difficult or impossible to grow; structure may differ from the solution-state conformation.

Pillar 2: Nuclear Magnetic Resonance (NMR) – Mapping the Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of organic molecules in solution. For a substituted furo[2,3-b]pyridine, a multi-dimensional approach is essential to assign every proton and carbon signal unequivocally.

1D NMR: The First Look (¹H and ¹³C NMR)

One-dimensional NMR provides the foundational data. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum does the same for the carbon backbone.[6][7]

  • ¹H NMR: For the this compound core, one would expect to see distinct signals for the protons on the pyridine and furan rings. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the chloro-substituent. Protons on the pyridine ring typically appear at lower field (higher ppm) than those on the furan ring.[8][9]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The carbon atom directly attached to the chlorine (C4) will be significantly influenced, and its chemical shift is a key indicator. Carbons adjacent to the heteroatoms (N and O) will also have characteristic chemical shifts.[10]

Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H.

  • ¹H NMR Acquisition:

    • Acquire a spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay (d1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the full range of organic carbons (e.g., 0-200 ppm).

2D NMR: Connecting the Dots (COSY, HSQC, HMBC)

When 1D spectra are insufficient to resolve ambiguities, especially in complex derivatives, 2D NMR experiments are indispensable.[4][11] They reveal correlations between nuclei, allowing for a step-by-step assembly of the molecular structure.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[12] It is invaluable for tracing out the proton connectivity within the pyridine and furan rings. A cross-peak between two proton signals indicates they are J-coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to.[12] It provides a direct link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for validating the overall structure and substitution pattern. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[4][12] These long-range correlations are essential for connecting different fragments of the molecule and, crucially, for confirming the position of the chlorine atom by observing correlations from nearby protons to the chlorinated carbon (C4).

Workflow for NMR-Based Structural Assignment

Caption: Workflow for structural elucidation using 1D and 2D NMR experiments.

Pillar 3: Mass Spectrometry – Confirming Composition and Fragmentation

MS provides two critical pieces of information: the exact molecular formula and corroborating structural evidence through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) of an ion to four or five decimal places. This high precision allows for the unambiguous determination of the elemental formula of the parent molecule (the molecular ion).[7] For a this compound derivative, HRMS will not only confirm the presence of carbon, hydrogen, nitrogen, and oxygen but will also definitively show the presence of one chlorine atom. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a distinct M+ and M+2 peak, providing an immediate and powerful confirmation of chlorination.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use a soft ionization technique, most commonly Electrospray Ionization (ESI), to generate the molecular ion (e.g., [M+H]⁺) with minimal fragmentation.

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Processing: Compare the measured accurate mass of the molecular ion peak with the theoretical mass calculated for the proposed chemical formula. A mass error of less than 5 ppm is considered definitive confirmation.

Fragmentation Analysis (MS/MS)

In tandem MS (MS/MS), the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.[13][14] The way a this compound derivative breaks apart can reveal information about the stability of the rings and the location of substituents. Common fragmentation pathways for pyridine-containing heterocycles involve cleavages of the pyridine ring.[15]

Fragmentation_Pathway Parent [M+H]⁺ This compound (m/z 154.0) Frag1 Loss of CO (m/z 126.0) Parent->Frag1 - CO Frag2 Loss of Cl radical (m/z 119.0) Parent->Frag2 - Cl• Frag3 Loss of HCN (m/z 99.0) Frag1->Frag3 - HCN

Caption: Plausible fragmentation pathway for the this compound core.

Data Integration: A Case Study

Let's consider a hypothetical derivative: 2-methyl-4-chlorofuro[2,3-b]pyridine .

Table 2: Expected Analytical Data for 2-methyl-4-chlorofuro[2,3-b]pyridine

Data TypeExpected ResultInterpretation
HRMS (ESI+) Measured [M+H]⁺: 168.0211Confirms elemental formula C₈H₇ClNO (Calculated: 168.0216, Δ < 3 ppm). Isotopic pattern for one Cl observed.
¹H NMR δ ~8.2 (d, 1H), δ ~7.1 (d, 1H), δ ~6.6 (s, 1H), δ ~2.5 (s, 3H)Two coupled pyridine protons, one furan proton, and one methyl group.
¹³C NMR ~10 signals including C-Cl, aromatic C-H, aromatic quaternary C, and CH₃.Confirms the number of unique carbon environments.
HMBC Correlation from methyl protons (δ ~2.5) to furan carbons (C2, C3). Correlation from pyridine proton H5 (δ ~7.1) to chlorinated carbon C4.Unambiguously places the methyl group at C2 and confirms the chloro-substituent is at C4, distinguishing it from other possible regioisomers.

Conclusion: A Mandate for Rigor

The structural validation of novel compounds like this compound derivatives is not a perfunctory step but the very foundation upon which credible scientific discovery is built. A multi-pronged approach, leveraging the strengths of 1D and 2D NMR to map the molecular framework and high-resolution mass spectrometry to confirm elemental composition, is the gold standard. By meticulously applying these techniques and integrating the data, researchers can ensure the integrity of their work and confidently advance promising new molecules through the drug development pipeline. This rigorous, self-validating process transforms a synthesized compound from a mere possibility into a well-defined chemical entity, ready for biological exploration.

References

A Comparative Analysis of 4-Chlorofuro[2,3-b]pyridine and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel scaffolds that offer unique biological activities and favorable physicochemical properties is perpetual. Among the myriad of heterocyclic systems, furopyridines have emerged as a privileged structural motif, present in a range of biologically active molecules. This guide provides a comprehensive comparative analysis of 4-Chlorofuro[2,3-b]pyridine against its other furopyridine isomers, offering insights into their synthesis, chemical properties, and potential as therapeutic agents. As Senior Application Scientists, our goal is to equip you with the technical knowledge and field-proven insights necessary to leverage these compounds in your drug discovery programs.

The Furopyridine Scaffold: A Fusion of Favorable Moieties

Furopyridines are bicyclic heteroaromatic compounds resulting from the fusion of a furan and a pyridine ring. This amalgamation of an electron-rich furan ring and an electron-deficient pyridine ring gives rise to a unique electronic distribution, influencing the molecule's reactivity and its interactions with biological targets. There are six possible isomeric forms of furopyridines, which can be broadly categorized into two groups: the quinoline analogues ([b]-fused systems) and the isoquinoline analogues ([c]-fused systems)[1]. The inherent asymmetry and the presence of nitrogen and oxygen heteroatoms provide multiple points for functionalization, making the furopyridine scaffold a versatile template for library synthesis in drug discovery.

Structural Isomers of Furopyridine

The subtle differences in the arrangement of the fused rings and the position of the heteroatoms have a profound impact on the physicochemical and pharmacological properties of the isomers.

Furopyridine_Isomers cluster_b_fused [b]-fused (Quinoline Analogues) cluster_c_fused [c]-fused (Isoquinoline Analogues) furo[2,3-b]pyridine furo[2,3-b]pyridine furo[3,2-b]pyridine furo[3,2-b]pyridine furo[3,4-b]pyridine furo[3,4-b]pyridine furo[2,3-c]pyridine furo[2,3-c]pyridine furo[3,2-c]pyridine furo[3,2-c]pyridine furo[3,4-c]pyridine furo[3,4-c]pyridine Synthesis_Workflow Start Furo[2,3-b]pyridin-4(7H)-one Step1 Chlorination (e.g., POCl₃) Start->Step1 Treatment with chlorinating agent Product This compound Step1->Product IRAK4_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Inhibitor This compound Derivative Inhibitor->IRAK4 Inhibition

References

The Halogen Dance: A Comparative Guide to the Biological Activity of 4-Chloro vs. 4-Fluoro Furopyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate ballet of drug design, the substitution of a single atom can dramatically alter the performance of a molecule. This guide delves into the nuanced yet critical comparison of 4-chloro and 4-fluoro furopyridine analogs, a decision point frequently encountered in medicinal chemistry. While direct head-to-head comparative studies on furopyridine analogs are not extensively available in the public domain, we can extrapolate from the well-established principles of bioisosteric replacement of chlorine and fluorine to provide a robust framework for understanding their differential biological activities. This guide will synthesize these principles and provide hypothetical experimental data and protocols to empower researchers in their decision-making process.

The Furopyridine Scaffold: A Privileged Heterocycle

Furopyridines, bicyclic aromatic heterocycles, are recognized as "privileged scaffolds" in medicinal chemistry. Their rigid structure and the presence of nitrogen and oxygen atoms provide opportunities for diverse intermolecular interactions with biological targets, such as hydrogen bonding and pi-stacking. The 4-position of the pyridine ring is a common site for substitution, offering a vector to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

The Great Debate: Chlorine vs. Fluorine as Bioisosteres

The choice between a chlorine and a fluorine atom at the 4-position is a classic example of bioisosteric replacement, where one substituent is replaced by another with similar physical or chemical properties to enhance the biological activity or reduce toxicity. While both are halogens, their distinct properties lead to predictable differences in the resulting analog's behavior.

Physicochemical Properties: A Tale of Two Halogens

The subtle differences in the physicochemical properties of chlorine and fluorine can have a profound impact on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Property4-Chloro Furopyridine Analog (Expected)4-Fluoro Furopyridine Analog (Expected)Rationale
Lipophilicity (logP) HigherLowerChlorine is larger and more polarizable than fluorine, leading to a greater contribution to lipophilicity.
Aqueous Solubility LowerHigherThe higher polarity and smaller size of fluorine generally lead to improved aqueous solubility.[1]
pKa of Pyridine Nitrogen Slightly higherSlightly lowerThe strong electron-withdrawing nature of fluorine decreases the basicity of the pyridine nitrogen more than chlorine.
Dipole Moment HigherLowerThe greater electronegativity of fluorine results in a stronger C-F bond dipole compared to the C-Cl bond.

Expert Insight: The choice between chloro and fluoro substitution can be a strategic tool to fine-tune a molecule's solubility and lipophilicity. For instance, if a lead compound exhibits poor solubility, switching from a chloro to a fluoro substituent could be a viable strategy to improve this property without drastically altering its core binding interactions.

Target Engagement and Binding Affinity: The Power of Halogen Bonding

A key differentiator between chlorine and fluorine in a biological context is their ability to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a carbonyl oxygen or a nitrogen atom in a protein.

  • 4-Chloro Furopyridine Analogs: Chlorine is a more effective halogen bond donor than fluorine due to its larger size and more polarizable electron cloud. This can lead to stronger and more directional interactions with the target protein, potentially resulting in higher binding affinity.[1]

  • 4-Fluoro Furopyridine Analogs: While fluorine is the most electronegative element, it is a poor halogen bond donor. However, it can participate in other non-covalent interactions, such as hydrogen bonds (acting as a hydrogen bond acceptor) and dipole-dipole interactions.[2]

A molecular matched pair analysis of a large dataset of compounds showed that chlorinated compounds were slightly more active than their fluorinated counterparts, with a mean difference in pIC50 of -0.03, corresponding to an average increase in binding constant for chlorinated compounds of about 10-12%.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To experimentally determine the inhibitory potency of the 4-chloro and 4-fluoro furopyridine analogs against a target kinase, a radiometric or fluorescence-based in vitro kinase assay can be employed.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compounds against the target kinase.

Materials:

  • Recombinant target kinase

  • Substrate peptide or protein

  • ATP (adenosine triphosphate), including radiolabeled [γ-³²P]ATP for radiometric assays

  • Test compounds (4-chloro and 4-fluoro furopyridine analogs) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (for fluorescence-based assays)

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the substrate, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the kinase reaction by adding the recombinant kinase to each well.

  • ATP Addition: Start the phosphorylation reaction by adding ATP (containing [γ-³²P]ATP for radiometric assay).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay) or by adding the Kinase-Glo® reagent.

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence-based Assay: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the amount of ATP consumed, which reflects the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome: This assay will provide quantitative data on the inhibitory potency of the 4-chloro and 4-fluoro analogs, allowing for a direct comparison of their on-target activity.

Diagram: Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Serial Dilution of 4-Chloro/Fluoro Analogs Reaction_Setup Add Reagents and Compounds to 96-well Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Stop Reaction Incubation->Termination Measurement Measure Radioactivity or Luminescence Termination->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Measurement->Data_Analysis

Caption: Workflow for determining the IC50 of furopyridine analogs.

Metabolic Stability and Pharmacokinetics

The metabolic stability of a drug candidate is a critical determinant of its in vivo efficacy and duration of action. The nature of the halogen at the 4-position can influence how the furopyridine analog is metabolized by cytochrome P450 (CYP) enzymes.

  • 4-Chloro Furopyridine Analogs: The C-Cl bond is generally more susceptible to metabolic cleavage than the C-F bond. This can lead to faster metabolism and clearance of the chloro-analog.

  • 4-Fluoro Furopyridine Analogs: The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic oxidation. Replacing a metabolically labile C-H or C-Cl bond with a C-F bond is a common strategy to block metabolism and improve the pharmacokinetic profile of a drug candidate.[3]

Experimental Protocol: In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: To assess the metabolic stability of the 4-chloro and 4-fluoro furopyridine analogs in liver microsomes.

Materials:

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Test compounds (4-chloro and 4-fluoro furopyridine analogs)

  • Positive control (a compound with known metabolic instability, e.g., verapamil)

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, pre-warm the incubation buffer containing the liver microsomes and the test compound to 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Expected Outcome: This assay will provide a quantitative measure of the metabolic stability of the two analogs, allowing for a comparison of their susceptibility to metabolism. It is expected that the 4-fluoro analog will exhibit a longer half-life than the 4-chloro analog.

Diagram: Metabolic Stability Assay Workflow

G Start Start Incubation (Microsomes + Compound) Add_NADPH Initiate Reaction (Add NADPH) Start->Add_NADPH Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis of Parent Compound Centrifuge->LCMS Analysis Calculate Half-life (t½) LCMS->Analysis

Caption: Workflow for assessing in vitro metabolic stability.

Toxicity Profile: A Balancing Act

The toxicity of halogenated compounds is a complex issue. While fluorine is often considered to have a more favorable toxicity profile due to its metabolic stability, this is not always the case. A study comparing a large set of fluorinated and chlorinated matched pairs found that chlorinated compounds showed a statistically significant, albeit small (10-15%), increase in toxicity.[1]

Expert Insight: The overall toxicity of a compound is highly dependent on its specific structure and its metabolites. Therefore, it is crucial to perform in vitro cytotoxicity assays early in the drug discovery process.

Conclusion: Making an Informed Decision

The choice between a 4-chloro and a 4-fluoro furopyridine analog is not a one-size-fits-all decision. It requires a careful consideration of the specific biological target, the desired pharmacokinetic profile, and the overall therapeutic goals.

  • Choose 4-Chloro when:

    • Halogen bonding is a key interaction for target engagement and higher potency is desired.

    • Slightly increased lipophilicity is acceptable or even beneficial for membrane permeability.

    • A shorter duration of action is required.

  • Choose 4-Fluoro when:

    • Improved aqueous solubility is a primary concern.

    • Blocking metabolic oxidation at the 4-position is critical to enhance metabolic stability and prolong the half-life.

    • A potentially more favorable toxicity profile is sought.

Ultimately, the optimal choice must be guided by robust experimental data. The protocols outlined in this guide provide a starting point for generating the necessary data to make an informed and scientifically sound decision in the development of novel furopyridine-based therapeutics.

References

Comparative Guide to In Vitro Kinase Assay Protocols for 4-Chlorofuro[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid structure and capacity for diverse substitutions make it an ideal scaffold for developing potent and selective inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways dysregulated in diseases like cancer[1][2]. Research has revealed that derivatives of this scaffold are potent inhibitors of several key kinases, including Lymphocyte-specific protein tyrosine kinase (Lck), Cyclin-dependent kinases (CDKs), and Cdc-like kinases (CLKs)[3][4][5].

This guide provides a comprehensive comparison of modern in vitro kinase assay technologies and a detailed protocol for researchers evaluating novel compounds, such as 4-Chlorofuro[2,3-b]pyridine derivatives. We will use Lck, a well-documented target for the broader furo[2,3-b]pyridine class, as an illustrative example to ground our protocols in a validated context[3]. The principles and methodologies described herein are broadly applicable, enabling researchers to generate robust and reproducible data for their specific kinase of interest.

Part 1: Choosing the Right Kinase Assay: A Comparative Analysis

Selecting the appropriate assay technology is the most critical first step. The choice depends on various factors including the nature of the kinase, required throughput, available instrumentation, and the specifics of the inhibitor being tested. Modern biochemical assays are predominantly homogeneous (mix-and-read), non-radioactive, and suitable for high-throughput screening (HTS)[6]. Below is a comparison of three leading platforms.

Assay Technology Principle Advantages Disadvantages Ideal For
ADP-Glo™ (Promega) Luminescence-based ADP Detection: A two-step process. First, the kinase reaction is stopped and remaining ATP is depleted. Second, a detection reagent converts the ADP produced into ATP, which is then quantified via a luciferase reaction. The light output is directly proportional to kinase activity.- Universal: Measures ADP, a product of all kinase reactions. - High Sensitivity: Strong signal-to-background ratio. - High ATP Tolerance: Can be used with ATP concentrations up to 1 mM, accommodating a wide range of kinase Km values.- Two-step process: Requires two separate reagent additions and incubation periods. - Luciferase Inhibition: Susceptible to interference from compounds that inhibit the luciferase reporter enzyme.Primary HTS, hit validation, and profiling a wide variety of kinases, including those with low activity.
LanthaScreen® (Thermo Fisher) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Can be configured as an activity or binding assay. In the activity assay, a terbium-labeled antibody binds to a phosphorylated, fluorescein-labeled substrate, bringing the donor (terbium) and acceptor (fluorescein) into proximity, generating a FRET signal.- Ratiometric Detection: TR-FRET ratio minimizes interference from colored compounds or assay volume variations. - Reduced Interference: Time-resolved detection minimizes background fluorescence from test compounds. - Flexible Formats: Can be used for both activity and binding assays.- Reagent Specificity: Requires a specific antibody-substrate pair, which may not be available for all kinases. - Potential for FRET Interference: Some compounds can directly interfere with the FRET signal.HTS, selectivity profiling, and mechanism-of-action studies, especially for well-characterized kinases with available reagent pairs.
Z'-LYTE® (Thermo Fisher) FRET-based Proteolysis: A FRET-labeled peptide substrate is used. After the kinase reaction, a site-specific protease is added that only cleaves the non-phosphorylated substrate. Cleavage separates the FRET pair, reducing the FRET signal. Kinase activity is thus proportional to the FRET signal remaining.- Robust Signal Window: The cleavage-based amplification step provides a large dynamic range. - Good ATP Tolerance: Generally compatible with ATP concentrations near the Km value. - High Z' Factors: Known for excellent statistical performance in HTS.- Indirect Measurement: Relies on a coupled enzyme (protease), which can be a source of compound interference. - Substrate Limitations: Dependent on the availability of suitable peptide substrates that can be both phosphorylated and cleaved.HTS, hit validation, and selectivity profiling for a broad range of serine/threonine and tyrosine kinases.
Decision-Making Flowchart for Assay Selection

To assist in this critical decision, the following flowchart outlines a logical path for selecting the most appropriate assay technology.

AssaySelection Start Start: Kinase of Interest AntibodyCheck Is a validated phospho-specific antibody/substrate pair available? Start->AntibodyCheck LanthaScreen Consider LanthaScreen® (TR-FRET) AntibodyCheck->LanthaScreen Yes UniversalAssay Need a universal assay? AntibodyCheck->UniversalAssay No AssayType Primary Goal? AssayType->UniversalAssay Binding/MoA Study AssayType->UniversalAssay Activity Screening LanthaScreen->AssayType ADPGlo Use ADP-Glo™ UniversalAssay->ADPGlo Yes ZLyte Consider Z'-LYTE® UniversalAssay->ZLyte No, peptide substrate is sufficient InterferenceCheck Concerned about luciferase inhibition? ADPGlo->InterferenceCheck InterferenceCheck->ADPGlo No InterferenceCheck->ZLyte Yes

Caption: Logic for selecting a suitable kinase assay platform.

Part 2: The Self-Validating Protocol: A Deep Dive

A trustworthy protocol is a self-validating one. This means incorporating the right controls and preliminary experiments to ensure the final data is accurate and interpretable.

Critical Preliminary Step: Determining the Apparent ATP Km

For ATP-competitive inhibitors, which includes many furo[2,3-b]pyridine derivatives, the measured IC₅₀ value is highly dependent on the ATP concentration used in the assay. The Cheng-Prusoff equation (IC₅₀ = Kᵢ + Kᵢ/Kₘ × [ATP]) mathematically describes this relationship[3]. To obtain IC₅₀ values that are comparable across different kinases and laboratories, it is best practice to run the kinase assay at an ATP concentration equal to the apparent Michaelis-Menten constant (Kₘ) for ATP. At [ATP] = Kₘ, the equation simplifies to IC₅₀ = 2 × Kᵢ, allowing the IC₅₀ to serve as a direct proxy for the inhibitor's binding affinity (Kᵢ)[7].

Protocol for ATP Km Determination (ADP-Glo™ format):

  • Prepare Kinase Master Mix: Prepare a solution of your kinase (e.g., Lck) and its substrate in kinase reaction buffer.

  • Prepare ATP Dilutions: Create a serial dilution of ATP, typically ranging from 1 mM down to low micromolar or nanomolar concentrations.

  • Set Up Reaction Plate: In a 384-well plate, add the Kinase Master Mix to each well.

  • Initiate Reaction: Add the different ATP concentrations across the plate to start the reactions. Include "no enzyme" controls.

  • Incubate: Incubate the plate at the reaction temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Develop Signal: Add ADP-Glo™ Reagent, incubate for 40 minutes. Then, add Kinase Detection Reagent and incubate for 30-60 minutes.

  • Measure Luminescence: Read the plate on a luminometer.

  • Analyze Data: Subtract the "no enzyme" background, then plot the luminescence signal (RLU) against the ATP concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ value.

Detailed Protocol: IC₅₀ Determination for a this compound Derivative against Lck using ADP-Glo™

This protocol is designed for a 384-well plate format. All reagent additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

1. Reagent Preparation:

  • Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. Prepare fresh.

  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of your this compound derivative in 100% DMSO, starting at a high concentration (e.g., 1 mM). This will be your 100x stock plate.

  • ATP Stock: Prepare a 2x ATP stock solution in Kinase Buffer. The concentration should be 2x the predetermined Kₘ value for Lck.

  • Enzyme/Substrate Mix: Prepare a 2x solution of Lck kinase and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in Kinase Buffer. The optimal enzyme concentration must be determined empirically to ensure the reaction is in the linear range (typically ~10-20% ATP consumption).

2. Kinase Reaction Setup (5 µL total volume):

  • Compound Addition: Add 0.5 µL of the 100x compound dilutions from your stock plate to the assay plate. For controls, add 0.5 µL of 100% DMSO (vehicle control, 0% inhibition) and 0.5 µL of a known potent Lck inhibitor like Staurosporine (positive control, 100% inhibition).

  • Enzyme/Substrate Addition: Add 2.0 µL of the 2x Enzyme/Substrate mix to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 2.5 µL of the 2x ATP stock to all wells to start the kinase reaction.

3. Reaction and Detection:

  • Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well.

  • Signal Development: Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5-1 second per well.

Part 3: Data Analysis, Visualization, and Best Practices

Data Analysis: From Raw Luminescence to IC₅₀
  • Define Controls:

    • High Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO vehicle. This represents the maximum kinase activity.

    • Low Control (100% Inhibition): Wells containing kinase, substrate, ATP, and a saturating concentration of a potent control inhibitor (e.g., Staurosporine). This represents the background signal.

  • Calculate Percent Inhibition:

    • For each test compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

  • Generate Dose-Response Curve:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Use non-linear regression to fit the data to a sigmoidal dose-response model (variable slope). This will yield the IC₅₀ value , which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Sample Data Presentation

Below is a table of hypothetical data for two this compound derivatives tested against Lck.

CompoundTarget KinaseAssay FormatATP Conc.IC₅₀ (nM)
Derivative 1LckADP-Glo™Kₘ (15 µM)75.2
Derivative 2LckADP-Glo™Kₘ (15 µM)189.5
StaurosporineLckADP-Glo™Kₘ (15 µM)5.8
Overall Experimental Workflow

The following diagram illustrates the complete workflow from planning the experiment to interpreting the results.

Workflow cluster_prep Phase 1: Assay Development cluster_exec Phase 2: IC50 Determination cluster_analysis Phase 3: Data Analysis DetermineKm Determine ATP Km for Target Kinase OptimizeEnzyme Optimize Enzyme & Substrate Concentrations DetermineKm->OptimizeEnzyme PrepareReagents Prepare Reagents & Compound Dilutions OptimizeEnzyme->PrepareReagents RunAssay Perform Kinase Assay (e.g., ADP-Glo) PrepareReagents->RunAssay ReadPlate Measure Signal (Luminescence) RunAssay->ReadPlate CalcInhibition Calculate % Inhibition vs. Controls ReadPlate->CalcInhibition FitCurve Generate Dose-Response Curve (Non-linear Regression) CalcInhibition->FitCurve DetermineIC50 Determine IC50 Value FitCurve->DetermineIC50

Caption: Workflow for IC50 determination of kinase inhibitors.

Trustworthiness: Troubleshooting and Best Practices
  • Compound Interference: Small molecules can interfere with assay readouts.

    • Luminescence: Test compounds in a cell-free luciferase reaction to check for direct inhibition of the reporter enzyme. If interference is observed, consider an alternative assay format like Z'-LYTE®.

    • Fluorescence: Some compounds are intrinsically fluorescent. Measure the fluorescence of the compound alone in assay buffer. TR-FRET assays like LanthaScreen® are designed to minimize this by using a time-delay measurement.

  • Assay Controls are Non-Negotiable:

    • No-Enzyme Control: To determine the background signal from the assay components.

    • Vehicle Control (e.g., DMSO): Defines 0% inhibition and ensures the solvent does not affect kinase activity.

    • Positive Inhibition Control: A known potent inhibitor confirms the assay is responsive.

  • Data Quality Metrics: For HTS campaigns, calculate the Z'-factor for each plate. A Z'-factor > 0.5 indicates a robust and reliable assay.

  • Linearity is Key: Always ensure your kinase reaction (substrate turnover) is in the linear range with respect to time and enzyme concentration. Running the reaction too long can lead to substrate depletion and an underestimation of inhibitor potency.

References

The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of Substituted Furo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The furo[2,3-b]pyridine core, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry. Its unique fusion of an electron-rich furan ring with an electron-deficient pyridine ring bestows upon it a versatile chemical character, making it a fertile ground for the development of novel therapeutics. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted furo[2,3-b]pyridine analogs, drawing upon experimental data to illuminate their potential as anticancer agents, kinase inhibitors, and modulators of critical signaling pathways. We will delve into the nuances of how specific structural modifications influence biological activity, offering a valuable resource for researchers, scientists, and drug development professionals.

The Furo[2,3-b]pyridine Scaffold: A Hub of Biological Activity

The inherent biological significance of the furo[2,3-b]pyridine scaffold is underscored by its presence in a multitude of biologically active molecules.[1] This has spurred extensive research into its derivatives, revealing a broad spectrum of pharmacological activities, including potent anticancer, kinase inhibitory, and antimicrobial effects.[2][3] Understanding the intricate relationship between the substitution patterns on this scaffold and the resulting biological outcomes is paramount for the rational design of more potent and selective drug candidates.

Unraveling the Structure-Activity Relationship: A Positional Analysis

The therapeutic efficacy of furo[2,3-b]pyridine analogs is exquisitely sensitive to the nature and placement of substituents around the core. The following sections dissect the SAR at key positions, supported by comparative experimental data.

Substitutions at the 2- and 3-Positions: Modulating Potency and Selectivity

The furan moiety of the scaffold, specifically the 2- and 3-positions, offers a prime location for chemical modification to influence biological activity.

Anticancer Activity:

A diverse range of substituents at these positions has been explored for their cytotoxic effects against various cancer cell lines. For instance, the introduction of bulky aromatic groups can significantly enhance anticancer potency.

Compound IDR2 SubstituentR3 SubstituentCancer Cell LineIC50 (µM)Reference
1 -COOEt-NH2HCT-116 (Colon)31.3 - 49.0[4]
MCF-7 (Breast)19.3 - 55.5[4]
HepG2 (Liver)22.7 - 44.8[4]
A549 (Lung)36.8 - 70.7[4]
2d Aryl/HeteroarylVariedHeLa, DU145, HepG2, MDA-MB-231, MCF-7< 20[4]
3e Aryl/HeteroarylVariedHeLa, DU145, HepG2, MDA-MB-231, MCF-7< 20[4]
17d 3-methoxyphenylcarboxamide-MDA-MB-435 (Melanoma)0.023[4]
MDA-MB-468 (Breast)0.046[4]

Table 1: In Vitro Anticancer Activity of 2,3-Substituted Furo[2,3-b]pyridine Analogs.

The data in Table 1 clearly indicates that strategic modifications at the 2- and 3-positions can lead to compounds with potent, low micromolar to nanomolar cytotoxic activity against a range of cancer cell lines.

Kinase Inhibition:

The furo[2,3-b]pyridine scaffold has proven to be a particularly effective template for the design of kinase inhibitors.[1] Specific substitutions at the 2- and 3-positions have yielded potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[5]

Compound IDR2 SubstituentR3 SubstituentTarget KinaseIC50 (µM)Reference
Compound 14 -COOEt-NH2CDK2Not specified, but highlighted for potent inhibition[1]

Table 2: Kinase Inhibitory Activity of a 2,3-Substituted Furo[2,3-b]pyridine Analog.

Furthermore, 2,3-diarylfuro[2,3-b]pyridin-4-amines have been identified as a novel class of potent and selective inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell signaling.[6]

Substitutions on the Pyridine Ring: Fine-Tuning Pharmacological Properties

Modifications to the pyridine ring of the furo[2,3-b]pyridine core, particularly at the 4- and 6-positions, play a critical role in defining the pharmacological profile of these analogs.

Anticancer Activity:

Substitutions with bulky aromatic or heteroaromatic groups at the 4- and 6-positions have been shown to be crucial for potent anticancer activity.

Compound ID4-Position Substituent6-Position SubstituentCancer Cell LineIC50 (µM)Reference
Compound 1 Thiophen-2-ylNaphthalen-2-ylHCT-11631.3[1]
MCF-719.3[1]
HepG222.7[1]
A54936.8[1]
Compound 4 Thiophen-2-ylNaphthalen-2-ylHCT-11649.0[1]
MCF-755.5[1]
HepG244.8[1]
A54970.7[1]

Table 3: In Vitro Anticancer Activity of 4,6-Disubstituted Furo[2,3-b]pyridine Analogs.

The presence of a thiophene group at the 4-position and a naphthalene moiety at the 6-position appears to be a favorable combination for cytotoxicity against the tested cancer cell lines.

Beyond Cytotoxicity: Modulation of Key Signaling Pathways

The therapeutic potential of furo[2,3-b]pyridine analogs extends beyond direct cytotoxicity. These compounds have been shown to modulate critical cellular signaling pathways, opening up new avenues for therapeutic intervention.

Kinase Inhibition and Downstream Signaling

As potent kinase inhibitors, furo[2,3-b]pyridine derivatives can interfere with signaling cascades that are often dysregulated in cancer and inflammatory diseases. For example, inhibition of kinases like IRAK4 can modulate downstream pathways such as NF-κB and MAPK, which are pivotal in inflammation and cancer progression.[1]

Kinase_Inhibition_Pathway Furo[2,3-b]pyridine Analog Furo[2,3-b]pyridine Analog IRAK4 IRAK4 Furo[2,3-b]pyridine Analog->IRAK4 Inhibits NF-κB Pathway NF-κB Pathway IRAK4->NF-κB Pathway Activates MAPK Pathway MAPK Pathway IRAK4->MAPK Pathway Activates Inflammation & Cancer Inflammation & Cancer NF-κB Pathway->Inflammation & Cancer MAPK Pathway->Inflammation & Cancer

Caption: Furo[2,3-b]pyridine analogs as IRAK4 inhibitors.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers.[7] Certain furo[3,2-b]pyridine derivatives have been identified as potent modulators of this pathway, highlighting their potential as targeted anticancer agents.[8][9]

Hedgehog_Pathway_Modulation Hedgehog Ligand Hedgehog Ligand Patched (PTCH) Patched (PTCH) Hedgehog Ligand->Patched (PTCH) Binds Smoothened (SMO) Smoothened (SMO) Patched (PTCH)->Smoothened (SMO) Inhibits Downstream Signaling Downstream Signaling Smoothened (SMO)->Downstream Signaling Furo[2,3-b]pyridine Analog Furo[2,3-b]pyridine Analog Furo[2,3-b]pyridine Analog->Smoothened (SMO) Modulates Gene Transcription Gene Transcription Downstream Signaling->Gene Transcription

Caption: Modulation of the Hedgehog signaling pathway.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of furo[2,3-b]pyridine analogs and their biological evaluation.

Synthesis of 2,3-Disubstituted Furo[2,3-b]pyridines

A general and efficient method for the synthesis of 2,3-disubstituted furo[2,3-b]pyridines involves the reaction of 2-fluoropyridines with carboxylic acids.

Step 1: Acylation of 2-Fluoropyridine

  • To a solution of a 2-fluoropyridine derivative in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., LDA or n-BuLi) dropwise at a low temperature (e.g., -78 °C).

  • After stirring for a specified time, add a Weinreb amide derivative dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone intermediate.

Step 2: One-Pot Base-Induced Displacement and Cyclization

  • Dissolve the crude ketone intermediate from Step 1 in a suitable solvent (e.g., DMAc).

  • Add a base (e.g., sodium hydride) portion-wise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for the required duration.

  • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted furo[2,3-b]pyridine.

Synthesis_Workflow 2-Fluoropyridine 2-Fluoropyridine Acylation Acylation 2-Fluoropyridine->Acylation Weinreb Amide Weinreb Amide Weinreb Amide->Acylation Ketone Intermediate Ketone Intermediate Acylation->Ketone Intermediate Base-Induced Cyclization Base-Induced Cyclization Ketone Intermediate->Base-Induced Cyclization Furo[2,3-b]pyridine Furo[2,3-b]pyridine Base-Induced Cyclization->Furo[2,3-b]pyridine

Caption: Synthetic workflow for furo[2,3-b]pyridines.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized furo[2,3-b]pyridine analogs can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentrations.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using a variety of commercially available assay kits or by developing an in-house assay. A general protocol is outlined below.[1]

  • Reaction Setup: In a microplate, combine the kinase, a suitable substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate for a specific period to allow for substrate phosphorylation.

  • Detection: Measure the amount of ADP produced, which is proportional to the kinase activity. This is often achieved using a coupled enzyme reaction that generates a luminescent or fluorescent signal.

  • IC50 Calculation: Determine the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion and Future Directions

The furo[2,3-b]pyridine scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at various positions of the heterocyclic core can lead to potent and selective compounds with diverse biological activities. The continued exploration of this versatile scaffold, coupled with a deeper understanding of its interactions with biological targets, holds great promise for the discovery of next-generation drugs for the treatment of cancer and other debilitating diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to facilitate their translation into clinical candidates.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Furopyridine Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Furopyridine scaffolds are privileged structures in medicinal chemistry and drug development, appearing in a range of compounds with significant therapeutic potential, including kinase inhibitors for oncology and inflammatory diseases.[1] The efficient and versatile synthesis of functionalized furopyridines is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision and functional group tolerance.[1][2][3]

This guide provides a comparative analysis of various palladium catalyst systems for the synthesis of furopyridine derivatives. We will delve into the nuances of catalyst selection for different coupling reactions, supported by experimental data and detailed protocols, to empower researchers in their pursuit of novel furopyridine-based therapeutics.

The Landscape of Palladium-Catalyzed Furopyridine Couplings

Several palladium-catalyzed cross-coupling reactions are instrumental in the synthesis and functionalization of furopyridines. The most prominent among these are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[1][3] The choice of the optimal palladium catalyst is contingent upon the specific transformation, the nature of the coupling partners, and the desired outcome. A well-chosen catalyst system, comprising a palladium precursor and a ligand, is critical for achieving high yields, selectivity, and broad substrate scope.[4]

Comparative Efficacy of Palladium Catalyst Systems

The following table summarizes the performance of commonly employed palladium catalyst systems in the context of furopyridine coupling reactions. The selection of the appropriate catalyst is a critical parameter that significantly impacts the reaction outcome.

Coupling Reaction Palladium Precatalyst Ligand Typical Substrates Key Advantages Considerations Yield Range (%)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄PPh₃, SPhos, XPhos, RuPhosHalo-furopyridines, Furopyridine boronic acids/estersHigh functional group tolerance, commercially available reagents, mild reaction conditions.Base-sensitive substrates may require careful optimization. Phosphine ligand selection is crucial for challenging substrates.70-98
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃BINAP, Xantphos, RuPhosHalo-furopyridines, AminesExcellent for constructing C-N bonds, wide range of amine coupling partners.Strong bases are often required, which may not be compatible with all functional groups. Catalyst deactivation can occur with certain substrates.75-95
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Halo-furopyridines, Terminal alkynesDirect introduction of alkynyl moieties, mild reaction conditions.Copper co-catalyst is typically required, which can lead to side reactions (e.g., Glaser coupling).80-96
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Halo-furopyridines, AlkenesForms C-C bonds with alkenes, good for introducing vinyl groups.Regioselectivity can be an issue with unsymmetrical alkenes. Higher reaction temperatures are often necessary.60-90

Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Deep Dive into Key Coupling Reactions: Protocols and Rationale

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures.[1][5] In furopyridine synthesis, it is widely used to introduce aryl or heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-furopyridine

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • Halo-substituted furopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)[1]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME)[1]

  • Schlenk flask or sealed tube

  • Argon or nitrogen source

Procedure:

  • To an oven-dried Schlenk flask, add the halo-furopyridine, boronic acid/ester, palladium catalyst, and base.[1]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[1][6]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive palladium(II) species.[6] Performing the reaction under an inert atmosphere is crucial to maintain catalytic activity.

  • Degassed Solvent: Dissolved oxygen in the solvent can also lead to catalyst deactivation. Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles is essential.

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[5] The choice of base can significantly impact the reaction rate and yield.

Visualizing the Workflow:

Suzuki_Miyaura_Workflow reagents Combine Reactants: Halo-furopyridine, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification workup->purify product Isolated Product purify->product

A typical experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: A Gateway to Furopyridinyl Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a transformation that is often challenging using traditional methods.[7][8] This reaction has broad utility in the synthesis of pharmaceuticals and other fine chemicals.[2][9]

Experimental Protocol: Buchwald-Hartwig Amination of a Halo-furopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halo-substituted furopyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)[1]

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2-10 mol%)[1]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)[1]

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, t-BuOH)[1]

  • Schlenk flask or sealed tube

  • Argon or nitrogen source

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst and the phosphine ligand.

  • Add the halo-furopyridine and the base.

  • Seal the tube, then evacuate and backfill with argon three times.[1]

  • Add the degassed solvent, followed by the amine.[1]

  • Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.[1]

  • Concentrate the filtrate and purify the residue by column chromatography.

Trustworthiness Through Self-Validation: The success of a Buchwald-Hartwig amination is highly dependent on the careful exclusion of air and moisture. A properly executed reaction, following the steps of drying glassware, using anhydrous and degassed reagents, and maintaining an inert atmosphere, will consistently yield the desired product. Any deviation from these stringent conditions will likely result in lower yields and the formation of byproducts, thus providing an internal validation of the experimental technique.

Visualizing the Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd2_oa L_nPd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition (Ar-X) pd2_amine [L_nPd(II)(Ar)(HNR'R'')]+X- pd2_oa->pd2_amine Amine Coordination pd2_amido L_nPd(II)(Ar)(NR'R'') pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination (Ar-NR'R'')

Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl or vinyl halides, making it an invaluable tool for the synthesis of conjugated enynes and arylalkynes.[10]

Experimental Protocol: Sonogashira Coupling of a Halo-furopyridine

Materials:

  • Halo-substituted furopyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Et₃N, piperidine, DIPA)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Schlenk flask or sealed tube

  • Argon or nitrogen source

Procedure:

  • To an oven-dried Schlenk flask, add the halo-furopyridine, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent, the terminal alkyne, and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.

  • Wash with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Authoritative Grounding: The mechanism of the Sonogashira coupling involves a dual catalytic cycle with both palladium and copper.[11] The palladium cycle mirrors other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle is responsible for the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[11]

Conclusion

The palladium-catalyzed cross-coupling reactions discussed herein represent a versatile and powerful platform for the synthesis and functionalization of furopyridines. The choice of the palladium catalyst system is a critical parameter that dictates the efficiency and outcome of these transformations. By understanding the nuances of each reaction and the rationale behind the experimental protocols, researchers can effectively leverage these methodologies to accelerate the discovery and development of novel furopyridine-based therapeutics. High-throughput experimentation (HTE) can further aid in the rapid optimization of reaction conditions for specific substrates.[12][13][14]

References

A Comparative Guide to the Synthesis and Validation of Novel 4-Chlorofuro[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of indole and 7-azaindole. This structural feature is integral to a variety of biologically active compounds, including potent kinase inhibitors. The introduction of a chlorine atom at the 4-position can significantly modulate the physicochemical properties and biological activity of these analogs, making the development of efficient and versatile synthetic routes to 4-chlorofuro[2,3-b]pyridines a key objective for drug discovery programs.

This guide provides an in-depth comparative analysis of a validated synthetic route for novel 4-chlorofuro[2,3-b]pyridine analogs, juxtaposed with a viable alternative methodology. By presenting detailed experimental protocols, supporting data, and a clear rationale for procedural choices, this document serves as a practical resource for researchers engaged in the synthesis and development of this important class of compounds.

I. Strategic Approaches to the this compound Core

The construction of the furo[2,3-b]pyridine ring system can be approached through various synthetic strategies. A common and effective method involves the annulation of the furan ring onto a pre-existing, suitably functionalized pyridine core. This guide will focus on a robust, scalable synthesis starting from a commercially available dichloronicotinic acid derivative and compare it with the versatile Sonogashira coupling-based approach.

Proposed Synthetic Route: A Scalable, Multi-Step Synthesis

Our primary proposed route offers a concise and scalable four-step synthesis that provides access to 4-chlorofuro[2,3-b]pyridines with functional handles for further diversification, which is crucial for structure-activity relationship (SAR) studies.[1] This method has been optimized for multi-gram scale synthesis with only one chromatographic purification step, enhancing its practicality for medicinal chemistry campaigns.[1]

The logical workflow for this synthetic route is outlined below:

A 2,5-Dichloronicotinic acid B Ethyl 2,5-dichloronicotinate A->B Esterification C Ethyl 2-chloro-5-hydroxy-nicotinate B->C Hydroxylation D Ethyl 4-chloro-furo[2,3-b]pyridine-2-carboxylate C->D Reductive Cyclization E This compound-2-carboxylic acid D->E Saponification

Caption: Proposed scalable synthetic route to this compound analogs.

Alternative Synthetic Route: Sonogashira Coupling and Cyclization

A powerful alternative for the synthesis of furo[2,3-b]pyridines involves a palladium-catalyzed Sonogashira cross-coupling reaction between a suitably substituted halopyridine and a terminal alkyne, followed by an intramolecular cyclization.[2][3][4] This methodology offers significant versatility, allowing for the introduction of a wide range of substituents at the 2- and 3-positions of the furo[2,3-b]pyridine core.

The general workflow for this alternative route is as follows:

A 2,4-Dichloro-3-hydroxypyridine B 2-Chloro-3-hydroxy-4-alkynylpyridine A->B Sonogashira Coupling C This compound analog B->C Intramolecular Cyclization

Caption: Alternative Sonogashira-based route to this compound analogs.

II. Comparative Analysis of Synthetic Routes

The choice of a synthetic route is often a trade-off between factors such as versatility, scalability, cost, and overall efficiency. The following table provides a comparative overview of the two presented methodologies.

ParameterProposed Scalable RouteAlternative Sonogashira Route
Starting Materials Readily available 2,5-dichloronicotinic acidRequires synthesis of a suitably substituted 2,4-dihalopyridine
Versatility Limited by the initial starting material, but allows for late-stage functionalizationHighly versatile, allowing for diverse alkyne inputs
Scalability Proven for multi-gram scale synthesis[1]Generally good, but catalyst cost can be a factor on a large scale
Number of Steps 4 steps to the carboxylic acid analog2 steps from the dihalopyridine precursor
Purification One column chromatography step reported[1]Often requires purification after each step
Overall Yield Good to excellentVariable, dependent on the specific substrates and reaction conditions

III. Detailed Experimental Protocols

A. Proposed Scalable Synthesis of a this compound Analog

This protocol is adapted from a reported gram-scale synthesis of furo[2,3-b]pyridines.[1]

Step 1: Esterification of 2,5-Dichloronicotinic Acid

  • To a solution of 2,5-dichloronicotinic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 2,5-dichloronicotinate.

Step 2: Hydroxylation of Ethyl 2,5-Dichloronicotinate

  • Dissolve ethyl 2,5-dichloronicotinate (1.0 eq) in a suitable solvent such as DMSO.

  • Add potassium hydroxide (1.1 eq) and heat the mixture.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and acidify with a dilute solution of hydrochloric acid.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 2-chloro-5-hydroxynicotinate.

Step 3: Reductive Cyclization to form the Furo[2,3-b]pyridine Core

  • To a solution of ethyl 2-chloro-5-hydroxynicotinate (1.0 eq) in a suitable solvent like DMF, add chloroacetaldehyde (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture and monitor by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain ethyl this compound-2-carboxylate.

Step 4: Saponification to the Carboxylic Acid

  • Dissolve the ethyl this compound-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound-2-carboxylic acid.

B. Alternative Sonogashira Coupling and Cyclization Approach

This protocol is a generalized procedure based on established Sonogashira coupling methodologies.[2][3][4]

Step 1: Sonogashira Coupling of 2,4-Dichloro-3-hydroxypyridine

  • To a degassed solution of 2,4-dichloro-3-hydroxypyridine (1.0 eq) and the desired terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and a base such as triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature or elevated temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the product from the previous step in a suitable solvent (e.g., DMF).

  • Add a base such as potassium carbonate or sodium hydride and heat the reaction mixture.

  • Monitor the cyclization by TLC. Upon completion, cool the reaction, quench with water, and extract the product.

  • Dry the organic layer and concentrate. Purify the final product by column chromatography.

IV. Validation of the Synthetic Product

The successful synthesis and purity of the target this compound analogs must be confirmed through a combination of spectroscopic and chromatographic techniques.

A. Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • ¹H NMR: The proton NMR spectrum will confirm the presence of the furo[2,3-b]pyridine core and the specific substitution pattern. The chemical shifts and coupling constants of the aromatic protons provide key structural information.

    • ¹³C NMR: The carbon NMR spectrum will show the characteristic chemical shifts for the carbon atoms in the fused ring system. The number of distinct signals will correspond to the number of non-equivalent carbon atoms in the molecule.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide structural information.[6] Common fragmentation pathways for the furo[2,3-b]pyridine core may involve cleavage of the furan ring or loss of small molecules like HCN from the pyridine ring.[7]

B. Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and assessing the purity of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of purity and can be used to identify any byproducts in the reaction mixture. The retention time and mass-to-charge ratio are key parameters for product identification.

The logical flow for the validation of a synthesized this compound analog is depicted below:

cluster_1 A Synthesized Compound B Purity Assessment A->B C Structural Elucidation A->C D TLC Analysis B->D E LC-MS Analysis B->E I Final Validated Product F 1H NMR Spectroscopy C->F G 13C NMR Spectroscopy C->G H High-Resolution Mass Spectrometry C->H

References

A Researcher's Guide to Selecting and Performing Cytotoxicity Assays for Novel 4-Chlorofuro[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The discovery of novel bioactive compounds is the cornerstone of therapeutic advancement. Within this endeavor, the furo[2,3-b]pyridine scaffold has emerged as a privileged structure, with derivatives exhibiting promising antiproliferative activities.[1][2] As researchers synthesize novel compounds based on the 4-Chlorofuro[2,3-b]pyridine core, a critical early step is the robust evaluation of their cytotoxic potential.[3][4] This guide provides an in-depth comparison of key cytotoxicity assays, offering the technical details and scientific rationale necessary to make informed decisions in the laboratory.

The Imperative of Method Selection in Cytotoxicity Screening

Choosing the right cytotoxicity assay is not a trivial decision; it directly impacts the quality and interpretation of your screening data. A variety of assays are available, each with its own principle, advantages, and limitations.[5][6] The selection should be guided by the specific research question, the expected mechanism of action of the compounds, and the available laboratory resources. For instance, an assay that measures metabolic activity may yield different insights than one that assesses membrane integrity or the activation of specific cell death pathways.[7][8]

Comparative Analysis of Key Cytotoxicity Assays

To aid in the selection process, the following table provides a comparative overview of commonly employed cytotoxicity assays.

Assay Type Principle Advantages Disadvantages Typical Endpoint
MTT Assay Enzymatic reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[9]Cost-effective, well-established, and suitable for high-throughput screening.[3]Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. Requires a solubilization step for the formazan crystals.[8]Colorimetric measurement of formazan absorbance.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the cell culture medium upon loss of membrane integrity.[10]Direct measure of cytotoxicity due to membrane damage. Non-destructive to remaining viable cells.[11]Less sensitive for detecting early-stage apoptosis where the membrane is initially intact. Can have high background if serum in the media contains LDH.[8]Colorimetric or fluorometric measurement of LDH activity.
ATP-Based Luminescence Assay Quantification of adenosine triphosphate (ATP), an indicator of metabolically active cells, using a luciferase-luciferin reaction that produces light.[12][13]High sensitivity, wide dynamic range, and suitable for low cell numbers.[14]ATP levels can fluctuate with changes in cell metabolism not directly related to cytotoxicity. Requires a luminometer.Luminescent signal proportional to ATP concentration.
Caspase Activity Assay Detection of the activity of caspases, a family of proteases that are key mediators of apoptosis.[15][16]Provides mechanistic insight into whether cell death is occurring via apoptosis.[17]Will not detect non-apoptotic cell death pathways. Requires specific substrates for different caspases.Fluorometric or colorimetric measurement of cleaved substrate.[18]
Real-Time Cytotoxicity Assay Continuous monitoring of cell health and death using non-toxic fluorescent probes that enter cells with compromised membranes.[19][20]Provides kinetic data on the onset and progression of cytotoxicity.[21][22]Requires specialized instrumentation for continuous monitoring.Real-time fluorescence measurements.

Visualizing the Experimental Workflow

A generalized workflow for in vitro cytotoxicity testing is essential for reproducible results. The following diagram illustrates the key stages from cell culture to data analysis.

Cytotoxicity Assay Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Line Culture & Maintenance cell_seeding 2. Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment 4. Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep 3. Test Compound Stock Solution Preparation compound_prep->treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_procedure 6. Assay Procedure (e.g., MTT, LDH) incubation->assay_procedure absorbance_measurement 7. Absorbance/Luminescence/ Fluorescence Measurement assay_procedure->absorbance_measurement data_analysis 8. Calculation of % Cell Viability & IC50 Value absorbance_measurement->data_analysis

Caption: A generalized workflow for cytotoxicity testing of novel compounds.

Detailed Experimental Protocols

To ensure the practical application of this guide, detailed protocols for two of the most common and mechanistically distinct assays, the MTT and LDH assays, are provided below.

Protocol 1: MTT Assay for Metabolic Activity

This assay is a reliable method to assess cell viability by measuring the metabolic activity of cells.[23] Viable cells with active metabolism convert MTT into a purple formazan product.[24]

Materials:

  • 96-well flat-bottom sterile microplates

  • Test compounds (this compound derivatives) and vehicle control (e.g., DMSO)

  • Selected cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[25]

  • Microplate reader capable of measuring absorbance at 570 nm[24]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the test compounds. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[23]

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[26]

Materials:

  • 96-well flat-bottom sterile microplates

  • Test compounds and vehicle control

  • Selected cell line

  • Complete cell culture medium (preferably with low serum to reduce background LDH)

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in most kits for maximum LDH release control)

  • Microplate reader capable of measuring absorbance at ~490 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Control Preparation: Prepare the following controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Add lysis buffer to untreated control wells 45 minutes before supernatant collection.[27]

    • Medium background: Complete culture medium without cells.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.[27]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[27]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[27]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.

Delving Deeper: Investigating the Mechanism of Cell Death

Should the initial screening reveal significant cytotoxic activity, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[7][28] The activation of caspases is a hallmark of apoptosis.[29]

Apoptosis_Pathway Simplified Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage/ Stress mitochondria Mitochondrial Dysfunction dna_damage->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptotic pathways.

Caspase activity assays can quantify the activation of specific caspases, such as caspase-3/7, which are executioner caspases in the apoptotic cascade.[15][30] These assays typically use a caspase-specific peptide substrate conjugated to a fluorophore or a chromophore.[16] Cleavage of the substrate by the active caspase releases the reporter molecule, which can then be detected.[31]

Conclusion

The evaluation of cytotoxicity is a critical step in the preclinical assessment of novel this compound derivatives. A thoughtful approach to assay selection, coupled with meticulous execution of protocols, will yield reliable and insightful data. By understanding the principles and nuances of different cytotoxicity assays, researchers can effectively characterize the biological activity of their novel compounds and identify promising candidates for further development in the fight against cancer.

References

A Head-to-Head Comparison of Suzuki vs. Stille Coupling for Furopyridine Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among these, furopyridines represent a class of privileged structures, appearing in a range of biologically active compounds. The ability to efficiently and selectively introduce molecular diversity to the furopyridine core is paramount for developing novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, with the Suzuki-Miyaura and Stille couplings being two of the most prominent methods for forging carbon-carbon bonds.

This guide provides a comprehensive, head-to-head comparison of Suzuki and Stille couplings for the functionalization of furopyridine scaffolds. Drawing upon field-proven insights and experimental data, we will delve into the mechanistic nuances, practical considerations, and strategic applications of each method to empower researchers in making informed decisions for their synthetic campaigns.

At a Glance: Key Differences Between Suzuki and Stille Coupling

FeatureSuzuki CouplingStille Coupling
Nucleophile Organoboron (Boronic acids/esters)Organotin (Stannanes)
Toxicity Low toxicity reagents and byproductsHigh toxicity of organotin reagents and byproducts
Reaction Conditions Typically requires a baseOften proceeds under neutral conditions
Functional Group Tolerance Good, but can be sensitive to base-labile groupsExcellent, very high functional group tolerance
Byproduct Removal Generally straightforward (aqueous extraction)Challenging, often requires specific purification methods
Commercial Availability Vast number of boronic acids commercially availableFewer organostannanes commercially available

Delving Deeper: A Mechanistic and Practical Comparison

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_OxAdd R¹-Pd(II)L_n-X S_Pd0->S_OxAdd Oxidative Addition (R¹-X) S_Trans R¹-Pd(II)L_n-R² S_OxAdd->S_Trans Transmetalation (R²-B(OR)₂ + Base) S_Trans->S_Pd0 Reductive Elimination S_Product R¹-R² S_Trans->S_Product St_Pd0 Pd(0)L_n St_OxAdd R¹-Pd(II)L_n-X St_Pd0->St_OxAdd Oxidative Addition (R¹-X) St_Trans R¹-Pd(II)L_n-R² St_OxAdd->St_Trans Transmetalation (R²-SnR₃) St_Trans->St_Pd0 Reductive Elimination St_Product R¹-R² St_Trans->St_Product

Figure 1. Catalytic cycles of Suzuki and Stille couplings.

The critical difference lies in the nature of the organometallic nucleophile and the conditions required for the transmetalation step.

Suzuki Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling utilizes organoboron reagents, typically boronic acids or their esters, which are generally stable, easy to handle, and environmentally benign.[1] The reaction's primary advantages include the low toxicity of the boron-containing byproducts and the vast commercial availability of a diverse array of boronic acids, facilitating rapid library synthesis.[1]

However, the Suzuki reaction typically requires a base to activate the boronic acid for transmetalation.[2] This can be a significant drawback when working with substrates bearing base-sensitive functional groups. Furthermore, heteroaromatic boronic acids, particularly those with a nitrogen atom adjacent to the boronic acid moiety, can be prone to protodeboronation, a side reaction that leads to the formation of the corresponding C-H bond instead of the desired C-C bond. This can be a particular challenge when functionalizing the pyridine ring of a furopyridine scaffold.

Stille Coupling: A Robust Alternative for Complex Substrates

The Stille coupling employs organotin reagents (organostannanes) as the coupling partner. A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air.[3] This robustness makes the Stille coupling a powerful tool for the late-stage functionalization of complex molecules where sensitive functionalities might not withstand the basic conditions of a Suzuki reaction.

The major drawbacks of the Stille coupling are the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[3] This necessitates careful handling and often requires specialized workup and purification procedures to obtain products of high purity, which is a critical consideration in pharmaceutical development.

Performance Comparison in Heterocycle Functionalization: Insights from Experimental Data

While direct, side-by-side comparative studies on the functionalization of the same furopyridine substrate are scarce in the literature, valuable insights can be gleaned from studies on related heterocyclic systems. For instance, a comparative study on the functionalization of diazocines revealed that while both methods are effective for simple aryl couplings, the Stille reaction may provide superior yields for substrates containing coordinating functional groups like aldehydes and esters.[1]

The following table summarizes representative experimental data for the functionalization of a brominated furopyridine derivative via Suzuki coupling and provides a general comparison with what can be expected for a Stille coupling based on data from similar heterocyclic systems.

ParameterSuzuki Coupling on FuropyridineStille Coupling (Analogous Heterocycles)
Substrate 5-Bromo-2-methyl-furo[2,3-b]pyridineHalo-azaheterocycle
Coupling Partner Phenylboronic acidAryl/Heteroarylstannane
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand
Catalyst Loading 5 mol%1-5 mol%
Base/Additive K₃PO₄None (or additives like CuI, LiCl)
Solvent 1,4-DioxaneToluene, DMF, or Dioxane
Temperature 100 °C80-110 °C
Reaction Time 12 h2-24 h
Yield 85%Good to Excellent (70-95%)
Reference [4][5]

This data suggests that for a relatively simple functionalization of a furopyridine, the Suzuki coupling can provide excellent yields. However, for more complex furopyridine derivatives containing sensitive or coordinating functional groups, the Stille coupling may offer a more reliable and higher-yielding alternative, albeit with the associated challenges of handling and purifying organotin compounds.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for the Suzuki and Stille coupling reactions for the functionalization of a halo-furopyridine. These should be considered as starting points and may require optimization for specific substrates and coupling partners.

Experimental Workflow: A Visual Representation

Experimental_Workflow start Start: Halo-furopyridine reagents Add Coupling Partner, Catalyst, Base/Additive, and Solvent start->reagents reaction Inert Atmosphere (Argon/Nitrogen) Heat to Reaction Temp. reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Characterized Product purification->product

Figure 2. Generalized experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki Coupling of a Bromofuropyridine

This protocol is adapted from a literature procedure for the synthesis of a functionalized furopyridine.[4]

Materials:

  • 5-Bromo-2-methyl-furo[2,3-b]pyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromo-2-methyl-furo[2,3-b]pyridine, phenylboronic acid, and potassium phosphate.

  • Evacuate the Schlenk tube and backfill with argon. Repeat this cycle two more times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane under an argon atmosphere.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-5-phenyl-furo[2,3-b]pyridine.

Protocol 2: Stille Coupling of a Bromofuropyridine (Representative Protocol)

This is a generalized protocol based on standard Stille coupling conditions for heteroaryl halides.

Materials:

  • Bromo-furopyridine (1.0 mmol, 1.0 equiv)

  • Aryl- or heteroarylstannane (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the bromo-furopyridine and Pd(PPh₃)₄.

  • Evacuate the Schlenk tube and backfill with argon. Repeat this cycle two more times.

  • Add anhydrous toluene via syringe, followed by the organostannane.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized furopyridine.

Conclusion: Selecting the Optimal Coupling Strategy

The choice between Suzuki and Stille coupling for the functionalization of furopyridines is a strategic decision that depends on the specific synthetic goals and the nature of the substrates involved.

  • The Suzuki coupling is often the first choice due to its operational simplicity, the low toxicity of its reagents, and the wide availability of boronic acids. It is particularly well-suited for the introduction of a diverse range of substituents in the earlier stages of a synthetic sequence.

  • The Stille coupling , despite its toxicity concerns, remains an invaluable tool for more challenging transformations. Its exceptional functional group tolerance makes it the preferred method for late-stage functionalization of complex furopyridine derivatives, especially when base-sensitive groups are present or when the Suzuki coupling fails to provide satisfactory results.

Ultimately, a thorough understanding of the strengths and weaknesses of each method, coupled with careful reaction optimization, will enable researchers to successfully navigate the synthesis of novel furopyridine-based compounds for a wide range of applications.

References

A Senior Application Scientist's Guide to the Metabolic Stability of 4-Chlorofuro[2,3-b]pyridine-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a lead compound is a critical determinant of its therapeutic potential and ultimate clinical success. A compound that is rapidly metabolized may struggle to achieve the necessary exposure to exert its pharmacological effect, while one that is excessively stable could lead to safety concerns.[1] The 4-Chlorofuro[2,3-b]pyridine scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of kinase inhibitors.[2][3][4] However, the presence of a halogenated pyridine ring raises important questions about its metabolic fate.

This guide provides an in-depth, comparative assessment of the metabolic stability of this compound-based compounds. Drawing upon established principles of drug metabolism and data from analogous heterocyclic systems, we will explore the likely metabolic pathways, compare the parent scaffold to key bioisosteric alternatives, and provide detailed experimental protocols for robust in vitro evaluation.

The Significance of Metabolic Stability in Drug Design

Metabolic stability dictates the residence time of a drug in the body, influencing its efficacy, safety, and dosing regimen.[5] Compounds with poor metabolic stability are quickly broken down and eliminated, potentially necessitating frequent and high doses to maintain therapeutic concentrations.[5] Conversely, highly stable compounds can accumulate, increasing the risk of adverse effects.[6] Therefore, a primary goal in lead optimization is to engineer molecules with a balanced metabolic profile. The liver, equipped with a vast array of enzymes, most notably the cytochrome P450 (CYP) superfamily, is the principal site of drug metabolism.[5] Understanding how a compound interacts with these enzymes is paramount.

Assessing Metabolic Stability: In Vitro Approaches

The cornerstone of early-stage metabolic stability assessment lies in in vitro assays that provide a reliable and cost-effective means of predicting in vivo clearance.[7] The two most widely utilized systems are liver microsomes and hepatocytes.

  • Liver Microsomes: This subcellular fraction is enriched in CYP enzymes and is a valuable tool for evaluating Phase I (oxidative) metabolism.[7]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II (conjugative) metabolizing enzymes and their necessary cofactors, offering a more comprehensive picture of a compound's metabolic fate.[7]

The primary readouts from these assays are the compound's half-life (t½) and its intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[8]

Experimental Workflow for Metabolic Stability Assessment

A robust assessment of metabolic stability follows a well-defined workflow, from incubation to analysis. The following diagram illustrates the key steps in a typical liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Compound Stock (e.g., in DMSO) mix Combine Compound, Microsomes, & Buffer prep_compound->mix prep_microsomes Thaw & Prepare Liver Microsomes prep_microsomes->mix prep_cofactors Prepare NADPH Regenerating System initiate Initiate Reaction (add Cofactors) prep_cofactors->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate time_points Incubate & Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Data Analysis: Calculate t½ & CLint lcms->data_analysis

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound using human liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., verapamil, testosterone)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the test compound (at a final concentration of, for example, 1 µM), HLM, and phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Metabolic Profile of this compound: A Predictive Assessment

Direct experimental data on the metabolic stability of this compound is limited in the public domain. However, based on established principles of drug metabolism, we can predict the likely metabolic "hotspots" and pathways.

The primary sites of metabolism for this scaffold are anticipated to be:

  • Oxidation of the Pyridine Ring: The pyridine nitrogen can undergo N-oxidation. Furthermore, the pyridine ring itself is susceptible to hydroxylation, a common metabolic pathway for many pyridine-containing drugs.[9]

  • Oxidation of the Furan Ring: Electron-rich furan rings can be metabolically labile and prone to oxidative cleavage.[10]

  • Dehalogenation: The chlorine atom at the 4-position could be a site for metabolic attack, although this is generally a less common pathway for aryl chlorides compared to other halogens.

The following diagram illustrates the predicted metabolic pathways for a generic this compound derivative.

G cluster_metabolism Predicted Metabolic Pathways Parent This compound Derivative Pyridine_Oxidation Pyridine Ring Hydroxylation Parent->Pyridine_Oxidation CYP450 Pyridine_N_Oxidation Pyridine N-Oxidation Parent->Pyridine_N_Oxidation CYP450 Furan_Oxidation Furan Ring Oxidation/Cleavage Parent->Furan_Oxidation CYP450 Dehalogenation Dechlorination Parent->Dehalogenation CYP450 (minor)

Caption: Predicted metabolic pathways for this compound.

Comparative Analysis with Bioisosteric Alternatives

To enhance the metabolic stability of the this compound scaffold, medicinal chemists often employ the strategy of bioisosteric replacement. This involves substituting the 4-chloro group with other functional groups that have similar steric and electronic properties but may alter the metabolic profile. Here, we compare the parent scaffold with three common bioisosteres: 4-methoxy, 4-trifluoromethyl, and 4-amino.

Scaffold/Analog Predicted Metabolic "Soft Spot" Anticipated Impact on Metabolic Stability Rationale
This compound Pyridine and Furan RingsModerateThe electron-withdrawing nature of chlorine may offer some protection to the pyridine ring from oxidation compared to an unsubstituted analog.
4-Methoxyfuro[2,3-b]pyridine Methoxy Group (O-dealkylation), Pyridine and Furan RingsPotentially LowerThe methoxy group is a well-known site for rapid O-dealkylation by CYP enzymes, which can be a major clearance pathway.[11]
4-Trifluoromethylfuro[2,3-b]pyridine Pyridine and Furan RingsPotentially HigherThe strong electron-withdrawing trifluoromethyl group is highly resistant to metabolism and can deactivate the pyridine ring towards oxidation, thus "shielding" it from CYP-mediated attack.[7]
4-Aminofuro[2,3-b]pyridine Amino Group (N-oxidation, N-acetylation), Pyridine and Furan RingsVariableThe amino group can be a site for both Phase I (oxidation) and Phase II (conjugation) metabolism. The overall impact on stability depends on the relative rates of these competing pathways.[12][13]

Strategies for Mitigating Metabolic Liabilities

Should the this compound scaffold or its analogs exhibit undesirable metabolic instability, several strategies can be employed to "block" or "shift" the sites of metabolism:

  • Deuteration: Replacing a hydrogen atom at a metabolically labile position with its heavier isotope, deuterium, can slow the rate of CYP-mediated bond cleavage.

  • Introduction of Steric Hindrance: Placing a bulky group near a metabolic hotspot can physically block the access of metabolizing enzymes.

  • Electronic Modification: As demonstrated with the trifluoromethyl group, altering the electronic properties of the ring system can render it less susceptible to oxidation.[7]

  • Scaffold Hopping: In cases of persistent metabolic instability, it may be necessary to replace the entire furo[2,3-b]pyridine core with a different, more stable heterocyclic system while retaining the key pharmacophoric elements.[14]

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutics. However, a thorough understanding and proactive assessment of its metabolic stability are crucial for successful drug development. While predictive tools and knowledge of structure-metabolism relationships provide valuable guidance, there is no substitute for robust experimental data. By employing the in vitro assays detailed in this guide, researchers can effectively rank-order compounds, identify metabolic liabilities, and make data-driven decisions to optimize the pharmacokinetic properties of their drug candidates. The strategic use of bioisosteric replacements and other medicinal chemistry approaches can further refine the metabolic profile, ultimately increasing the probability of advancing a compound to clinical evaluation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chlorofuro[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chlorofuro[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.